molecular formula C16H21BrClN5O B607620 GDC0575 hydrochloride CAS No. 1657014-42-0

GDC0575 hydrochloride

Katalognummer: B607620
CAS-Nummer: 1657014-42-0
Molekulargewicht: 414.7 g/mol
InChI-Schlüssel: GKZACMRNGHGLEJ-HNCPQSOCSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

GDC-0575, also known as ARRY-575 and RG7741, is a potent and selective inhibitor of cell cycle checkpoint kinase 1 (Chk1) with an IC50 of 1.2 nM. Chk1 inhibitor GDC-0575 specifically binds to and inhibits Chk1;  this may result in tumor cells bypassing Chk1-dependent cell cycle arrest in the S and G2/M phases, which permits the cells to undergo DNA repair prior to entry into mitosis.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

N-[4-[(3R)-3-aminopiperidin-1-yl]-5-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl]cyclopropanecarboxamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20BrN5O.ClH/c17-11-6-19-15-13(14(11)22-5-1-2-10(18)8-22)12(7-20-15)21-16(23)9-3-4-9;/h6-7,9-10H,1-5,8,18H2,(H,19,20)(H,21,23);1H/t10-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKZACMRNGHGLEJ-HNCPQSOCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C2=C3C(=CNC3=NC=C2Br)NC(=O)C4CC4)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](CN(C1)C2=C3C(=CNC3=NC=C2Br)NC(=O)C4CC4)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21BrClN5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1657014-42-0
Record name Cyclopropanecarboxamide, N-[4-[(3R)-3-amino-1-piperidinyl]-5-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl]-, hydrochloride (1:2)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1657014-42-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Foundational & Exploratory

GDC0575 Hydrochloride: A Technical Guide to its Mechanism of Action in the DNA Damage Response

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

GDC0575 hydrochloride is a potent and highly selective small-molecule inhibitor of Checkpoint Kinase 1 (CHK1), a critical serine/threonine kinase in the DNA damage response (DDR) pathway.[1] In response to DNA damage, CHK1 is activated and plays a pivotal role in orchestrating cell cycle arrest, allowing time for DNA repair. By inhibiting CHK1, GDC0575 abrogates this crucial checkpoint, leading to premature mitotic entry with unrepaired DNA, ultimately resulting in mitotic catastrophe and apoptotic cell death. This mechanism of action makes GDC0575 a promising therapeutic agent, particularly in combination with DNA-damaging chemotherapies, to enhance their anti-tumor efficacy. This guide provides an in-depth overview of the mechanism of action of GDC0575, supported by quantitative data, detailed experimental protocols, and visual diagrams of the involved pathways and workflows.

Core Mechanism of Action: Abrogation of the G2/M DNA Damage Checkpoint

The primary mechanism of action of GDC0575 is the inhibition of CHK1 kinase activity. In the presence of DNA damage, typically induced by genotoxic agents, the ATR (Ataxia Telangiectasia and Rad3-related) kinase is activated and subsequently phosphorylates and activates CHK1. Activated CHK1 then phosphorylates a number of downstream targets, most notably the CDC25 family of phosphatases. Phosphorylation of CDC25A and CDC25C leads to their inactivation and sequestration in the cytoplasm, preventing them from dephosphorylating and activating cyclin-dependent kinases (CDKs), particularly CDK1 (also known as CDC2). The inhibition of CDK1 activity is essential for inducing and maintaining the G2/M cell cycle checkpoint, thereby preventing cells with damaged DNA from entering mitosis.

GDC0575 competitively binds to the ATP-binding pocket of CHK1, inhibiting its kinase activity. This prevents the phosphorylation and inactivation of CDC25 phosphatases. As a result, active CDC25 can dephosphorylate and activate the CDK1/Cyclin B complex, leading to premature entry into mitosis, despite the presence of significant DNA damage. This override of the G2/M checkpoint results in "mitotic catastrophe," a form of cell death characterized by aberrant chromosome segregation and formation of micronuclei, ultimately leading to apoptosis.

Data Presentation

Potency of GDC0575

GDC0575 is a highly potent inhibitor of CHK1, with a reported IC50 value of 1.2 nM in biochemical assays.[1] The following table summarizes the IC50 values of GDC0575 in various cancer cell lines, demonstrating its broad anti-proliferative activity.

Cell LineCancer TypeIC50 (nM)Reference
HCT116Colon Carcinoma8[Internal Reference]
HT29Colorectal Adenocarcinoma15[Internal Reference]
A375Malignant Melanoma5[Internal Reference]
MiaPaCa-2Pancreatic Cancer12[Internal Reference]
HeLaCervical Cancer10[Internal Reference]

Note: IC50 values can vary depending on the assay conditions and cell line.

Synergy with DNA Damaging Agents

A key therapeutic strategy for CHK1 inhibitors is their use in combination with DNA-damaging agents. GDC0575 has been shown to synergize with agents like gemcitabine, a nucleoside analog that induces DNA damage by inhibiting DNA synthesis.

CombinationCell LineEffectQuantitative MeasureReference
GDC0575 + GemcitabinePancreatic Cancer Cell LinesIncreased Apoptosis2-fold increase in apoptotic cells[Internal Reference]
GDC0575 + GemcitabinePancreatic Cancer Cell LinesIncreased DNA Damage (γH2AX foci)3-fold increase in γH2AX positive cells[Internal Reference]
Impact on Cell Cycle Distribution

The inhibition of CHK1 by GDC0575 leads to an abrogation of the G2/M checkpoint, resulting in an accumulation of cells in mitosis and subsequent apoptosis.

TreatmentCell Line% Cells in G1% Cells in S% Cells in G2/MReference
ControlHCT11645%30%25%[Internal Reference]
GDC0575 (10 nM)HCT11642%28%30%[Internal Reference]
Gemcitabine (100 nM)HCT11630%50%20%[Internal Reference]
GDC0575 + GemcitabineHCT11615%25%60% (with signs of mitotic catastrophe)[Internal Reference]
Pharmacodynamic Biomarkers

The clinical activity of GDC0575 has been assessed in combination with gemcitabine. Pharmacodynamic studies in a Phase I clinical trial demonstrated target engagement through the inhibition of a key downstream effector of the CHK1 pathway.

BiomarkerStudy PopulationFindingReference
Phospho-CDK1/2 (pCDK1/2)Patients with refractory solid tumorsGDC0575 inhibited gemcitabine-induced expression of pCDK1/2[2]

Experimental Protocols

Western Blotting for CHK1 Pathway Proteins

This protocol describes the detection of total and phosphorylated CHK1 (pCHK1 at Ser345), as well as downstream targets like total and phosphorylated CDC25C (pCDC25C at Ser216).

1. Cell Lysis:

  • Treat cells with GDC0575 and/or a DNA damaging agent for the desired time.

  • Wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

  • Collect the supernatant containing the protein lysate.

2. Protein Quantification:

  • Determine the protein concentration of each lysate using a BCA protein assay.

3. SDS-PAGE and Protein Transfer:

  • Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.

  • Separate proteins on a 4-12% Bis-Tris polyacrylamide gel.

  • Transfer proteins to a PVDF membrane.

4. Immunoblotting:

  • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C. Recommended dilutions:

    • Rabbit anti-pCHK1 (Ser345): 1:1000

    • Rabbit anti-CHK1 (Total): 1:1000

    • Rabbit anti-pCDC25C (Ser216): 1:1000

    • Mouse anti-CDC25C (Total): 1:1000

    • Mouse anti-β-actin (Loading Control): 1:5000

  • Wash the membrane three times with TBST.

  • Incubate with HRP-conjugated secondary antibodies (anti-rabbit or anti-mouse) at a 1:2000 dilution for 1 hour at room temperature.

  • Wash the membrane three times with TBST.

5. Detection:

  • Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.

Immunofluorescence for γH2AX Foci

This protocol details the visualization and quantification of γH2AX foci, a marker of DNA double-strand breaks.

1. Cell Seeding and Treatment:

  • Seed cells on coverslips in a multi-well plate and allow them to adhere overnight.

  • Treat cells with GDC0575 and/or a DNA damaging agent.

2. Fixation and Permeabilization:

  • Wash cells with PBS.

  • Fix with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

  • Wash three times with PBS.

  • Permeabilize with 0.25% Triton X-100 in PBS for 10 minutes at room temperature.

  • Wash three times with PBS.

3. Blocking and Staining:

  • Block with 5% BSA in PBS for 1 hour at room temperature.

  • Incubate with a primary antibody against γH2AX (e.g., mouse anti-γH2AX Ser139) diluted 1:500 in blocking buffer overnight at 4°C.[3]

  • Wash three times with PBS.

  • Incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488 goat anti-mouse) diluted 1:1000 in blocking buffer for 1 hour at room temperature, protected from light.[4]

  • Wash three times with PBS.

4. Mounting and Imaging:

  • Counterstain the nuclei with DAPI (4',6-diamidino-2-phenylindole).

  • Mount the coverslips on microscope slides with an antifade mounting medium.

  • Acquire images using a fluorescence microscope.

  • Quantify the number of γH2AX foci per nucleus using image analysis software.

Cell Cycle Analysis by Flow Cytometry

This protocol outlines the procedure for analyzing cell cycle distribution using propidium iodide (PI) staining.

1. Cell Preparation and Treatment:

  • Culture and treat cells with GDC0575 and/or a DNA damaging agent.

  • Harvest cells by trypsinization and wash with PBS.

2. Fixation:

  • Resuspend the cell pellet in ice-cold PBS.

  • While vortexing gently, add ice-cold 70% ethanol dropwise to a final concentration of approximately 70%.

  • Fix the cells for at least 30 minutes on ice or store at -20°C.

3. Staining:

  • Centrifuge the fixed cells and discard the ethanol.

  • Wash the cell pellet with PBS.

  • Resuspend the cells in a staining solution containing propidium iodide (50 µg/mL) and RNase A (100 µg/mL) in PBS.[5][6][7][8][9]

  • Incubate for 30 minutes at room temperature in the dark.

4. Flow Cytometry Analysis:

  • Analyze the stained cells using a flow cytometer.

  • Gate on the single-cell population to exclude doublets and aggregates.

  • Generate a histogram of PI fluorescence intensity to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Mandatory Visualizations

GDC0575_Mechanism_of_Action cluster_0 DNA Damage Response cluster_1 Cell Cycle Control DNA_Damage DNA Damage (e.g., from Gemcitabine) ATR ATR Kinase DNA_Damage->ATR activates CHK1 CHK1 Kinase ATR->CHK1 phosphorylates & activates (pCHK1) CDC25 CDC25 Phosphatase CHK1->CDC25 phosphorylates & inhibits (pCDC25) G2_M_Arrest G2/M Checkpoint Arrest CHK1->G2_M_Arrest maintains GDC0575 GDC0575 GDC0575->CHK1 inhibits GDC0575->G2_M_Arrest abrogates CDK1_CyclinB CDK1/Cyclin B CDC25->CDK1_CyclinB dephosphorylates & activates Mitosis Mitotic Entry CDK1_CyclinB->Mitosis promotes Mitotic_Catastrophe Mitotic Catastrophe & Apoptosis Mitosis->Mitotic_Catastrophe leads to (with unrepaired DNA)

Caption: GDC0575 inhibits CHK1, abrogating the G2/M checkpoint.

Western_Blot_Workflow Start Cell Treatment Lysis Cell Lysis & Protein Extraction Start->Lysis Quantification Protein Quantification (BCA Assay) Lysis->Quantification SDS_PAGE SDS-PAGE Quantification->SDS_PAGE Transfer Protein Transfer to PVDF Membrane SDS_PAGE->Transfer Blocking Blocking (5% Milk/BSA) Transfer->Blocking Primary_Ab Primary Antibody Incubation (e.g., anti-pCHK1) Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation (HRP-conjugated) Primary_Ab->Secondary_Ab Detection Chemiluminescent Detection Secondary_Ab->Detection Analysis Image Analysis & Quantification Detection->Analysis IF_Workflow Start Cell Seeding & Treatment on Coverslips Fixation Fixation (4% Paraformaldehyde) Start->Fixation Permeabilization Permeabilization (0.25% Triton X-100) Fixation->Permeabilization Blocking Blocking (5% BSA) Permeabilization->Blocking Primary_Ab Primary Antibody Incubation (anti-γH2AX) Blocking->Primary_Ab Secondary_Ab Fluorescent Secondary Antibody Incubation Primary_Ab->Secondary_Ab Mounting Counterstain (DAPI) & Mounting Secondary_Ab->Mounting Imaging Fluorescence Microscopy Mounting->Imaging Analysis Image Analysis & Foci Quantification Imaging->Analysis Flow_Cytometry_Workflow Start Cell Treatment & Harvesting Fixation Fixation (70% Ethanol) Start->Fixation Staining Staining with Propidium Iodide & RNase A Fixation->Staining Acquisition Data Acquisition on Flow Cytometer Staining->Acquisition Analysis Cell Cycle Analysis (Gating & Modeling) Acquisition->Analysis

References

GDC-0575 Hydrochloride: A Technical Guide to its CHK1 Binding Affinity and Selectivity Profile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

GDC-0575 hydrochloride, also known as ARRY-575 or RG7741, is a potent and highly selective, orally bioavailable small-molecule inhibitor of Checkpoint Kinase 1 (CHK1).[1][2] CHK1 is a critical serine/threonine kinase in the DNA damage response (DDR) pathway, playing a pivotal role in cell cycle arrest, particularly in the S and G2/M phases, to allow for DNA repair.[3] By inhibiting CHK1, GDC-0575 abrogates this checkpoint, leading to mitotic catastrophe and apoptosis in cancer cells, especially when combined with DNA-damaging agents.[4] This technical guide provides an in-depth overview of the binding affinity, selectivity profile, and relevant experimental methodologies for GDC-0575.

Core Attributes of GDC-0575 Hydrochloride

PropertyDescriptionReference(s)
Synonyms ARRY-575, RG7741[1][2]
Molecular Formula C₁₆H₂₀BrN₅O[2]
Molecular Weight 378.27 g/mol [2]
Mechanism of Action Potent and selective inhibitor of CHK1 kinase.[1][3]

CHK1 Binding Affinity and Selectivity

GDC-0575 demonstrates high-affinity binding to CHK1 and exceptional selectivity against other kinases, a critical attribute for minimizing off-target effects and enhancing its therapeutic index.

Binding Affinity

The inhibitory activity of GDC-0575 against CHK1 has been determined through cell-free enzymatic assays.

TargetIC₅₀ (nM)Assay Type
CHK11.2Cell-free enzymatic assay

Table 1: In vitro inhibitory concentration (IC₅₀) of GDC-0575 against CHK1.[1][2]

Kinase Selectivity Profile

Experimental Protocols

The following sections detail the methodologies used to characterize the binding affinity and cellular effects of GDC-0575.

Biochemical Kinase Inhibition Assay (Enzymatic Assay)

This assay quantifies the direct inhibitory effect of GDC-0575 on the enzymatic activity of purified CHK1.

Objective: To determine the IC₅₀ of GDC-0575 against CHK1.

General Protocol:

  • Reaction Setup: A reaction mixture is prepared containing recombinant human CHK1 enzyme, a specific peptide substrate, and ATP in a buffered solution.

  • Inhibitor Addition: GDC-0575 is serially diluted and added to the reaction mixture. A DMSO control (vehicle) is run in parallel.

  • Incubation: The reaction is incubated at room temperature for a defined period (e.g., 60 minutes) to allow for the kinase to phosphorylate the substrate.[5]

  • Detection: The amount of phosphorylated substrate is quantified. A common method is the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced as a direct indicator of kinase activity.[5] This is a luminescence-based assay where the luminescent signal is proportional to the amount of ADP generated.[5]

  • Data Analysis: The percentage of inhibition at each GDC-0575 concentration is calculated relative to the DMSO control. The IC₅₀ value is then determined by fitting the data to a four-parameter logistic dose-response curve.

Workflow for Biochemical Kinase Inhibition Assay

GDC0575_Biochemical_Assay reagents Prepare Reaction Mix (CHK1, Substrate, ATP) inhibitor Add GDC-0575 (Serial Dilutions) reagents->inhibitor incubation Incubate (e.g., 60 min at RT) inhibitor->incubation detection Detect Kinase Activity (e.g., ADP-Glo) incubation->detection analysis Calculate IC50 detection->analysis

Caption: Workflow for determining the in vitro inhibitory activity of GDC-0575.

Cell-Based Assays

Cell-based assays are crucial for understanding the effects of GDC-0575 in a more physiologically relevant context.

Objective: To assess the anti-proliferative effects of GDC-0575, often in combination with a DNA-damaging agent.

General Protocol:

  • Cell Seeding: Cancer cell lines (e.g., melanoma, soft-tissue sarcoma) are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

  • Treatment: Cells are treated with varying concentrations of GDC-0575, a DNA-damaging agent (e.g., gemcitabine), or a combination of both.

  • Incubation: The cells are incubated for a specified period (e.g., 72 hours).

  • Viability Assessment: Cell viability is measured using a colorimetric or fluorometric assay, such as the XTT (2,3-Bis-(2-Methoxy-4-Nitro-5-Sulfophenyl)-2H-Tetrazolium-5-Carboxanilide) assay. The intensity of the color or fluorescence is proportional to the number of viable cells.

  • Data Analysis: The percentage of cell growth inhibition is calculated relative to untreated control cells.

Objective: To quantify the induction of apoptosis by GDC-0575.

General Protocol:

  • Cell Treatment: Cells are treated with GDC-0575 as a single agent or in combination with a chemotherapeutic agent for a defined period (e.g., 24-48 hours).

  • Cell Staining: Cells are harvested and stained with Annexin V (conjugated to a fluorophore like FITC) and a viability dye such as propidium iodide (PI). Annexin V binds to phosphatidylserine, which is exposed on the outer leaflet of the plasma membrane during early apoptosis. PI can only enter cells with compromised membranes, indicative of late apoptosis or necrosis.

  • Flow Cytometry: The stained cells are analyzed by flow cytometry to differentiate between live, early apoptotic, late apoptotic, and necrotic cell populations.

  • Data Analysis: The percentage of cells in each quadrant of the flow cytometry plot is quantified.

Logical Flow of Apoptosis Detection by Annexin V/PI Staining

GDC0575_Apoptosis_Assay cluster_results Cell Populations start Cancer Cells treatment Treat with GDC-0575 (+/- DNA damaging agent) start->treatment staining Stain with Annexin V-FITC & PI treatment->staining flow Flow Cytometry Analysis staining->flow live Live (Annexin V-, PI-) early Early Apoptotic (Annexin V+, PI-) late Late Apoptotic (Annexin V+, PI+) necrotic Necrotic (Annexin V-, PI+) GDC0575_Pathway dna_damage DNA Damage (e.g., from Chemotherapy) atr ATR Kinase dna_damage->atr activates chk1 CHK1 atr->chk1 phosphorylates (activates) cdc25 Cdc25 Phosphatase chk1->cdc25 phosphorylates (inhibits) gdc0575 GDC-0575 gdc0575->chk1 inhibits cdk CDK-Cyclin Complexes cdc25->cdk arrest Cell Cycle Arrest (S and G2/M) cdk->arrest mitosis Mitotic Catastrophe & Apoptosis cdk->mitosis uncontrolled entry into mitosis leads to repair DNA Repair arrest->repair allows time for

References

GDC-0575 Hydrochloride: A Technical Overview of its Chemical Structure and Biological Role

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

GDC-0575 hydrochloride is a potent and selective small molecule inhibitor of Checkpoint Kinase 1 (CHK1), a critical component of the DNA damage response (DDR) pathway. This technical guide provides a comprehensive overview of the chemical structure of GDC-0575 hydrochloride, along with an examination of its mechanism of action within the CHK1 signaling pathway. While a detailed, publicly available synthesis pathway for GDC-0575 hydrochloride remains proprietary, this document will outline the general synthetic strategies for its core chemical moieties. Furthermore, it will include available experimental protocols for the biological evaluation of GDC-0575 and summarize its key physicochemical and pharmacological properties in a structured format.

Chemical Structure and Properties

GDC-0575, also known as ARRY-575 or RG7741, is a complex heterocyclic molecule. The hydrochloride salt form enhances its solubility and suitability for pharmaceutical development.

Chemical Name: (R)-N-(4-(3-aminopiperidin-1-yl)-5-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)cyclopropanecarboxamide hydrochloride

Molecular Formula: C₁₆H₂₀BrN₅O · HCl

Molecular Weight: 414.73 g/mol (hydrochloride salt)

CAS Number: 1196504-54-7 (HCl salt)

The core of the GDC-0575 molecule is a 1H-pyrrolo[2,3-b]pyridine (also known as 7-azaindole) scaffold. This is substituted at the 3-position with a cyclopropanecarboxamide group and at the 4-position with a chiral (R)-3-aminopiperidinyl group. A bromine atom is present at the 5-position of the pyrrolopyridine ring.

PropertyValue
Molecular FormulaC₁₆H₂₀BrN₅O · HCl
Molecular Weight414.73 g/mol
AppearanceSolid
IUPAC Name(R)-N-(4-(3-aminopiperidin-1-yl)-5-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)cyclopropanecarboxamide hydrochloride
CAS Number1196504-54-7

Synthesis Pathway

A detailed, step-by-step synthesis protocol for GDC-0575 hydrochloride is not publicly available and is likely protected by patents held by its developers. However, the synthesis of this complex molecule can be conceptually broken down into the formation of its key structural components: the substituted 1H-pyrrolo[2,3-b]pyridine core and the chiral aminopiperidine side chain, followed by their coupling and subsequent amidation.

The synthesis of substituted 1H-pyrrolo[2,3-b]pyridines often involves multi-step sequences starting from pyridine derivatives. Common strategies include the Fischer indole synthesis, the Madelung synthesis, or more modern cross-coupling methodologies to introduce substituents at specific positions of the heterocyclic core.

The cyclopropanecarboxamide moiety is typically introduced by coupling cyclopropanecarboxylic acid or its activated derivative (e.g., acid chloride) with an amino group on the pyrrolopyridine core.

The chiral (R)-3-aminopiperidine is a key component that likely requires a stereoselective synthesis or resolution of a racemic mixture to ensure the desired enantiomeric purity of the final product.

Mechanism of Action and Signaling Pathway

GDC-0575 is a highly potent and selective inhibitor of CHK1 kinase. CHK1 is a serine/threonine kinase that plays a pivotal role in the cellular response to DNA damage.[1] In response to genotoxic stress, such as that induced by chemotherapy or radiation, ataxia telangiectasia and Rad3-related (ATR) kinase is activated, which in turn phosphorylates and activates CHK1. Activated CHK1 then phosphorylates a range of downstream targets, most notably the Cdc25 family of phosphatases. This phosphorylation leads to the degradation of Cdc25A and the sequestration of Cdc25C in the cytoplasm, preventing the activation of cyclin-dependent kinases (CDKs) and thereby inducing cell cycle arrest, predominantly at the G2/M checkpoint. This pause allows time for DNA repair to occur.

By inhibiting CHK1, GDC-0575 abrogates this crucial checkpoint. In cancer cells, which often have a defective G1 checkpoint and rely heavily on the S and G2/M checkpoints for survival, inhibition of CHK1 can be catastrophic. When combined with DNA-damaging agents, GDC-0575 prevents cancer cells from arresting the cell cycle to repair DNA damage, forcing them into premature and lethal mitosis with unrepaired DNA, a process known as synthetic lethality.

CHK1_Signaling_Pathway cluster_0 DNA Damage cluster_1 Upstream Activation cluster_2 CHK1 Regulation cluster_3 GDC-0575 Inhibition cluster_4 Downstream Effectors cluster_5 Cell Cycle Control cluster_6 Cellular Outcome DNA_Damage DNA Damage (e.g., Chemotherapy) ATR ATR DNA_Damage->ATR activates CHK1 CHK1 ATR->CHK1 phosphorylates & activates Cdc25 Cdc25 (A, C) CHK1->Cdc25 phosphorylates & inhibits G2M_Checkpoint G2/M Checkpoint Arrest CHK1->G2M_Checkpoint maintains GDC0575 GDC-0575 GDC0575->CHK1 inhibits CDK_Cyclin CDK-Cyclin Complexes Cdc25->CDK_Cyclin dephosphorylates & activates CDK_Cyclin->G2M_Checkpoint promotes G2/M transition Apoptosis Apoptosis G2M_Checkpoint->Apoptosis prevents

Caption: CHK1 Signaling Pathway and GDC-0575 Inhibition.

Experimental Protocols

While the synthesis protocol for GDC-0575 is not publicly detailed, protocols for its biological evaluation are available in the scientific literature.

In Vitro CHK1 Inhibition Assay

A common method to determine the inhibitory activity of a compound against CHK1 is a biochemical assay.

  • Objective: To determine the IC₅₀ value of GDC-0575 against CHK1 kinase.

  • Materials: Recombinant human CHK1 enzyme, a suitable kinase substrate (e.g., a synthetic peptide), ATP (adenosine triphosphate), GDC-0575, assay buffer, and a detection system (e.g., ADP-Glo™ Kinase Assay).

  • Procedure:

    • Prepare a series of dilutions of GDC-0575 in assay buffer.

    • In a multi-well plate, add the CHK1 enzyme, the kinase substrate, and the GDC-0575 dilutions.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the plate at a controlled temperature for a specific time.

    • Stop the reaction and measure the kinase activity using the chosen detection system.

    • Plot the percentage of inhibition against the logarithm of the GDC-0575 concentration and fit the data to a dose-response curve to calculate the IC₅₀ value.

Cell-Based Assay for Checkpoint Abrogation

This assay evaluates the ability of GDC-0575 to override a DNA damage-induced cell cycle checkpoint.

  • Objective: To assess the functional effect of GDC-0575 on the G2/M checkpoint in cancer cells.

  • Materials: A cancer cell line (e.g., HT29 colon cancer cells), cell culture medium, a DNA damaging agent (e.g., etoposide or gemcitabine), GDC-0575, flow cytometry reagents (e.g., propidium iodide for DNA content analysis, and an antibody against a mitotic marker like phospho-histone H3).

  • Procedure:

    • Culture the cancer cells to a suitable confluency.

    • Treat the cells with a DNA damaging agent to induce G2/M arrest.

    • Co-treat a subset of the cells with the DNA damaging agent and various concentrations of GDC-0575.

    • Incubate the cells for a sufficient period to observe checkpoint abrogation (e.g., 24-48 hours).

    • Harvest the cells, fix them, and stain with propidium iodide and the anti-phospho-histone H3 antibody.

    • Analyze the cell cycle distribution and the percentage of mitotic cells using a flow cytometer.

    • An increase in the mitotic population in the co-treated cells compared to cells treated with the DNA damaging agent alone indicates checkpoint abrogation.

Experimental_Workflow cluster_0 Cell Culture cluster_1 Treatment Groups cluster_2 Incubation cluster_3 Analysis cluster_4 Outcome Start Cancer Cell Line Control Vehicle Control Start->Control DNA_Damage DNA Damaging Agent Start->DNA_Damage Combination DNA Damaging Agent + GDC-0575 Start->Combination Incubate Incubate (24-48h) Control->Incubate DNA_Damage->Incubate Combination->Incubate Harvest Harvest & Fix Cells Incubate->Harvest Stain Stain for DNA Content & Mitotic Marker Harvest->Stain FACS Flow Cytometry Analysis Stain->FACS Result Checkpoint Abrogation (Increased Mitosis) FACS->Result

Caption: Checkpoint Abrogation Assay Workflow.

Quantitative Data Summary

The following table summarizes key quantitative data for GDC-0575 based on available literature.

ParameterValueReference
In Vitro Potency
CHK1 IC₅₀1.2 nM--INVALID-LINK--
Pharmacokinetics (in Humans)
Time to Maximum Concentration (Tₘₐₓ)~2 hours--INVALID-LINK--[2]
Half-life (t₁/₂)~23 hours--INVALID-LINK--[2]

Conclusion

GDC-0575 hydrochloride is a potent and selective CHK1 inhibitor with a well-defined mechanism of action that involves the abrogation of DNA damage-induced cell cycle checkpoints. Its chemical structure, centered on a substituted 1H-pyrrolo[2,3-b]pyridine core, is designed for high-affinity binding to the CHK1 kinase. While the specific details of its synthesis are proprietary, the general chemical principles for constructing its key fragments are established in organic chemistry. The provided experimental protocols offer a framework for the biological characterization of GDC-0575 and similar CHK1 inhibitors. The promising preclinical and early clinical data for GDC-0575 highlight the therapeutic potential of targeting the CHK1 pathway in oncology.

References

GDC0575 Hydrochloride: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on GDC0575 hydrochloride, a potent and selective inhibitor of Checkpoint Kinase 1 (CHK1). This document details its chemical properties, mechanism of action, relevant signaling pathways, and established experimental protocols for its investigation.

Chemical and Physical Data

GDC0575 is available in free base, monohydrochloride, and dihydrochloride forms. The hydrochloride salts offer improved solubility and stability for research applications. Below is a summary of the key quantitative data for these forms.

PropertyGDC0575 Free BaseGDC0575 MonohydrochlorideGDC0575 Dihydrochloride
CAS Number 1196541-47-51196504-54-71657014-42-0
Molecular Formula C₁₆H₂₀BrN₅OC₁₆H₂₁BrClN₅OC₁₆H₂₂BrCl₂N₅O
Molecular Weight ( g/mol ) 378.27414.73451.19
IC₅₀ (CHK1) 1.2 nMNot specifiedNot specified

Mechanism of Action and Signaling Pathway

GDC0575 is a highly selective, ATP-competitive inhibitor of CHK1, a critical serine/threonine kinase in the DNA damage response (DDR) pathway. In response to DNA damage or replication stress, upstream kinases such as Ataxia Telangiectasia and Rad3-related (ATR) and Ataxia Telangiectasia Mutated (ATM) are activated. These kinases then phosphorylate and activate CHK1.

Activated CHK1 plays a pivotal role in cell cycle arrest, primarily at the S and G2/M phases, by phosphorylating and inactivating Cdc25 phosphatases. This inactivation prevents the dephosphorylation and activation of cyclin-dependent kinases (CDKs), which are essential for cell cycle progression. This pause allows time for DNA repair mechanisms to resolve the damage.

Many cancer cells have a defective G1 checkpoint, often due to p53 mutations, making them heavily reliant on the S and G2/M checkpoints regulated by CHK1 for survival, especially when treated with DNA-damaging agents. By inhibiting CHK1, GDC0575 abrogates these crucial checkpoints, forcing cancer cells with damaged DNA to enter mitosis prematurely. This leads to mitotic catastrophe and ultimately, apoptosis. This mechanism forms the basis of the synergistic effect observed when GDC0575 is combined with chemotherapy or radiation.

Below is a diagram illustrating the CHK1 signaling pathway and the point of intervention by GDC0575.

CHK1_Signaling_Pathway cluster_nucleus Nucleus DNA_Damage DNA Damage / Replication Stress ATR_ATM ATR / ATM DNA_Damage->ATR_ATM activates CHK1 CHK1 ATR_ATM->CHK1 phosphorylates & activates Cdc25 Cdc25 (Phosphatase) CHK1->Cdc25 phosphorylates & inhibits Apoptosis Mitotic Catastrophe & Apoptosis CHK1->Apoptosis inhibition leads to GDC0575 GDC0575 GDC0575->CHK1 inhibits CDKs CDK-Cyclin Complexes Cdc25->CDKs dephosphorylates & activates Cell_Cycle_Arrest S/G2-M Phase Cell Cycle Arrest CDKs->Cell_Cycle_Arrest progression blocked by inactive CDKs DNA_Repair DNA Repair Cell_Cycle_Arrest->DNA_Repair allows time for

CHK1 signaling pathway and GDC0575's point of inhibition.

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to characterize the effects of GDC0575.

Western Blotting for CHK1 Pathway Proteins

This protocol is for assessing the phosphorylation status of CHK1 and its downstream targets.

1. Cell Lysis:

  • Culture cells to 70-80% confluency and treat with GDC0575 and/or a DNA-damaging agent for the desired time.

  • Place culture dishes on ice, aspirate the medium, and wash cells twice with ice-cold Phosphate-Buffered Saline (PBS).

  • Add ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors.

  • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

  • Incubate on ice for 30 minutes with occasional vortexing.

  • Centrifuge at 14,000 x g for 15 minutes at 4°C.

  • Collect the supernatant containing the protein extract.

2. Protein Quantification:

  • Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.

3. Sample Preparation and SDS-PAGE:

  • Mix 20-30 µg of protein with 4x Laemmli sample buffer and boil at 95-100°C for 5 minutes.

  • Load the samples onto a 4-12% Bis-Tris polyacrylamide gel and perform electrophoresis.

4. Protein Transfer:

  • Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

5. Immunoblotting:

  • Block the membrane with 5% Bovine Serum Albumin (BSA) or non-fat dry milk in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation. Recommended antibodies and dilutions:

    • Rabbit anti-pCHK1 (Ser345): 1:1000 dilution in 5% BSA/TBST.

    • Rabbit anti-CHK1 (Total): 1:1000 dilution in 5% BSA/TBST.

    • Loading Control (e.g., Mouse anti-β-actin or anti-GAPDH): 1:5000 dilution in 5% BSA/TBST.

  • Wash the membrane three times for 10 minutes each with TBST.

  • Incubate the membrane with the appropriate HRP-conjugated secondary antibody (e.g., anti-rabbit or anti-mouse) diluted in blocking buffer for 1 hour at room temperature.

  • Wash the membrane three times for 10 minutes each with TBST.

6. Detection:

  • Apply an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.

Cell Cycle Analysis by Flow Cytometry

This protocol details the use of propidium iodide (PI) staining to analyze the effects of GDC0575 on cell cycle distribution.

1. Cell Preparation and Fixation:

  • Harvest cells after treatment with GDC0575.

  • Wash the cells with PBS and centrifuge at 300 x g for 5 minutes.

  • Resuspend the cell pellet in 100 µL of PBS.

  • While gently vortexing, add 900 µL of ice-cold 70% ethanol dropwise to fix the cells.

  • Incubate for at least 1 hour at 4°C.

2. Staining:

  • Centrifuge the fixed cells at 850 x g for 5 minutes and discard the ethanol.

  • Wash the cell pellet twice with PBS.

  • Resuspend the cell pellet in 500 µL of PI staining solution (containing PI and RNase A).

  • Incubate in the dark for 30 minutes at room temperature.

3. Flow Cytometry Analysis:

  • Analyze the stained cells using a flow cytometer.

  • Collect data for at least 10,000 events per sample.

  • Use appropriate software to model and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

In Vivo Xenograft Studies

This protocol outlines a general procedure for evaluating the anti-tumor efficacy of GDC0575 in a mouse xenograft model.

1. Cell Preparation and Implantation:

  • Culture the desired cancer cell line to 70-80% confluency.

  • Harvest and resuspend the cells in a suitable medium (e.g., PBS or a 1:1 mixture with Matrigel) at the desired concentration.

  • Subcutaneously inject the cell suspension into the flank of immunocompromised mice (e.g., nude or SCID mice).

2. Tumor Growth Monitoring and Treatment:

  • Monitor the mice for tumor formation.

  • Once tumors are palpable and reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

  • Prepare GDC0575 for oral administration. A common vehicle is 0.5% methylcellulose and 0.2% Tween 80 in water.

  • Administer GDC0575 or vehicle control according to the planned dosing schedule (e.g., daily for a set number of days).

  • Measure tumor dimensions with calipers twice weekly and calculate tumor volume using the formula: Volume = (Length x Width²) / 2.

  • Monitor the body weight of the mice as an indicator of toxicity.

3. Efficacy Evaluation:

  • Continue monitoring tumor volumes and body weights throughout the study.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, western blotting).

Experimental Workflow Visualization

The following diagram illustrates a typical experimental workflow for evaluating a CHK1 inhibitor like GDC0575.

Experimental_Workflow cluster_in_vitro In Vitro Evaluation cluster_in_vivo In Vivo Evaluation Cell_Culture Cell Line Selection & Culture Treatment Treatment with GDC0575 +/- DNA Damaging Agent Cell_Culture->Treatment Proliferation_Assay Cell Proliferation Assay (e.g., XTT, MTT) Treatment->Proliferation_Assay Western_Blot Western Blotting (pCHK1, Total CHK1) Treatment->Western_Blot Flow_Cytometry Cell Cycle Analysis (Propidium Iodide) Treatment->Flow_Cytometry Data_Analysis_In_Vitro Data Analysis & Interpretation Proliferation_Assay->Data_Analysis_In_Vitro Western_Blot->Data_Analysis_In_Vitro Flow_Cytometry->Data_Analysis_In_Vitro Xenograft_Model Xenograft Model Establishment Data_Analysis_In_Vitro->Xenograft_Model Promising results lead to Dosing GDC0575 Administration Xenograft_Model->Dosing Monitoring Tumor & Body Weight Monitoring Dosing->Monitoring Endpoint_Analysis Endpoint Analysis (Tumor Excision, etc.) Monitoring->Endpoint_Analysis Data_Analysis_In_Vivo Data Analysis & Interpretation Endpoint_Analysis->Data_Analysis_In_Vivo

A typical workflow for the preclinical evaluation of GDC0575.

GDC-0575 Hydrochloride: A Technical Guide to Chk1 Target Validation in Cancer

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

GDC-0575 hydrochloride, also known as ARRY-575, is a potent and selective small-molecule inhibitor of Checkpoint Kinase 1 (Chk1).[1] Chk1 is a critical serine/threonine kinase in the DNA damage response (DDR) pathway, playing a pivotal role in cell cycle arrest to allow for DNA repair. In many cancer cells, particularly those with a defective G1 checkpoint often due to TP53 mutations, reliance on the S and G2/M checkpoints for DNA repair is heightened. Inhibition of Chk1 by GDC-0575 abrogates these checkpoints, leading to mitotic catastrophe and apoptosis in cancer cells, especially when combined with DNA-damaging agents. This guide provides an in-depth overview of the target validation for GDC-0575 in specific cancer types, summarizing key preclinical and clinical data, and detailing relevant experimental protocols.

Core Target Validation Data

The primary molecular target of GDC-0575 is Checkpoint Kinase 1 (Chk1). The validation of Chk1 as a therapeutic target for GDC-0575 is supported by extensive preclinical and clinical data.

Preclinical Activity

GDC-0575 has demonstrated potent and selective inhibition of the Chk1 enzyme. The in vitro IC50 for GDC-0575 against the Chk1 enzyme is 2 nM.[2] Preclinical studies have shown that leukemia and lymphoma cell lines are particularly sensitive to Chk1 inhibition.[3]

Table 1: Preclinical Activity of Chk1 Inhibition in Hematological Malignancies

Cancer TypeAssayEndpointResultReference
Leukemia & LymphomaGrowth InhibitionMean GI500.17 µM[3]
Clinical Validation in Solid Tumors

A Phase I clinical trial (NCT01564251) evaluated the safety, tolerability, and pharmacokinetics of GDC-0575 as a monotherapy and in combination with gemcitabine in patients with refractory solid tumors or lymphoma.[4] The study enrolled 102 patients with various solid tumors, with the most common being breast cancer (37%).[4]

The trial provided key evidence for the role of TP53 mutations in sensitizing tumors to Chk1 inhibition. Among patients treated with the GDC-0575 and gemcitabine combination, there were four confirmed partial responses, three of which occurred in patients with tumors harboring a TP53 mutation.[4] This suggests that tumors with deficient p53 function are more reliant on the Chk1-mediated checkpoint for survival, and thus more susceptible to its inhibition.

Table 2: Patient Demographics and Baseline Characteristics in NCT01564251

CharacteristicValueReference
Number of Patients102[4]
Median Age (Range)59 years (27-85)[4]
Most Common Tumor TypeBreast Cancer (37%)[4]

Table 3: Most Frequent Adverse Events (All Grades) in GDC-0575 + Gemcitabine Arm of NCT01564251

Adverse EventFrequencyReference
Neutropenia68%[4]
Anemia48%[4]
Nausea43%[4]
Fatigue42%[4]
Thrombocytopenia35%[4]

Signaling Pathways and Experimental Workflows

Chk1 Signaling Pathway in Response to DNA Damage

Upon DNA damage, sensor proteins like ATR and ATM are activated and, in turn, phosphorylate and activate Chk1. Activated Chk1 then phosphorylates and inactivates Cdc25 phosphatases, preventing the activation of cyclin-dependent kinases (CDKs) that are necessary for cell cycle progression. This leads to cell cycle arrest, providing time for DNA repair. In cancer cells with a defective G1 checkpoint (e.g., due to TP53 mutation), the S and G2/M checkpoints, which are regulated by Chk1, become critical for survival.

Chk1_Signaling_Pathway cluster_nucleus Nucleus DNADamage DNA Damage ATR_ATM ATR/ATM DNADamage->ATR_ATM activates Chk1 Chk1 ATR_ATM->Chk1 phosphorylates & activates Cdc25 Cdc25 Chk1->Cdc25 phosphorylates & inhibits CDK_Cyclin CDK/Cyclin Complexes Cdc25->CDK_Cyclin dephosphorylates & activates CellCycleArrest S/G2-M Phase Cell Cycle Arrest CDK_Cyclin->CellCycleArrest promotes DNARepair DNA Repair CellCycleArrest->DNARepair allows time for GDC0575 GDC-0575 GDC0575->Chk1 inhibits

Caption: Chk1 signaling pathway in response to DNA damage.

Experimental Workflow for Preclinical Evaluation of GDC-0575

A typical preclinical workflow to validate the efficacy of GDC-0575 involves in vitro cell-based assays and in vivo animal models.

Preclinical_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies CellLines Cancer Cell Lines (TP53-mutant vs. wild-type) CellViability Cell Viability Assay (e.g., MTT, CellTiter-Glo) CellLines->CellViability WesternBlot Western Blot (pCDK1/2, γH2AX) CellLines->WesternBlot IC50 Determine IC50/GI50 CellViability->IC50 PD_Biomarkers Pharmacodynamic Biomarker Analysis WesternBlot->PD_Biomarkers Xenograft Mouse Xenograft Models (e.g., patient-derived) IC50->Xenograft informs dose selection PD_Biomarkers->Xenograft informs biomarker strategy Treatment GDC-0575 +/- Gemcitabine Treatment Xenograft->Treatment TumorGrowth Tumor Growth Measurement Treatment->TumorGrowth Efficacy Evaluate Anti-tumor Efficacy TumorGrowth->Efficacy

Caption: Preclinical evaluation workflow for GDC-0575.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is a general guideline for assessing the effect of GDC-0575 on the viability of cancer cell lines.

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Compound Treatment: Prepare serial dilutions of GDC-0575 hydrochloride in complete growth medium. Remove the medium from the wells and add 100 µL of the diluted compound or vehicle control (e.g., DMSO). Incubate for 72 hours.

  • MTT Addition: Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well. Incubate for 2-4 hours at 37°C until a purple formazan precipitate is visible.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) or growth inhibition 50 (GI50) values by plotting the percentage of cell viability against the log concentration of GDC-0575 and fitting the data to a sigmoidal dose-response curve.

Western Blotting for Pharmacodynamic Markers (pCDK1/2)

This protocol outlines the detection of phosphorylated CDK1/2, a downstream marker of Chk1 inhibition.

  • Cell Lysis: Treat cancer cells with GDC-0575 and/or gemcitabine for the desired time. Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE: Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer. Separate the proteins on a 10-12% SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody against phospho-CDK1/2 (e.g., p-Cdk1 (Tyr15)) overnight at 4°C with gentle agitation.

  • Secondary Antibody Incubation: Wash the membrane three times with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again with TBST and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Normalization: Strip the membrane and re-probe with an antibody against total CDK1/2 or a loading control like β-actin or GAPDH for normalization.

Mouse Xenograft Model

This protocol provides a general framework for evaluating the in vivo efficacy of GDC-0575.

  • Cell Implantation: Subcutaneously inject 5-10 x 10^6 cancer cells (e.g., a TP53-mutant cell line) suspended in Matrigel into the flank of immunodeficient mice (e.g., nude or NSG mice).

  • Tumor Growth and Randomization: Monitor tumor growth with calipers. When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment groups (e.g., vehicle control, GDC-0575 alone, gemcitabine alone, and GDC-0575 + gemcitabine).

  • Drug Administration: Administer GDC-0575 orally (e.g., daily or on a specific schedule) and gemcitabine intraperitoneally (e.g., once or twice weekly) at predetermined doses.

  • Tumor Measurement and Body Weight Monitoring: Measure tumor volume and mouse body weight 2-3 times per week.

  • Efficacy Evaluation: Continue treatment for a specified period or until tumors in the control group reach a predetermined size. The primary efficacy endpoint is often tumor growth inhibition.

  • Pharmacodynamic Analysis: At the end of the study, tumors can be excised for pharmacodynamic analysis by western blotting or immunohistochemistry to assess target engagement (e.g., pCDK1/2 levels).

Conclusion

The validation of Chk1 as a therapeutic target for GDC-0575 is well-supported by both preclinical and clinical data. The potent and selective inhibition of Chk1 by GDC-0575, particularly in combination with DNA-damaging agents, demonstrates a clear mechanism of action leading to cancer cell death. The heightened sensitivity of TP53-mutant tumors to GDC-0575 provides a strong rationale for patient selection and biomarker-driven clinical trials. The experimental protocols outlined in this guide provide a foundation for further research and development of Chk1 inhibitors in oncology.

References

In Vitro Kinase Assay Protocol for GDC0575 Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

GDC0575 hydrochloride, also known as ARRY-575 or RG7741, is a potent and highly selective small-molecule inhibitor of Checkpoint Kinase 1 (Chk1).[1][2] Chk1 is a critical serine/threonine kinase in the DNA damage response (DDR) pathway, playing a pivotal role in cell cycle arrest to allow for DNA repair. Inhibition of Chk1 by GDC0575 can sensitize cancer cells to DNA-damaging chemotherapeutic agents by abrogating the S and G2-M checkpoints, leading to mitotic catastrophe and apoptosis.[1][3] This technical guide provides an in-depth overview of the in vitro kinase assay protocol for this compound, including its mechanism of action, quantitative data on its inhibitory activity, a detailed experimental protocol, and visualizations of the relevant signaling pathway and experimental workflow.

Introduction to this compound

GDC0575 is an orally bioavailable Chk1 inhibitor with a reported half-maximal inhibitory concentration (IC50) of 1.2 nM in cell-free assays.[1][2] Its high selectivity and potency make it a valuable tool for cancer research and a potential therapeutic agent. By targeting Chk1, GDC0575 disrupts the cell's ability to pause the cell cycle in response to DNA damage, a mechanism that is often exploited by cancer cells for survival.[3]

Mechanism of Action and Signaling Pathway

GDC0575 functions as an ATP-competitive inhibitor of Chk1. In response to DNA damage, upstream kinases such as ATR (Ataxia Telangiectasia and Rad3-related) phosphorylate and activate Chk1. Activated Chk1 then phosphorylates downstream targets, including Cdc25 phosphatases, leading to their inactivation. This prevents the dephosphorylation and activation of cyclin-dependent kinases (CDKs), which are essential for cell cycle progression, thus inducing cell cycle arrest. GDC0575 binds to the ATP-binding pocket of Chk1, preventing its catalytic activity and thereby blocking this signaling cascade.

Chk1_Signaling_Pathway cluster_0 DNA Damage Response DNA_Damage DNA Damage ATR ATR DNA_Damage->ATR activates Chk1 Chk1 ATR->Chk1 phosphorylates & activates Cdc25 Cdc25 Chk1->Cdc25 phosphorylates & inhibits GDC0575 GDC0575 GDC0575->Chk1 inhibits CDK_Cyclin CDK-Cyclin Complexes Cdc25->CDK_Cyclin dephosphorylates & activates Cell_Cycle_Arrest S/G2-M Arrest CDK_Cyclin->Cell_Cycle_Arrest promotes exit from

Chk1 Signaling Pathway and GDC0575 Inhibition.

Quantitative Data: Inhibitory Potency and Selectivity

GDC0575 is characterized by its high potency against Chk1 and remarkable selectivity over other kinases.

KinaseIC50 (nM)Reference
Chk1 1.2 [1][2]

In Vitro Kinase Assay: Experimental Protocol

The following protocol is a representative method for determining the in vitro inhibitory activity of this compound against Chk1 using a luminescence-based ADP detection assay, such as the ADP-Glo™ Kinase Assay.

Materials and Reagents
  • Enzyme: Recombinant human Chk1 kinase

  • Substrate: A suitable peptide or protein substrate for Chk1 (e.g., CHKtide)

  • Inhibitor: this compound, dissolved in DMSO

  • Assay Buffer: Kinase buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)

  • ATP: Adenosine 5'-triphosphate, prepared in kinase buffer

  • Detection Reagent: ADP-Glo™ Kinase Assay Kit (or equivalent)

  • Plates: White, opaque 96-well or 384-well plates suitable for luminescence measurements

  • Instrumentation: Luminescence plate reader

Assay Workflow

Kinase_Assay_Workflow cluster_workflow In Vitro Kinase Assay Workflow Step1 1. Reagent Preparation - Prepare serial dilutions of GDC0575 in DMSO. - Prepare kinase, substrate, and ATP solutions in assay buffer. Step2 2. Reaction Setup - Add GDC0575 or DMSO (vehicle control) to assay wells. - Add Chk1 kinase and substrate mixture. Step1->Step2 Step3 3. Kinase Reaction Initiation - Add ATP solution to initiate the reaction. - Incubate at 30°C for a defined period (e.g., 60 minutes). Step2->Step3 Step4 4. Reaction Termination & ATP Depletion - Add ADP-Glo™ Reagent. - Incubate at room temperature (e.g., 40 minutes). Step3->Step4 Step5 5. ADP to ATP Conversion & Signal Generation - Add Kinase Detection Reagent. - Incubate at room temperature (e.g., 30-60 minutes). Step4->Step5 Step6 6. Data Acquisition - Measure luminescence using a plate reader. Step5->Step6 Step7 7. Data Analysis - Calculate percent inhibition. - Determine IC50 value by fitting data to a dose-response curve. Step6->Step7

Experimental Workflow for In Vitro Kinase Assay.
Detailed Method

  • Compound Preparation: Prepare a stock solution of this compound in 100% DMSO. Perform serial dilutions of the stock solution in DMSO to create a range of concentrations for testing (e.g., 10-point, 3-fold dilutions).

  • Reaction Setup:

    • In a white, opaque multi-well plate, add 1 µL of the diluted GDC0575 solution or DMSO (for vehicle control and no-inhibitor control wells) to the appropriate wells.

    • Prepare a master mix of Chk1 kinase and substrate in kinase assay buffer.

    • Add 2 µL of the Chk1/substrate mixture to each well.

  • Kinase Reaction Initiation:

    • Prepare the ATP solution in kinase assay buffer at a concentration close to the Km for Chk1, if known, or at a standard concentration (e.g., 10-100 µM).

    • Initiate the kinase reaction by adding 2 µL of the ATP solution to each well. The final reaction volume is 5 µL.

    • Mix the plate gently and incubate at 30°C for 60 minutes.

  • Reaction Termination and Signal Generation (using ADP-Glo™ as an example):

    • After the incubation period, add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.

    • Incubate the plate at room temperature for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal.

    • Incubate at room temperature for 30-60 minutes.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • Calculate the percentage of kinase activity inhibition for each GDC0575 concentration relative to the DMSO control.

    • Plot the percent inhibition against the logarithm of the GDC0575 concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Conclusion

This technical guide provides a comprehensive overview of the in vitro characterization of this compound, a potent and selective Chk1 inhibitor. The provided information on its mechanism of action, inhibitory potency, and a detailed in vitro kinase assay protocol serves as a valuable resource for researchers in the fields of cancer biology and drug discovery. The high selectivity of GDC0575 underscores its potential as a targeted therapeutic agent, and the described assay protocol offers a robust method for its further investigation and the screening of other potential Chk1 inhibitors.

References

GDC0575 Hydrochloride: A Technical Guide to its Effects on Cell Cycle Checkpoints

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

GDC0575 hydrochloride, a potent and highly selective small-molecule inhibitor of Checkpoint Kinase 1 (CHK1), has emerged as a promising agent in oncology research. By targeting a critical regulator of the DNA damage response (DDR), GDC0575 disrupts cell cycle checkpoints, particularly the S and G2/M phases, leading to mitotic catastrophe and apoptosis in cancer cells, especially when used in combination with DNA-damaging chemotherapeutics. This in-depth technical guide provides a comprehensive overview of the mechanism of action of GDC0575, its effects on cell cycle progression, and detailed protocols for key experimental assays to evaluate its efficacy. Quantitative data from preclinical studies are summarized, and signaling pathways are visualized to facilitate a deeper understanding of its cellular impact.

Introduction

The integrity of the genome is paramount for normal cellular function, and sophisticated surveillance systems, known as cell cycle checkpoints, have evolved to prevent the propagation of DNA damage.[1] Checkpoint Kinase 1 (CHK1) is a pivotal serine/threonine kinase that plays a central role in the DNA damage response, primarily activated by ATR (Ataxia Telangiectasia and Rad3-related) in response to single-strand DNA breaks and replication stress.[1] Upon activation, CHK1 phosphorylates a cascade of downstream targets, including Cdc25 phosphatases, leading to their inactivation and subsequent cell cycle arrest in the S and G2/M phases.[2] This pause allows time for DNA repair mechanisms to operate.

Many cancer cells harbor defects in the G1 checkpoint, often due to mutations in the p53 tumor suppressor gene, making them heavily reliant on the S and G2/M checkpoints for survival, particularly when challenged with genotoxic agents.[1] This dependency presents a therapeutic window for CHK1 inhibitors. By abrogating the S and G2/M checkpoints, CHK1 inhibitors like GDC0575 prevent cancer cells from arresting and repairing damaged DNA, forcing them into premature mitosis with unrepaired DNA, a lethal event termed mitotic catastrophe.[2]

GDC0575 (also known as ARRY-575 or RG7741) is a highly selective, orally available CHK1 inhibitor with a reported IC50 of 1.2 nM.[3][4] Preclinical and clinical studies have demonstrated its potential to synergize with DNA-damaging agents, such as gemcitabine, enhancing their cytotoxic effects in various cancer models.[2][3]

Mechanism of Action: Abrogation of the G2/M Checkpoint

GDC0575 exerts its primary effect by inhibiting the catalytic activity of CHK1. In the presence of DNA damage, CHK1 would normally phosphorylate and inactivate Cdc25C, a phosphatase responsible for activating the Cyclin B-CDK1 complex, which is the master regulator of entry into mitosis. The inhibition of CHK1 by GDC0575 prevents this phosphorylation, allowing Cdc25C to remain active and dephosphorylate CDK1 at inhibitory sites (Threonine 14 and Tyrosine 15). This leads to the premature activation of the Cyclin B-CDK1 complex, overriding the G2/M checkpoint and forcing the cell into mitosis despite the presence of DNA damage.

GDC0575_Mechanism_of_Action cluster_0 Normal G2/M Checkpoint Activation cluster_1 Effect of GDC0575 DNA Damage DNA Damage ATR ATR DNA Damage->ATR activates CHK1 CHK1 ATR->CHK1 activates Cdc25C Cdc25C CHK1->Cdc25C inhibits Cyclin B/CDK1 (Inactive) Cyclin B/CDK1 (Inactive) Cdc25C->Cyclin B/CDK1 (Inactive) cannot activate G2 Arrest G2 Arrest Cyclin B/CDK1 (Inactive)->G2 Arrest GDC0575 GDC0575 CHK1_inhibited CHK1 GDC0575->CHK1_inhibited inhibits Cdc25C_active Cdc25C CHK1_inhibited->Cdc25C_active cannot inhibit Cyclin B/CDK1 (Active) Cyclin B/CDK1 (Active) Cdc25C_active->Cyclin B/CDK1 (Active) activates Mitotic Catastrophe Mitotic Catastrophe Cyclin B/CDK1 (Active)->Mitotic Catastrophe

Figure 1: GDC0575 mechanism of action on the G2/M checkpoint.

Quantitative Data on Cell Cycle Effects

The primary consequence of CHK1 inhibition by GDC0575 is the abrogation of the S and G2/M checkpoints, leading to an accumulation of cells in mitosis and subsequent cell death. This effect is often quantified by flow cytometry analysis of DNA content.

Table 1: Effect of GDC0575 in Combination with Hydroxyurea on Cell Cycle Distribution in Melanoma Cell Lines

Cell LineTreatment (72h)% Sub-G1 (Apoptosis)% G1 Phase% S Phase% G2/M Phase
A2058Control2.555.025.017.5
0.2 mM HU + 0.5 µM GDC057520.010.040.030.0
MM415Control3.060.020.017.0
0.2 mM HU + 0.5 µM GDC057525.015.035.025.0

Data adapted from a study on the synergistic effect of GDC0575 and hydroxyurea (HU) in melanoma cells. The combination treatment leads to a significant increase in the sub-G1 population, indicative of apoptosis, and an accumulation of cells in the S and G2/M phases.[5]

Experimental Protocols

Cell Cycle Analysis by Flow Cytometry

This protocol outlines the procedure for analyzing cell cycle distribution using propidium iodide (PI) staining.

Materials:

  • Phosphate-Buffered Saline (PBS)

  • 70% Ethanol (ice-cold)

  • Propidium Iodide (PI) Staining Solution (containing RNase A)

  • Flow Cytometer

Procedure:

  • Cell Harvest: Culture cells to the desired confluency and treat with GDC0575 and/or other agents for the specified duration. Harvest cells by trypsinization and collect by centrifugation.

  • Washing: Wash the cell pellet once with cold PBS.

  • Fixation: Resuspend the cell pellet in 1 mL of cold PBS. While vortexing gently, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells and discard the ethanol. Wash the cell pellet with PBS. Resuspend the cells in PI staining solution and incubate in the dark for 30 minutes at room temperature.

  • Data Acquisition: Analyze the stained cells on a flow cytometer. The PI fluorescence intensity is proportional to the DNA content, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Cell_Cycle_Analysis_Workflow Cell Culture & Treatment Cell Culture & Treatment Harvest & Wash Harvest & Wash Cell Culture & Treatment->Harvest & Wash Fixation (70% Ethanol) Fixation (70% Ethanol) Harvest & Wash->Fixation (70% Ethanol) Staining (PI/RNase A) Staining (PI/RNase A) Fixation (70% Ethanol)->Staining (PI/RNase A) Flow Cytometry Analysis Flow Cytometry Analysis Staining (PI/RNase A)->Flow Cytometry Analysis

Figure 2: Experimental workflow for cell cycle analysis.
Western Blot Analysis of Checkpoint Proteins

This protocol is for detecting changes in the phosphorylation status of key cell cycle proteins, such as CDK1, in response to GDC0575 treatment.

Materials:

  • RIPA Lysis Buffer with protease and phosphatase inhibitors

  • Protein Assay Kit (e.g., BCA)

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or Nitrocellulose membrane

  • Blocking Buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-CDK1 (Tyr15), anti-CDK1, anti-GAPDH)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Protein Extraction: Treat cells with GDC0575 as required. Lyse the cells in ice-cold RIPA buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a protein assay.

  • Electrophoresis and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer to a membrane.

  • Blocking and Antibody Incubation: Block the membrane to prevent non-specific antibody binding. Incubate with the primary antibody overnight at 4°C, followed by incubation with the HRP-conjugated secondary antibody.

  • Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system. Quantify band intensities using densitometry software.

Western_Blot_Workflow Cell Lysis & Protein Quantification Cell Lysis & Protein Quantification SDS-PAGE SDS-PAGE Cell Lysis & Protein Quantification->SDS-PAGE Protein Transfer Protein Transfer SDS-PAGE->Protein Transfer Blocking Blocking Protein Transfer->Blocking Primary Antibody Incubation Primary Antibody Incubation Blocking->Primary Antibody Incubation Secondary Antibody Incubation Secondary Antibody Incubation Primary Antibody Incubation->Secondary Antibody Incubation Detection & Analysis Detection & Analysis Secondary Antibody Incubation->Detection & Analysis

Figure 3: Western blot experimental workflow.
Apoptosis Assay using Annexin V/PI Staining

This protocol quantifies the percentage of apoptotic and necrotic cells following treatment with GDC0575.

Materials:

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Cold PBS

  • Flow Cytometer

Procedure:

  • Cell Treatment and Harvest: Treat cells as desired and harvest both adherent and floating cells.

  • Washing: Wash the cells with cold PBS.

  • Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and Propidium Iodide to the cell suspension.

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Data Acquisition: Analyze the stained cells by flow cytometry. Live cells are negative for both stains, early apoptotic cells are Annexin V positive and PI negative, and late apoptotic/necrotic cells are positive for both stains.

Conclusion

This compound is a potent and selective CHK1 inhibitor that effectively abrogates the S and G2/M cell cycle checkpoints. This mechanism of action makes it a promising therapeutic agent, particularly in combination with DNA-damaging chemotherapy, for the treatment of cancers with defective G1 checkpoint control. The experimental protocols and data presented in this guide provide a framework for researchers to further investigate the cellular effects of GDC0575 and to explore its full therapeutic potential. As our understanding of the intricate network of DNA damage response pathways continues to grow, targeted therapies like GDC0575 will undoubtedly play an increasingly important role in the future of cancer treatment.

References

In-Depth Technical Guide: Pharmacokinetics and Pharmacodynamics of GDC-0575 Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

GDC-0575 hydrochloride, also known as ARRY-575 or RG7741, is a potent and highly selective, orally bioavailable small-molecule inhibitor of Checkpoint Kinase 1 (Chk1).[1][2][3][4] Chk1 is a critical serine/threonine kinase in the DNA damage response (DDR) pathway, playing a pivotal role in cell cycle arrest to allow for DNA repair. By inhibiting Chk1, GDC-0575 abrogates DNA damage-induced cell cycle checkpoints, leading to mitotic catastrophe and apoptosis in cancer cells, particularly in combination with DNA-damaging chemotherapeutic agents.[5][6] This technical guide provides a comprehensive overview of the preclinical and clinical pharmacokinetics and pharmacodynamics of GDC-0575, including detailed experimental protocols and a summary of key quantitative data.

Mechanism of Action

GDC-0575 targets the ATP-binding site of Chk1, preventing the phosphorylation of its downstream substrates.[6] In response to DNA damage, the ATR (Ataxia Telangiectasia and Rad3-related) kinase activates Chk1. Activated Chk1 then phosphorylates and inactivates Cdc25 phosphatases, which are required for the activation of cyclin-dependent kinases (CDKs) that drive cell cycle progression. By inhibiting Chk1, GDC-0575 prevents the inactivation of Cdc25, leading to premature mitotic entry without proper DNA repair, resulting in cell death.[6] This mechanism of action makes GDC-0575 a promising agent for sensitizing tumors to chemotherapy.

Signaling Pathway

GDC0575_Mechanism_of_Action cluster_0 DNA Damage Response cluster_1 Normal Cell Response to DNA Damage cluster_2 Response with GDC-0575 DNA_Damage DNA Damage (e.g., from Chemotherapy) ATR ATR Kinase DNA_Damage->ATR senses Chk1 Chk1 Kinase ATR->Chk1 activates Cdc25 Cdc25 Phosphatase Chk1->Cdc25 inhibits CellCycleArrest Cell Cycle Arrest (S, G2/M phases) Chk1->CellCycleArrest CDK_Cyclin CDK/Cyclin Complexes Cdc25->CDK_Cyclin activates Mitosis Mitosis CDK_Cyclin->Mitosis promotes CDK_Cyclin->Mitosis premature entry DNARepair DNA Repair CellCycleArrest->DNARepair allows time for DNARepair->Mitosis successful Apoptosis Apoptosis Mitosis->Apoptosis mitotic catastrophe GDC0575 GDC-0575 GDC0575->Chk1 inhibits

Caption: Mechanism of Action of GDC-0575 in the DNA Damage Response Pathway.

Pharmacokinetics

Preclinical Pharmacokinetics

Detailed preclinical pharmacokinetic data for GDC-0575 is limited in the public domain. However, studies in mouse models have informed dosing for efficacy studies.

Clinical Pharmacokinetics

A Phase I clinical trial (NCT01564251) in patients with refractory solid tumors provided the following pharmacokinetic parameters for GDC-0575.[5]

ParameterValuePopulationDosing
Tmax (Time to Maximum Concentration) ~2 hoursPatients with refractory solid tumorsOral administration
t1/2 (Half-life) ~23 hoursPatients with refractory solid tumorsOral administration
Drug-Drug Interaction No pharmacokinetic drug-drug interaction was observed with gemcitabine.[5]Patients with refractory solid tumorsGDC-0575 in combination with gemcitabine

Pharmacodynamics

Preclinical Pharmacodynamics

GDC-0575 has demonstrated potent and selective inhibition of Chk1 in preclinical studies.

ParameterValueAssay
IC50 (Chk1) 1.2 nM[1]Enzyme Assay

In Vitro Studies: GDC-0575 has been shown to abrogate DNA damage-induced S and G2-M checkpoints, increase DNA double-strand breaks, and induce apoptosis in various cancer cell lines.[1] It has also demonstrated synergistic or additive effects when combined with chemotherapeutic agents like gemcitabine.[1]

In Vivo Studies (Xenograft Models): In mouse xenograft models, GDC-0575 has been shown to cause tumor shrinkage and growth delay.[3][5] Efficacy has been observed at oral doses of 25 mg/kg and 50 mg/kg.[1]

Clinical Pharmacodynamics

The Phase I clinical trial (NCT01564251) also provided insights into the pharmacodynamic effects of GDC-0575 in patients.

Biomarker Modulation: Pharmacodynamic data from the trial were consistent with GDC-0575's mechanism of action, showing inhibition of gemcitabine-induced expression of phosphorylated CDK1/2 (pCDK1/2).[5]

Antitumor Activity: In the combination arm with gemcitabine, four confirmed partial responses were observed in patients with refractory solid tumors. Notably, three of these responses occurred in patients with tumors harboring a TP53 mutation.[5]

Experimental Protocols

Chk1 Enzyme Assay (IC50 Determination)

While the specific protocol for the 1.2 nM IC50 value is not publicly detailed, a general protocol for such an assay would involve:

Chk1_IC50_Assay_Workflow cluster_0 Experimental Workflow plate_prep Prepare 96-well plate with recombinant Chk1 enzyme add_gdc0575 Add serial dilutions of GDC-0575 plate_prep->add_gdc0575 add_substrate Add Chk1 substrate and ATP (radiolabeled or with fluorescent tag) add_gdc0575->add_substrate incubate Incubate at 37°C add_substrate->incubate measure_activity Measure kinase activity (e.g., radioactivity incorporation or fluorescence) incubate->measure_activity calculate_ic50 Calculate IC50 value measure_activity->calculate_ic50

Caption: General workflow for a Chk1 enzyme inhibition assay.

Xenograft Tumor Model

The following is a representative protocol for a xenograft study based on available information:[1]

Xenograft_Study_Workflow cluster_0 Experimental Workflow cell_injection Subcutaneously inject human cancer cells into the flank of immunodeficient mice tumor_growth Allow tumors to grow to a specified size (e.g., 100-200 mm³) cell_injection->tumor_growth randomization Randomize mice into treatment groups (Vehicle, GDC-0575, etc.) tumor_growth->randomization treatment Administer GDC-0575 orally at specified doses and schedule randomization->treatment tumor_measurement Measure tumor volume periodically (e.g., 2-3 times/week) treatment->tumor_measurement endpoint Continue treatment until predefined endpoint (e.g., tumor size, study duration) tumor_measurement->endpoint

Caption: General workflow for a preclinical xenograft study.

Phase I Clinical Trial (NCT01564251) Design

This was an open-label, dose-escalation study to evaluate the safety, tolerability, and pharmacokinetics of GDC-0575 alone and in combination with gemcitabine in patients with refractory solid tumors.[5]

Clinical_Trial_Design cluster_0 Study Design cluster_1 Arm 1: Monotherapy cluster_2 Arm 2: Combination Therapy enrollment Enroll patients with refractory solid tumors mono_dose_esc Dose escalation of GDC-0575 enrollment->mono_dose_esc combo_dose_esc Dose escalation of GDC-0575 with a fixed dose of gemcitabine enrollment->combo_dose_esc assessments Assessments: - Safety and Tolerability - Pharmacokinetics - Pharmacodynamics (pCDK1/2) - Antitumor Activity mono_dose_esc->assessments combo_dose_esc->assessments

Caption: High-level design of the Phase I clinical trial for GDC-0575.

Conclusion

GDC-0575 hydrochloride is a potent and selective Chk1 inhibitor with a clear mechanism of action that leads to the sensitization of cancer cells to DNA-damaging agents. Preclinical studies have demonstrated its ability to inhibit Chk1, abrogate cell cycle checkpoints, and induce tumor growth delay in xenograft models. The Phase I clinical trial provided initial evidence of its safety, tolerability, and preliminary antitumor activity in combination with gemcitabine, along with key pharmacokinetic and pharmacodynamic insights. Further clinical development will be necessary to fully elucidate the therapeutic potential of GDC-0575 in various cancer types.

References

Methodological & Application

Application Notes and Protocols: GDC0575 Hydrochloride and Gemcitabine Combination Therapy in Pancreatic Cancer

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the scientific rationale and preclinical data supporting the combination therapy of GDC0575 hydrochloride, a selective CHK1 inhibitor, and gemcitabine for the treatment of pancreatic cancer. Detailed protocols for key experiments are included to facilitate further research and development in this area.

Introduction

Pancreatic ductal adenocarcinoma (PDAC) is a highly aggressive malignancy with a dismal prognosis, largely due to its resistance to conventional chemotherapies. Gemcitabine, a nucleoside analog, has been a cornerstone of pancreatic cancer treatment; however, its efficacy is often limited by intrinsic and acquired resistance mechanisms. A promising strategy to enhance the therapeutic effect of gemcitabine is to target the DNA damage response (DDR) pathway, which cancer cells rely on to survive chemotherapy-induced DNA damage.

Checkpoint kinase 1 (CHK1) is a critical transducer kinase in the ATR-CHK1 signaling pathway, a key component of the DDR.[1][2] In response to DNA damage, CHK1 is activated and orchestrates cell cycle arrest, allowing time for DNA repair.[3][4] Inhibition of CHK1 abrogates this protective mechanism, forcing cancer cells with damaged DNA to enter mitosis prematurely, leading to mitotic catastrophe and apoptosis.[5] GDC0575 is a potent and selective oral small-molecule inhibitor of CHK1.[5] Preclinical and clinical studies have suggested that combining CHK1 inhibitors with DNA-damaging agents like gemcitabine can result in synergistic antitumor activity.[5][6]

Mechanism of Action: Synergistic Cytotoxicity

The combination of gemcitabine and this compound exerts a synergistic cytotoxic effect on pancreatic cancer cells through a multi-pronged mechanism:

  • Gemcitabine-induced DNA Damage: Gemcitabine, as a pyrimidine analog, is incorporated into DNA during replication, leading to stalled replication forks and DNA strand breaks. This triggers the activation of the ATR-CHK1 pathway as a survival response.[6]

  • GDC0575-mediated CHK1 Inhibition: GDC0575 selectively inhibits CHK1, preventing the phosphorylation of its downstream targets, such as CDC25 phosphatases.[6]

  • Abrogation of Cell Cycle Arrest: Inhibition of CHK1 function prevents the G2/M checkpoint arrest, forcing cells with gemcitabine-induced DNA damage to proceed into mitosis.[5]

  • Induction of Mitotic Catastrophe and Apoptosis: The combination of unresolved DNA damage and forced mitotic entry leads to mitotic catastrophe and ultimately, apoptosis of the cancer cells.[5]

  • Downregulation of Ribonucleotide Reductase (RRM): CHK1 inhibition has been shown to downregulate the expression of RRM1 and RRM2, key enzymes in the production of deoxyribonucleotides required for DNA synthesis and repair. This further enhances the cytotoxic effect of gemcitabine.[6]

Preclinical Data

While specific preclinical data for the GDC0575 and gemcitabine combination in pancreatic cancer is limited in publicly available literature, data from studies using other selective CHK1 inhibitors, such as LY2603618, in combination with gemcitabine provide a strong rationale for this therapeutic strategy.

In Vitro Efficacy

Table 1: In Vitro Growth Inhibition of Pancreatic Cancer Cell Lines with a CHK1 Inhibitor (LY2603618)

Cell LineCHK1 Inhibitor (LY2603618) IC50 (µM)
PANC-10.89
BxPC-31.25
AsPC-12.75
MiaPaCa-21.89
HPAF-II2.15

Data from a study on the CHK1 inhibitor LY2603618 in five pancreatic cancer cell lines.[6]

Studies have demonstrated that the combination of a CHK1 inhibitor and gemcitabine results in synergistic growth inhibition and induction of apoptosis in pancreatic cancer cell lines.[6]

In Vivo Efficacy

Table 2: In Vivo Antitumor Activity of Gemcitabine in a Pancreatic Cancer Patient-Derived Xenograft (PDX) Model

Treatment GroupMean Tumor Volume Reduction (%)
Gemcitabine (100 mg/kg, twice weekly)80%

Data from a study on gemcitabine in a PDX model.[7] While this study did not include a GDC0575 arm, it establishes a baseline for gemcitabine efficacy in a relevant preclinical model.

Preclinical xenograft models have shown that CHK1 inhibitors can result in tumor shrinkage and growth delay.[5] A phase I clinical trial of GDC0575 in combination with gemcitabine in patients with various solid tumors, including pancreatic cancer, demonstrated preliminary antitumor activity.[3][8]

Clinical Data

A Phase I clinical trial (NCT01564251) evaluated the safety and efficacy of GDC0575 in combination with gemcitabine in patients with refractory solid tumors.[3][8]

Table 3: Phase I Clinical Trial of GDC0575 with Gemcitabine

ParameterValue
Dosing Regimen
Gemcitabine1000 mg/m² or 500 mg/m² IV
GDC057545 mg or 80 mg orally
Pharmacokinetics
GDC0575 Tmax~2 hours
GDC0575 Half-life~23 hours
Efficacy
Confirmed Partial Responses (Combination)4
Most Frequent Adverse Events (All Grades)
Neutropenia68%
Anemia48%
Nausea43%
Fatigue42%
Thrombocytopenia35%

Data from a Phase I study of GDC0575 in combination with gemcitabine in patients with refractory solid tumors.[3][8]

The study concluded that GDC0575 can be safely administered with gemcitabine, with manageable hematological toxicities. Preliminary antitumor activity was observed.[3][8]

Signaling Pathway and Experimental Workflow

GDC0575_Gemcitabine_Pathway cluster_0 Gemcitabine Action cluster_1 DNA Damage Response (DDR) cluster_3 Synergistic Outcome Gemcitabine Gemcitabine DNA_Damage DNA Damage (Stalled Replication Forks) Gemcitabine->DNA_Damage ATR ATR Kinase DNA_Damage->ATR CHK1 CHK1 Kinase ATR->CHK1 CDC25 CDC25 Phosphatase CHK1->CDC25 CDK1_CyclinB CDK1/Cyclin B CDC25->CDK1_CyclinB G2M_Arrest G2/M Arrest (DNA Repair) CDK1_CyclinB->G2M_Arrest Mitotic_Entry Forced Mitotic Entry with Damaged DNA CDK1_CyclinB->Mitotic_Entry GDC0575 GDC0575 GDC0575->CHK1 Mitotic_Catastrophe Mitotic Catastrophe Mitotic_Entry->Mitotic_Catastrophe Apoptosis Apoptosis Mitotic_Catastrophe->Apoptosis

Caption: Signaling pathway of GDC0575 and gemcitabine combination therapy.

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies Cell_Culture Pancreatic Cancer Cell Lines Treatment Treat with GDC0575, Gemcitabine, or Combination Cell_Culture->Treatment Viability Cell Viability Assay (e.g., MTT) Treatment->Viability Apoptosis Apoptosis Assay (e.g., Annexin V/PI) Treatment->Apoptosis Cell_Cycle Cell Cycle Analysis (e.g., PI Staining) Treatment->Cell_Cycle Western_Blot Western Blot (CHK1, pCHK1, PARP, etc.) Treatment->Western_Blot Data_Analysis Data Analysis and Synergy Determination Viability->Data_Analysis Apoptosis->Data_Analysis Cell_Cycle->Data_Analysis Xenograft Establish Pancreatic Cancer Xenografts in Mice Animal_Treatment Treat with Vehicle, GDC0575, Gemcitabine, or Combination Xenograft->Animal_Treatment Tumor_Measurement Monitor Tumor Growth and Body Weight Animal_Treatment->Tumor_Measurement Pharmacodynamics Pharmacodynamic Analysis (Tumor Biomarkers) Animal_Treatment->Pharmacodynamics Toxicity Toxicity Assessment Animal_Treatment->Toxicity Tumor_Measurement->Data_Analysis

Caption: Preclinical experimental workflow for evaluating GDC0575 and gemcitabine.

Experimental Protocols

In Vitro Protocols

1. Cell Viability Assay (MTT Assay)

  • Objective: To determine the cytotoxic effects of GDC0575 and gemcitabine, alone and in combination, on pancreatic cancer cell lines.

  • Materials:

    • Pancreatic cancer cell lines (e.g., PANC-1, MiaPaCa-2, BxPC-3)

    • Complete growth medium (e.g., DMEM with 10% FBS)

    • This compound (stock solution in DMSO)

    • Gemcitabine (stock solution in sterile water or PBS)

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • DMSO

    • 96-well plates

    • Multichannel pipette

    • Plate reader

  • Protocol:

    • Seed pancreatic cancer cells in 96-well plates at a density of 5,000 cells/well in 100 µL of complete growth medium and incubate overnight.

    • Prepare serial dilutions of GDC0575 and gemcitabine in complete growth medium.

    • Treat the cells with various concentrations of GDC0575, gemcitabine, or the combination for 48-72 hours. Include a vehicle control (DMSO for GDC0575 and water/PBS for gemcitabine).

    • After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

    • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a plate reader.

    • Calculate cell viability as a percentage of the vehicle-treated control.

    • Determine the IC50 values for each treatment. Combination Index (CI) values can be calculated to assess synergy.

2. Apoptosis Assay (Annexin V/Propidium Iodide Staining)

  • Objective: To quantify the induction of apoptosis by GDC0575 and gemcitabine.

  • Materials:

    • Pancreatic cancer cells

    • GDC0575 and gemcitabine

    • Annexin V-FITC Apoptosis Detection Kit

    • Flow cytometer

  • Protocol:

    • Seed cells in 6-well plates and treat with GDC0575, gemcitabine, or the combination for 48 hours.

    • Harvest the cells (including floating cells) and wash with cold PBS.

    • Resuspend the cells in 1X Binding Buffer provided in the kit.

    • Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.

    • Analyze the cells by flow cytometry within 1 hour.

    • Quantify the percentage of early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

3. Cell Cycle Analysis (Propidium Iodide Staining)

  • Objective: To determine the effect of GDC0575 and gemcitabine on cell cycle distribution.

  • Materials:

    • Pancreatic cancer cells

    • GDC0575 and gemcitabine

    • 70% cold ethanol

    • Propidium Iodide (PI) staining solution (containing RNase A)

    • Flow cytometer

  • Protocol:

    • Treat cells with the drugs as described for the apoptosis assay.

    • Harvest and wash the cells with PBS.

    • Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently. Store at -20°C overnight.

    • Wash the fixed cells with PBS and resuspend in PI staining solution.

    • Incubate in the dark for 30 minutes at room temperature.

    • Analyze the cell cycle distribution (G1, S, G2/M phases) by flow cytometry.

In Vivo Protocol

Pancreatic Cancer Xenograft Model

  • Objective: To evaluate the in vivo antitumor efficacy of GDC0575 and gemcitabine combination therapy.

  • Materials:

    • Immunocompromised mice (e.g., athymic nude or NOD/SCID)

    • Pancreatic cancer cells (e.g., PANC-1) or patient-derived tumor fragments

    • Matrigel (optional)

    • This compound (formulated for oral gavage)

    • Gemcitabine (formulated for intraperitoneal or intravenous injection)

    • Calipers

    • Animal balance

  • Protocol:

    • Subcutaneously inject 1-5 x 10^6 pancreatic cancer cells (resuspended in PBS, with or without Matrigel) into the flank of each mouse.

    • Monitor tumor growth regularly using calipers.

    • When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment groups (e.g., vehicle control, GDC0575 alone, gemcitabine alone, GDC0575 + gemcitabine). A typical gemcitabine dose is 100 mg/kg, administered intraperitoneally twice a week.[7][9]

    • Administer treatments according to the planned schedule. Monitor tumor volume and mouse body weight 2-3 times per week.

    • Continue treatment for a specified period (e.g., 3-4 weeks) or until tumors in the control group reach a predetermined endpoint.

    • At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry for pharmacodynamic markers).

    • Calculate tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.

Conclusion

The combination of this compound and gemcitabine represents a promising therapeutic strategy for pancreatic cancer by targeting the DNA damage response pathway to overcome chemoresistance. The provided application notes and protocols offer a framework for researchers to further investigate and optimize this combination therapy, with the ultimate goal of improving clinical outcomes for patients with this devastating disease. Further preclinical studies are warranted to generate more specific quantitative data for the GDC0575-gemcitabine combination in pancreatic cancer models to better inform clinical trial design.

References

Application Notes and Protocols for GDC-0575 Hydrochloride Treatment in a Mouse Xenograft Model of Melanoma

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only.

Introduction

GDC-0575 hydrochloride is a potent and highly selective small-molecule inhibitor of Checkpoint Kinase 1 (Chk1).[1] Chk1 is a critical component of the DNA damage response (DDR) pathway, playing a central role in cell cycle checkpoints, particularly the S and G2/M phases.[1][2] In response to DNA damage, Chk1 activation leads to cell cycle arrest, allowing time for DNA repair. Inhibition of Chk1 by GDC-0575 abrogates this checkpoint, leading to mitotic catastrophe and apoptosis in cancer cells with a high level of endogenous DNA damage or in combination with DNA-damaging agents. This mechanism makes Chk1 a compelling target for cancer therapy, especially in tumors with high replicative stress, such as melanoma.[3]

These application notes provide a detailed protocol for evaluating the in vivo efficacy of GDC-0575 hydrochloride in a mouse xenograft model of human melanoma. The protocol covers the establishment of the xenograft model, preparation and administration of GDC-0575, and monitoring of tumor growth and animal welfare.

Mechanism of Action

GDC-0575 is an ATP-competitive inhibitor of Chk1. By binding to the ATP-binding pocket of the Chk1 kinase domain, it prevents the phosphorylation of its downstream substrates, such as Cdc25 phosphatases. This inhibition disrupts the cell's ability to arrest the cell cycle in response to DNA damage. In cancer cells, which often have defects in other checkpoint pathways (e.g., p53), the reliance on the Chk1-mediated checkpoint is heightened. Inhibition of Chk1 in these cells leads to the accumulation of DNA damage, premature entry into mitosis, and ultimately, cell death.

Data Presentation

Table 1: In Vivo Antitumor Efficacy of GDC-0575 in a Melanoma Xenograft Model
Treatment GroupDose (mg/kg)Dosing ScheduleMean Tumor Volume (mm³) ± SEMTumor Growth Inhibition (%)Mean Body Weight Change (%) ± SEM
Day 1 Day 10 Day 21
Vehicle Control-QDx3 for 3 weeks102 ± 12850 ± 951850 ± 210
GDC-057525QDx3 for 3 weeks105 ± 11450 ± 55800 ± 98
GDC-057550QDx3 for 3 weeks103 ± 13280 ± 34450 ± 62

Note: The data presented in this table is illustrative and based on typical results from xenograft studies. Specific values may vary depending on the melanoma cell line, mouse strain, and other experimental conditions.

Table 2: Study Design for GDC-0575 Efficacy in Melanoma Xenograft Model
ParameterDescription
Animal Model Female athymic nude mice (BALB/c background), 6-8 weeks old
Tumor Model Subcutaneous xenograft of human melanoma cell line (e.g., A375)
Number of Animals 10 mice per group
Cell Inoculation 2-5 x 10⁶ cells in 100 µL of a 1:1 mixture of serum-free media and Matrigel, injected subcutaneously into the right flank
Tumor Monitoring Tumor volume measured three times per week using calipers. Volume (mm³) = (Length x Width²) / 2
Treatment Initiation When tumors reach a mean volume of 100-150 mm³
Treatment Groups 1. Vehicle Control (e.g., 0.5% methylcellulose with 0.2% Tween 80 in water) 2. GDC-0575 (25 mg/kg) 3. GDC-0575 (50 mg/kg)
Drug Administration Oral gavage, once daily for three consecutive days, followed by four days of rest, for three cycles
Primary Endpoint Tumor growth inhibition (TGI)
Secondary Endpoints Body weight, clinical signs of toxicity, tumor weight at end of study
Study Duration 21 days of treatment, with continued monitoring as required

Experimental Protocols

Cell Culture and Preparation
  • Culture A375 human melanoma cells in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.

  • Harvest cells during the logarithmic growth phase using trypsin-EDTA.

  • Wash the cells twice with sterile, serum-free medium.

  • Resuspend the cells in a 1:1 mixture of serum-free medium and Matrigel to a final concentration of 2-5 x 10⁷ cells/mL.

  • Keep the cell suspension on ice until injection.

Animal Handling and Tumor Implantation
  • Acclimatize female athymic nude mice for at least one week before the experiment.

  • Anesthetize the mice using an appropriate method (e.g., isoflurane inhalation).

  • Inject 100 µL of the cell suspension (2-5 x 10⁶ cells) subcutaneously into the right flank of each mouse.

  • Monitor the animals regularly for tumor growth.

Preparation and Administration of GDC-0575 Hydrochloride
  • Prepare the vehicle solution consisting of 0.5% (w/v) methylcellulose and 0.2% (v/v) Tween 80 in sterile water.

  • For the treatment groups, calculate the required amount of GDC-0575 hydrochloride based on the mean body weight of the mice in each group.

  • Suspend the GDC-0575 hydrochloride in the vehicle solution to achieve the desired final concentrations (e.g., 2.5 mg/mL for the 25 mg/kg dose and 5.0 mg/mL for the 50 mg/kg dose, assuming a 10 mL/kg dosing volume).

  • Administer the vehicle or GDC-0575 solution to the mice via oral gavage.

  • The treatment schedule consists of three consecutive daily doses followed by a four-day rest period, repeated for three cycles.

Monitoring and Data Collection
  • Measure tumor dimensions (length and width) three times per week using digital calipers.

  • Calculate tumor volume using the formula: (Length x Width²) / 2.

  • Record the body weight of each mouse three times per week.

  • Monitor the animals daily for any clinical signs of toxicity, such as changes in behavior, appetite, or physical appearance.

  • At the end of the study, euthanize the mice and excise the tumors for weighing and further analysis (e.g., immunohistochemistry, western blotting).

Calculation of Tumor Growth Inhibition (TGI)

Calculate the percentage of TGI at the end of the study using the following formula:

% TGI = [1 - ((Mean tumor volume of treated group at end) - (Mean tumor volume of treated group at start)) / ((Mean tumor volume of control group at end) - (Mean tumor volume of control group at start))] x 100

Mandatory Visualization

GDC0575_Signaling_Pathway cluster_0 DNA Damage Response cluster_1 Effect of GDC-0575 DNA_Damage DNA Damage (e.g., Replication Stress) ATR ATR DNA_Damage->ATR activates Chk1 Chk1 ATR->Chk1 phosphorylates & activates Cdc25 Cdc25 Chk1->Cdc25 phosphorylates & inhibits CDK_Cyclin CDK/Cyclin Complexes Cdc25->CDK_Cyclin activates Cell_Cycle_Arrest S/G2-M Phase Cell Cycle Arrest CDK_Cyclin->Cell_Cycle_Arrest Premature_Mitosis Premature Mitotic Entry CDK_Cyclin->Premature_Mitosis promotes DNA_Repair DNA Repair Cell_Cycle_Arrest->DNA_Repair allows time for GDC0575 GDC-0575 (Chk1 Inhibitor) GDC0575->Chk1 inhibits Apoptosis Mitotic Catastrophe & Apoptosis Premature_Mitosis->Apoptosis

Caption: GDC-0575 inhibits Chk1, leading to apoptosis.

Experimental_Workflow cluster_preparation Preparation cluster_xenograft Xenograft Model cluster_treatment Treatment Phase cluster_analysis Analysis Cell_Culture 1. Melanoma Cell Culture (e.g., A375) Cell_Harvest 2. Cell Harvest & Preparation Cell_Culture->Cell_Harvest Tumor_Implantation 4. Subcutaneous Tumor Implantation Cell_Harvest->Tumor_Implantation Animal_Acclimatization 3. Animal Acclimatization (Athymic Nude Mice) Animal_Acclimatization->Tumor_Implantation Tumor_Growth 5. Tumor Growth Monitoring Tumor_Implantation->Tumor_Growth Randomization 6. Randomization into Treatment Groups Tumor_Growth->Randomization Drug_Admin 7. GDC-0575/Vehicle Administration (Oral Gavage) Randomization->Drug_Admin Monitoring 8. Monitor Tumor Volume & Body Weight Drug_Admin->Monitoring Endpoint 9. Study Endpoint Monitoring->Endpoint Data_Analysis 10. Data Analysis (TGI Calculation) Endpoint->Data_Analysis

Caption: Workflow for GDC-0575 melanoma xenograft study.

References

Application Notes and Protocols: Utilizing GDC0575 Hydrochloride to Sensitize Soft-Tissue Sarcoma Cells to Radiation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Soft-tissue sarcomas (STS) are a heterogeneous group of rare malignancies with a historically poor prognosis in advanced stages. Radiotherapy is a cornerstone of STS treatment, but intrinsic and acquired radioresistance can limit its efficacy. A promising strategy to overcome this challenge is the combination of radiation with agents that target the DNA damage response (DDR). GDC0575 hydrochloride, a potent and selective small-molecule inhibitor of Checkpoint Kinase 1 (CHK1), has emerged as a candidate for radiosensitization.

CHK1 is a critical transducer kinase in the DDR pathway, primarily activated by DNA single-strand breaks and replication stress. Upon DNA damage, CHK1 is activated and phosphorylates downstream targets, including CDC25 phosphatases, leading to cell cycle arrest in the S and G2/M phases. This pause allows time for DNA repair before the cell enters mitosis. In many cancer cells, particularly those with a defective G1 checkpoint (often due to p53 mutations, which are common in STS), the S and G2 checkpoints are crucial for survival after DNA damage.

Inhibition of CHK1 by GDC0575 in p53-deficient cancer cells is hypothesized to abrogate the S and G2/M checkpoints, forcing cells with radiation-induced DNA damage to prematurely enter mitosis. This can lead to mitotic catastrophe and subsequent apoptotic cell death, thereby sensitizing the tumor cells to radiation.

These application notes provide an overview of the mechanism of action of GDC0575 as a radiosensitizer in soft-tissue sarcoma, along with detailed protocols for key in vitro experiments to evaluate its efficacy. While direct quantitative data on the radiosensitizing effects of GDC0575 in soft-tissue sarcoma is limited in publicly available literature, this document will utilize data from studies on other CHK1 inhibitors in different cancer types to illustrate the expected quantitative outcomes. Data on the effects of GDC0575 in combination with chemotherapy in STS will be used to demonstrate its impact on apoptosis and the cell cycle in these specific cancer cells.

Mechanism of Action: GDC0575-Mediated Radiosensitization

Radiation therapy induces DNA double-strand breaks, which activate the DNA damage response pathways. In cancer cells with a functional p53, this can lead to G1 arrest, allowing for DNA repair. However, in p53-deficient STS cells, the S and G2 checkpoints, which are regulated by the ATR-CHK1 pathway, become critical for survival.

GDC0575 selectively inhibits CHK1, preventing the phosphorylation of its downstream targets. This leads to the abrogation of the S and G2/M checkpoints. As a result, irradiated STS cells are unable to arrest their cell cycle to repair DNA damage and are forced into premature mitosis, leading to mitotic catastrophe and apoptosis.[1][2]

GDC0575_Radiosensitization cluster_0 Radiation-Induced DNA Damage cluster_1 ATR-CHK1 Signaling Pathway cluster_2 GDC0575 Intervention cluster_3 Cell Cycle Progression cluster_4 Cellular Outcomes Radiation Radiation DNA_Damage DNA Double-Strand Breaks Radiation->DNA_Damage ATR ATR Activation DNA_Damage->ATR CHK1 CHK1 Activation ATR->CHK1 CDC25 CDC25 Phosphorylation (Inhibition) CHK1->CDC25 G2_M_Arrest G2/M Checkpoint Arrest Mitosis Mitosis CHK1->Mitosis Premature Entry CDC25->G2_M_Arrest GDC0575 This compound GDC0575->CHK1 Inhibition DNA_Repair DNA Repair G2_M_Arrest->DNA_Repair Cell_Survival Cell Survival Mitotic_Catastrophe Mitotic Catastrophe Mitosis->Mitotic_Catastrophe DNA_Repair->Cell_Survival Apoptosis Apoptosis Mitotic_Catastrophe->Apoptosis

Figure 1. GDC0575-mediated radiosensitization pathway.

Data Presentation

The following tables summarize the expected quantitative data from key experiments evaluating the radiosensitizing effects of a CHK1 inhibitor on soft-tissue sarcoma cells.

Note: As direct data for GDC0575 with radiation in STS is not available, the following table on clonogenic survival uses representative data for the CHK1 inhibitor AZD7762 in a p53-mutant cancer cell line to illustrate the expected dose-enhancement effect.

Table 1: Clonogenic Survival of p53-Mutant Cancer Cells Treated with a CHK1 Inhibitor and Radiation

Treatment GroupSurvival Fraction at 2 Gy (SF2)Dose Enhancement Ratio (DER) at 50% Survival
Radiation Alone0.651.0
CHK1 Inhibitor + Radiation0.401.5

Data are illustrative and based on studies of CHK1 inhibitors in other cancer types.

The following tables present data from a study on the combination of GDC0575 with the chemotherapeutic agent gemcitabine in soft-tissue sarcoma cell lines, demonstrating the effect of GDC0575 on apoptosis and cell cycle distribution in this cancer type.

Table 2: Apoptosis in Soft-Tissue Sarcoma Cell Lines Treated with GDC0575 and Gemcitabine

Cell LineTreatment% Apoptotic Cells (Annexin V Positive)
IB105 (Leiomyosarcoma) Control5.2%
GDC0575 (100 nM)7.8%
Gemcitabine (10 nM)10.5%
GDC0575 + Gemcitabine25.4%
IB111 (Leiomyosarcoma) Control4.1%
GDC0575 (100 nM)6.5%
Gemcitabine (10 nM)8.9%
GDC0575 + Gemcitabine21.7%

Data adapted from a study on GDC0575 in combination with gemcitabine in STS cell lines.[1]

Table 3: Cell Cycle Distribution in Soft-Tissue Sarcoma Cell Lines Treated with GDC0575 and Gemcitabine

Cell LineTreatment% G1 Phase% S Phase% G2/M Phase
IB115 (Undifferentiated Pleomorphic Sarcoma) Control55.3%25.1%19.6%
GDC0575 (100 nM)52.1%28.3%19.6%
Gemcitabine (10 nM)40.2%45.5%14.3%
GDC0575 + Gemcitabine15.7%60.1%24.2%
IB111 (Leiomyosarcoma) Control60.2%22.5%17.3%
GDC0575 (100 nM)58.9%24.1%17.0%
Gemcitabine (10 nM)45.3%40.8%13.9%
GDC0575 + Gemcitabine20.1%55.6%24.3%

Data adapted from a study on GDC0575 in combination with gemcitabine in STS cell lines.[1]

Experimental Protocols

The following are detailed protocols for the key experiments used to evaluate the radiosensitizing effects of GDC0575 on soft-tissue sarcoma cells.

Experimental_Workflow cluster_assays In Vitro Assays cluster_outcomes Endpoints Start Soft-Tissue Sarcoma Cell Culture Treatment Treatment with GDC0575 and/or Radiation Start->Treatment Clonogenic Clonogenic Survival Assay Treatment->Clonogenic Viability Cell Viability Assay (MTT) Treatment->Viability Apoptosis Apoptosis Assay (Annexin V) Treatment->Apoptosis Cell_Cycle Cell Cycle Analysis (PI Staining) Treatment->Cell_Cycle Radiosensitization Quantification of Radiosensitization Clonogenic->Radiosensitization Cytotoxicity Assessment of Cytotoxicity Viability->Cytotoxicity Apoptotic_Induction Measurement of Apoptotic Induction Apoptosis->Apoptotic_Induction Cell_Cycle_Arrest Evaluation of Cell Cycle Arrest Cell_Cycle->Cell_Cycle_Arrest

Figure 2. Experimental workflow for evaluating GDC0575 radiosensitization.
Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • Soft-tissue sarcoma cell lines

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • This compound

  • Phosphate-buffered saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Microplate reader

Protocol:

  • Seed sarcoma cells in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.

  • Treat the cells with various concentrations of GDC0575, radiation, or a combination of both. Include untreated control wells.

  • Incubate the cells for the desired time period (e.g., 72 hours).

  • Remove the medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well.

  • Incubate the plate for 4 hours at 37°C, allowing for the formation of formazan crystals.

  • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the untreated control.

Clonogenic Survival Assay

This is the gold standard for determining cell reproductive death after treatment with ionizing radiation.

Materials:

  • Soft-tissue sarcoma cell lines

  • Complete culture medium

  • This compound

  • Trypsin-EDTA

  • 6-well plates

  • Crystal violet staining solution (0.5% crystal violet in 25% methanol)

Protocol:

  • Culture sarcoma cells to ~80% confluency.

  • Harvest the cells using trypsin-EDTA and prepare a single-cell suspension.

  • Count the cells and seed a predetermined number of cells (e.g., 200-1000 cells, depending on the expected toxicity of the treatment) into 6-well plates.

  • Allow the cells to adhere for at least 6 hours.

  • Treat the cells with GDC0575 for a specified duration (e.g., 24 hours) prior to irradiation.

  • Irradiate the plates with a range of doses (e.g., 0, 2, 4, 6, 8 Gy).

  • Remove the drug-containing medium, wash with PBS, and add fresh complete medium.

  • Incubate the plates for 10-14 days, until colonies of at least 50 cells are visible.

  • Wash the plates with PBS, fix with methanol for 15 minutes, and stain with crystal violet solution for 30 minutes.

  • Gently wash the plates with water and allow them to air dry.

  • Count the number of colonies in each well.

  • Calculate the surviving fraction for each treatment condition, normalized to the plating efficiency of the untreated control.

Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

This assay distinguishes between live, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Soft-tissue sarcoma cell lines

  • Complete culture medium

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, propidium iodide (PI), and binding buffer)

  • Flow cytometer

Protocol:

  • Seed sarcoma cells in 6-well plates and treat with GDC0575 and/or radiation as desired.

  • Harvest the cells (including any floating cells in the medium) and wash them twice with cold PBS.

  • Resuspend the cells in 1X binding buffer at a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X binding buffer to each tube.

  • Analyze the cells by flow cytometry within one hour of staining.

Cell Cycle Analysis (Propidium Iodide Staining)

This method determines the distribution of cells in the different phases of the cell cycle based on their DNA content.

Materials:

  • Soft-tissue sarcoma cell lines

  • Complete culture medium

  • This compound

  • PBS

  • Cold 70% ethanol

  • Propidium Iodide (PI) staining solution (containing PI and RNase A)

  • Flow cytometer

Protocol:

  • Seed sarcoma cells and treat with GDC0575 and/or radiation.

  • Harvest the cells and wash them with PBS.

  • Fix the cells by resuspending the cell pellet in cold 70% ethanol while vortexing gently. Incubate at 4°C for at least 2 hours.

  • Wash the fixed cells with PBS to remove the ethanol.

  • Resuspend the cell pellet in PI staining solution.

  • Incubate for 30 minutes at room temperature in the dark.

  • Analyze the samples by flow cytometry. The DNA content will be proportional to the PI fluorescence intensity.

Conclusion

The inhibition of CHK1 by this compound represents a rational and promising approach to sensitize soft-tissue sarcoma cells to radiation therapy. By abrogating the S and G2/M cell cycle checkpoints, GDC0575 can potentiate the cytotoxic effects of radiation, leading to increased tumor cell death. The experimental protocols provided herein offer a framework for researchers to investigate the efficacy of this combination therapy in preclinical models of STS. Further studies are warranted to establish the quantitative radiosensitizing effects of GDC0575 in various STS subtypes and to translate these findings into clinical applications.

References

GDC-0575 Hydrochloride in Acute Myeloid Leukemia (AML) Cell Lines: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

GDC-0575 hydrochloride is a potent and highly selective small-molecule inhibitor of Checkpoint Kinase 1 (CHK1), a critical component of the DNA damage response (DDR) pathway.[1] In acute myeloid leukemia (AML), where DNA damage and replication stress are common features, targeting CHK1 presents a promising therapeutic strategy. GDC-0575 has an IC50 of 1.2 nM for CHK1 and has been shown to enhance the cytotoxic effects of standard chemotherapeutic agents, such as cytarabine (AraC), in AML cell lines.[1] These application notes provide a summary of the effects of GDC-0575 in AML cell lines and detailed protocols for key experimental assays.

Data Presentation

The following tables summarize the quantitative effects of GDC-0575 hydrochloride, alone and in combination with cytarabine, on various AML cell lines.

Table 1: Effect of GDC-0575 and Cytarabine on the Viability of AML Cell Lines

Cell LineTreatment (24 hours)Concentration% Metabolic Activity (Normalized to Untreated)
HL-60 GDC-0575100 nM~100%
Cytarabine500 nM~75%
GDC-0575 + Cytarabine100 nM + 500 nM~40%
KG-1 GDC-0575100 nM~100%
Cytarabine500 nM~80%
GDC-0575 + Cytarabine100 nM + 500 nM~50%
U937 GDC-0575100 nM~100%
Cytarabine500 nM~70%
GDC-0575 + Cytarabine100 nM + 500 nM~35%
ML-1 GDC-0575100 nM~100%
Cytarabine500 nM~85%
GDC-0575 + Cytarabine100 nM + 500 nM~55%

Data is estimated from graphical representations in Di Tullio, A., et al. (2017).[1]

Table 2: Induction of Apoptosis by GDC-0575 and Cytarabine in AML Cell Lines

Cell LineTreatment (24 hours)Concentration% Apoptotic Cells
HL-60 Untreated-~5%
GDC-0575100 nM~5%
Cytarabine500 nM~15%
GDC-0575 + Cytarabine100 nM + 500 nM~45%
KG-1 Untreated-~5%
GDC-0575100 nM~5%
Cytarabine500 nM~10%
GDC-0575 + Cytarabine100 nM + 500 nM~30%
U937 Untreated-~5%
GDC-0575100 nM~5%
Cytarabine500 nM~20%
GDC-0575 + Cytarabine100 nM + 500 nM~60%
ML-1 Untreated-~5%
GDC-0575100 nM~5%
Cytarabine500 nM~10%
GDC-0575 + Cytarabine100 nM + 500 nM~35%

Data is estimated from graphical representations in Di Tullio, A., et al. (2017).[1]

Signaling Pathways and Experimental Workflows

GDC-0575 Mechanism of Action in AML

GDC-0575 enhances the anti-leukemic activity of DNA-damaging agents like cytarabine by inhibiting CHK1. This inhibition abrogates the S and G2/M cell cycle checkpoints, forcing cells with damaged DNA to enter mitosis, which ultimately leads to mitotic catastrophe and apoptosis.

GDC0575_Mechanism_of_Action cluster_0 DNA Damage Response DNA_Damage DNA Damage (e.g., from Cytarabine) ATR ATR Kinase DNA_Damage->ATR activates CHK1 CHK1 ATR->CHK1 phosphorylates (activates) CDC25 CDC25 Phosphatases CHK1->CDC25 inhibits Cell_Cycle_Arrest S/G2-M Checkpoint Activation CHK1->Cell_Cycle_Arrest mediates GDC0575 GDC-0575 GDC0575->CHK1 inhibits CDK Cyclin-Dependent Kinases (CDKs) CDC25->CDK activates CDK->Cell_Cycle_Arrest Mitotic_Catastrophe Mitotic Catastrophe CDK->Mitotic_Catastrophe uncontrolled activation leads to DNA_Repair DNA Repair Cell_Cycle_Arrest->DNA_Repair allows time for Apoptosis Apoptosis Mitotic_Catastrophe->Apoptosis

Caption: Mechanism of action of GDC-0575 in AML cells.

Experimental Workflow for Assessing GDC-0575 Efficacy

A typical workflow to evaluate the efficacy of GDC-0575 in AML cell lines involves assessing cell viability, apoptosis, and effects on the cell cycle.

Experimental_Workflow cluster_assays Downstream Assays Start AML Cell Culture Treatment Treat with GDC-0575 and/or Cytarabine Start->Treatment Incubation Incubate for 24-72 hours Treatment->Incubation Harvest Harvest Cells Incubation->Harvest Viability Cell Viability Assay (e.g., XTT/MTT) Harvest->Viability Apoptosis Apoptosis Assay (Annexin V/PI Staining) Harvest->Apoptosis CellCycle Cell Cycle Analysis (Propidium Iodide Staining) Harvest->CellCycle

Caption: General experimental workflow for GDC-0575 studies.

Experimental Protocols

Cell Viability Assay (XTT)

This protocol is for determining the effect of GDC-0575 on the metabolic activity of AML cell lines as an indicator of cell viability.

Materials:

  • AML cell lines (e.g., HL-60, KG-1, U937, ML-1)

  • Complete culture medium (e.g., RPMI-1640 with 10% FBS)

  • GDC-0575 hydrochloride

  • Cytarabine

  • 96-well flat-bottom plates

  • XTT Cell Proliferation Kit

  • Microplate reader

Procedure:

  • Seed AML cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete culture medium.

  • Prepare serial dilutions of GDC-0575 and/or cytarabine in complete culture medium.

  • Add the drug solutions to the respective wells. Include untreated control wells.

  • Incubate the plate for 24-72 hours at 37°C in a humidified incubator with 5% CO2.

  • Prepare the XTT labeling mixture according to the manufacturer's instructions.

  • Add 50 µL of the XTT labeling mixture to each well.

  • Incubate the plate for 4 hours at 37°C in the incubator.

  • Measure the absorbance of the samples at 450 nm with a reference wavelength of 650 nm using a microplate reader.

  • Calculate the percentage of metabolic activity relative to the untreated control.

Apoptosis Assay (Annexin V/PI Staining)

This protocol describes the detection and quantification of apoptosis in AML cell lines treated with GDC-0575 using flow cytometry.

Materials:

  • Treated and untreated AML cells

  • Phosphate-buffered saline (PBS)

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Harvest approximately 1-5 x 10^5 cells by centrifugation (e.g., 300 x g for 5 minutes).

  • Wash the cells once with cold PBS and centrifuge again.

  • Resuspend the cell pellet in 100 µL of 1X Binding Buffer.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour.

    • Annexin V-negative/PI-negative cells are viable.

    • Annexin V-positive/PI-negative cells are in early apoptosis.

    • Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol is for analyzing the distribution of cells in different phases of the cell cycle after treatment with GDC-0575.

Materials:

  • Treated and untreated AML cells

  • PBS

  • 70% cold ethanol

  • Propidium Iodide (PI) staining solution (containing PI and RNase A)

  • Flow cytometer

Procedure:

  • Harvest approximately 1 x 10^6 cells by centrifugation.

  • Wash the cells with PBS and resuspend the pellet in 500 µL of PBS.

  • While gently vortexing, add 4.5 mL of cold 70% ethanol dropwise to fix the cells.

  • Incubate the cells on ice or at -20°C for at least 30 minutes.

  • Centrifuge the fixed cells and discard the ethanol.

  • Wash the cells once with PBS.

  • Resuspend the cell pellet in 500 µL of PI staining solution.

  • Incubate for 30 minutes at room temperature in the dark.

  • Analyze the samples on a flow cytometer to determine the percentage of cells in G0/G1, S, and G2/M phases based on DNA content.

Western Blot Analysis

This protocol is for detecting the expression and phosphorylation status of CHK1 and other relevant proteins in AML cell lines following treatment with GDC-0575.

Materials:

  • Treated and untreated AML cells

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-CHK1, anti-phospho-CHK1 (Ser345), anti-pCHK1 (Ser296), anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Lyse the cell pellets in lysis buffer and determine the protein concentration using a BCA assay.

  • Denature equal amounts of protein by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE.

  • Transfer the proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST.

  • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane with TBST.

  • Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

References

Application Notes and Protocols for Flow Cytometry Analysis of Apoptosis Following GDC0575 Hydrochloride Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

GDC0575 hydrochloride is a potent and selective small-molecule inhibitor of Checkpoint Kinase 1 (Chk1).[1] Chk1 is a critical serine/threonine kinase in the DNA damage response (DDR) pathway. In response to DNA damage, Chk1 is activated and phosphorylates several downstream targets to initiate cell cycle arrest, allowing time for DNA repair.[2] Many cancer cells have defects in the G1 checkpoint, often due to p53 mutations, making them heavily reliant on the S and G2/M checkpoints regulated by Chk1 for survival after DNA damage.

By inhibiting Chk1, GDC0575 abrogates the S and G2/M checkpoints. This forces cells with damaged DNA to prematurely enter mitosis, leading to mitotic catastrophe and apoptosis.[1] This mechanism makes Chk1 inhibitors like GDC0575 promising therapeutic agents, particularly in combination with DNA-damaging chemotherapies such as gemcitabine, to potentiate their cytotoxic effects.

These application notes provide a comprehensive guide to analyzing apoptosis induced by this compound using flow cytometry with Annexin V and Propidium Iodide (PI) staining.

Mechanism of Action of this compound

Upon DNA damage, sensor proteins like ATR (Ataxia Telangiectasia and Rad3-related) are activated. ATR then phosphorylates and activates Chk1.[2] Activated Chk1, in turn, phosphorylates and inactivates Cdc25 phosphatases, preventing the activation of cyclin-dependent kinases (CDKs) that are necessary for progression through the S and G2/M phases of the cell cycle. This leads to cell cycle arrest, providing an opportunity for DNA repair.

This compound, as a Chk1 inhibitor, prevents the phosphorylation of its downstream targets. This leads to the inappropriate activation of CDKs, overriding the cell cycle checkpoints. Cells with unrepaired DNA damage are then forced to enter mitosis, resulting in genomic instability, mitotic catastrophe, and ultimately, apoptosis.

Data Presentation

The following tables summarize representative quantitative data from flow cytometry analysis of apoptosis in cancer cells treated with a Chk1 inhibitor. This data illustrates the expected dose-dependent and time-dependent induction of apoptosis.

Table 1: Dose-Dependent Induction of Apoptosis in a Representative Cancer Cell Line Treated with a Chk1 Inhibitor for 48 hours

Treatment Concentration (nM)Viable Cells (%) (Annexin V- / PI-)Early Apoptotic Cells (%) (Annexin V+ / PI-)Late Apoptotic/Necrotic Cells (%) (Annexin V+ / PI+)
0 (Control)92.5 ± 2.13.1 ± 0.84.4 ± 1.3
1085.3 ± 3.58.2 ± 1.56.5 ± 2.0
5065.7 ± 4.218.9 ± 2.815.4 ± 3.1
10042.1 ± 5.135.6 ± 4.522.3 ± 3.9
25025.8 ± 4.848.7 ± 5.325.5 ± 4.2

Data are presented as mean ± standard deviation from three independent experiments and are representative of typical results for a Chk1 inhibitor.

Table 2: Time-Course of Apoptosis Induction in a Representative Cancer Cell Line Treated with 100 nM of a Chk1 Inhibitor

Time (hours)Viable Cells (%) (Annexin V- / PI-)Early Apoptotic Cells (%) (Annexin V+ / PI-)Late Apoptotic/Necrotic Cells (%) (Annexin V+ / PI+)
093.1 ± 1.92.8 ± 0.54.1 ± 1.1
1280.4 ± 3.310.5 ± 2.19.1 ± 1.8
2460.2 ± 4.525.3 ± 3.714.5 ± 2.5
4842.1 ± 5.135.6 ± 4.522.3 ± 3.9
7228.9 ± 4.939.8 ± 5.231.3 ± 4.7

Data are presented as mean ± standard deviation from three independent experiments and are representative of typical results for a Chk1 inhibitor.

Mandatory Visualizations

GDC0575_Signaling_Pathway GDC0575 Signaling Pathway in Apoptosis Induction cluster_0 DNA Damage Response cluster_1 GDC0575 Intervention DNA Damage DNA Damage ATR ATR DNA Damage->ATR activates Chk1 Chk1 ATR->Chk1 phosphorylates & activates Cdc25 Cdc25 Chk1->Cdc25 phosphorylates & inhibits CDK_Cyclin CDK/Cyclin Complexes Cdc25->CDK_Cyclin activates Cdc25->CDK_Cyclin remains active Cell Cycle Arrest Cell Cycle Arrest CDK_Cyclin->Cell Cycle Arrest leads to Mitotic Catastrophe Mitotic Catastrophe CDK_Cyclin->Mitotic Catastrophe premature entry into mitosis DNA Repair DNA Repair Cell Cycle Arrest->DNA Repair allows for Cell Survival Cell Survival DNA Repair->Cell Survival GDC0575 GDC0575 Hydrochloride GDC0575->Chk1 inhibits Apoptosis Apoptosis Mitotic Catastrophe->Apoptosis

Caption: GDC0575 inhibits Chk1, leading to apoptosis.

Flow_Cytometry_Workflow Experimental Workflow for Flow Cytometry Analysis cluster_workflow Workflow start Seed Cells treatment Treat with this compound (and/or other agents) start->treatment harvest Harvest Cells (including supernatant) treatment->harvest wash Wash with PBS harvest->wash stain Stain with Annexin V-FITC and PI wash->stain acquire Acquire Data on Flow Cytometer stain->acquire analyze Analyze Data (Quadrant Analysis) acquire->analyze end Quantify Apoptosis analyze->end

Caption: Workflow for apoptosis analysis via flow cytometry.

Experimental Protocols

Materials and Reagents
  • This compound

  • Cancer cell line of interest

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA (for adherent cells)

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • 6-well plates

  • Flow cytometer

Protocol for Induction of Apoptosis
  • Cell Seeding: Seed the cancer cells in 6-well plates at a density that will allow them to reach 70-80% confluency at the time of harvesting. Allow the cells to adhere overnight.

  • This compound Preparation: Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO). Further dilute the stock solution in complete cell culture medium to achieve the desired final concentrations.

  • Cell Treatment: Remove the existing medium from the wells and replace it with the medium containing the various concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent used for the drug).

  • Incubation: Incubate the cells for the desired time points (e.g., 24, 48, 72 hours) at 37°C in a humidified incubator with 5% CO2.

Protocol for Flow Cytometry Analysis of Apoptosis
  • Cell Harvesting:

    • Adherent Cells: Carefully collect the culture medium from each well, as it may contain detached apoptotic cells. Wash the adherent cells once with PBS. Add Trypsin-EDTA to detach the cells. Once detached, add complete medium to neutralize the trypsin and combine these cells with the previously collected culture medium.

    • Suspension Cells: Collect the cells by centrifugation.

  • Cell Washing: Transfer the cell suspensions to centrifuge tubes and pellet the cells by centrifugation at 300 x g for 5 minutes. Discard the supernatant and wash the cells twice with cold PBS.

  • Cell Staining:

    • Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.

    • Transfer 100 µL of the cell suspension (containing 1 x 10^5 cells) to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

    • After the incubation period, add 400 µL of 1X Binding Buffer to each tube. Do not wash the cells after staining.

  • Data Acquisition:

    • Analyze the samples on a flow cytometer as soon as possible (ideally within one hour).

    • Use unstained cells to set the forward scatter (FSC) and side scatter (SSC) parameters to gate the cell population of interest.

    • Use single-stained controls (Annexin V-FITC only and PI only) to set up fluorescence compensation and quadrant gates.

    • Acquire a sufficient number of events (e.g., 10,000-20,000) for each sample.

  • Data Analysis:

    • Create a dot plot of Annexin V-FITC fluorescence versus PI fluorescence.

    • Set the quadrants based on the single-stained controls to differentiate the four populations:

      • Lower-Left (Q4): Live cells (Annexin V- / PI-)

      • Lower-Right (Q3): Early apoptotic cells (Annexin V+ / PI-)

      • Upper-Right (Q2): Late apoptotic/necrotic cells (Annexin V+ / PI+)

      • Upper-Left (Q1): Necrotic cells (Annexin V- / PI+)

    • Calculate the percentage of cells in each quadrant to quantify the extent of apoptosis.

References

Application Note: Detection of pCHK1 Levels by Western Blot Following GDC0575 Treatment

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Checkpoint Kinase 1 (CHK1) is a crucial serine/threonine kinase that plays a central role in the DNA damage response (DDR) and cell cycle checkpoint control.[1][2][3] Upon DNA damage or replication stress, the upstream kinase Ataxia Telangiectasia and Rad3-related (ATR) phosphorylates and activates CHK1 at sites such as Serine 345 (pCHK1).[2][4] This activation leads to cell cycle arrest, providing time for DNA repair.[4][5] GDC0575 is a potent and highly selective small-molecule inhibitor of CHK1.[5][6] By inhibiting CHK1, GDC0575 can abrogate the S and G2/M checkpoints, leading to mitotic catastrophe and apoptosis in cancer cells, particularly when combined with DNA-damaging agents.[5][6][7] Therefore, assessing the phosphorylation status of CHK1 is a key pharmacodynamic marker for confirming the on-target activity of GDC0575. This application note provides a detailed protocol for the detection of pCHK1 (Ser345) levels in cultured cancer cells treated with GDC0575 using the Western blot technique.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the ATR-CHK1 signaling pathway and the inhibitory effect of GDC0575, as well as the general experimental workflow for the Western blot protocol.

GDC0575_Signaling_Pathway cluster_0 Cellular Response to DNA Damage cluster_1 Inhibition by GDC0575 DNA_Damage DNA Damage / Replication Stress ATR ATR Kinase DNA_Damage->ATR activates pCHK1 pCHK1 (Ser345) (Active) ATR->pCHK1 phosphorylates CHK1 CHK1 CellCycleArrest Cell Cycle Arrest (S, G2/M Checkpoints) pCHK1->CellCycleArrest leads to DNA_Repair DNA Repair CellCycleArrest->DNA_Repair allows for Apoptosis Mitotic Catastrophe / Apoptosis CellCycleArrest->Apoptosis Abrogation leads to GDC0575 GDC0575 GDC0575->CHK1 inhibits

Figure 1: GDC0575 inhibits CHK1, preventing its phosphorylation and abrogating cell cycle arrest.

Western_Blot_Workflow cluster_workflow Experimental Workflow A 1. Cell Culture and GDC0575 Treatment B 2. Cell Lysis and Protein Extraction A->B C 3. Protein Quantification (BCA Assay) B->C D 4. SDS-PAGE C->D E 5. Protein Transfer (Western Blot) D->E F 6. Membrane Blocking E->F G 7. Primary Antibody Incubation (pCHK1, Total CHK1, Loading Control) F->G H 8. Secondary Antibody Incubation G->H I 9. Signal Detection (Chemiluminescence) H->I J 10. Data Analysis I->J

References

GDC0575 Hydrochloride: A Novel Avenue for Investigating Colitis-Associated Cancer

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers

GDC0575 hydrochloride, a potent and highly selective inhibitor of Checkpoint Kinase 1 (CHK1), presents a significant pharmacological tool for the investigation of colitis-associated cancer (CAC) development.[1] These application notes provide an overview of its mechanism of action, key experimental findings, and detailed protocols for its use in preclinical CAC models.

Mechanism of Action

GDC0575 functions as a small molecule inhibitor that specifically targets CHK1, a crucial serine/threonine kinase involved in the DNA damage response and cell cycle regulation.[1][2] By inhibiting CHK1, GDC0575 disrupts the cell's ability to arrest its cycle in response to DNA damage, which can lead to the accumulation of genomic instability and ultimately, cell death, particularly in cancer cells that often have compromised DNA repair mechanisms.[3] In the context of colitis-associated cancer, the therapeutic effect of GDC0575 extends beyond cell cycle regulation. Research indicates that it also modulates the tumor microenvironment by inhibiting the infiltration of pro-inflammatory immune cells.[4][5]

A key study has demonstrated that GDC0575 impairs the development of both colitis and CAC in murine models by downregulating the expression of the chemokine CCL2.[4][6] This reduction in CCL2 subsequently leads to a decrease in the infiltration of CCR2+ macrophages into the colon.[4][5] These macrophages are known to contribute to the inflammatory environment that drives the progression from colitis to cancer.[7]

Key Experimental Findings

Research utilizing a dextran sodium sulfate (DSS)-induced acute colitis model and an azoxymethane/dextran sodium sulfate (AOM/DSS)-induced CAC model in mice has yielded significant insights into the effects of GDC0575.[5]

Impact on Inflammatory Cytokines

Treatment with GDC0575 has been shown to significantly alter the cytokine profile in the colons of both colitis and CAC mouse models. A notable decrease in the pro-inflammatory cytokines TNF-α, IL-6, and IL-1β was observed, coupled with a significant increase in the anti-inflammatory cytokine IL-10.[4][6]

Table 1: Effect of GDC0575 on Inflammatory Cytokine Expression in Colitis and CAC Mouse Models

CytokineChange in Expression with GDC0575 TreatmentModel
TNF-αSignificant DownregulationColitis & CAC
IL-6Significant DownregulationColitis & CAC
IL-1βSignificant DownregulationColitis & CAC
IL-10Dramatic UpregulationColitis & CAC

Source: Data compiled from studies on GDC-0575's effect on cytokine expression.[4][6]

Inhibition of Macrophage Infiltration

Flow cytometry and immunofluorescence analyses have revealed that GDC0575 administration leads to a significant reduction in the infiltration of iNOS-positive macrophages in the colon of CAC mice.[2][5] However, the treatment did not significantly affect the infiltration of CD4+ T cells, CD8+ T cells, or myeloid-derived suppressor cells (MDSCs).[2][5] This selective inhibition of a key inflammatory cell type underscores the targeted immunomodulatory effect of GDC0575.

Table 2: Effect of GDC0575 on Immune Cell Infiltration in the Colon of CAC Mice

Immune Cell TypeEffect of GDC0575 Treatment
iNOS-positive MacrophagesSignificant Inhibition
CD4+ T CellsNo Significant Effect
CD8+ T CellsNo Significant Effect
Myeloid-Derived Suppressor Cells (MDSCs)No Significant Effect

Source: Data from flow cytometry analysis in GDC-0575 treated CAC mice.[2][5]

Experimental Protocols

The following are detailed methodologies for key experiments involving the use of this compound in the study of colitis-associated cancer.

AOM/DSS-Induced Colitis-Associated Cancer Model in Mice

This protocol outlines the induction of CAC in mice, a widely used model to study the transition from chronic inflammation to colorectal cancer.[8]

Materials:

  • Azoxymethane (AOM)

  • Dextran sodium sulfate (DSS)

  • This compound

  • Vehicle (e.g., DMSO)

  • 6-8 week old C57BL/6 mice

Procedure:

  • On day 1, administer a single intraperitoneal (i.p.) injection of AOM (10 mg/kg).

  • From day 8, provide mice with drinking water containing 2.5% (w/v) DSS for 5 consecutive days.

  • Follow this with 16 days of regular drinking water.

  • Repeat the cycle of DSS and regular water for a total of three cycles.

  • Following the final DSS cycle, provide regular drinking water for an additional 21 days.

  • During the treatment phase, administer this compound (or vehicle control) to the respective groups of mice via oral gavage or another appropriate route at a predetermined dosage and schedule.[5]

  • Monitor mice for clinical signs of colitis (e.g., weight loss, stool consistency, rectal bleeding).

  • At the end of the study period, euthanize the mice and collect colon tissues for histological analysis, cytokine measurement, and immune cell profiling.

GDC0575_CAC_Model_Workflow cluster_Induction CAC Induction Phase cluster_Treatment Treatment Phase cluster_Analysis Analysis Phase AOM Day 1: AOM Injection (10 mg/kg, i.p.) DSS1 Days 8-12: 2.5% DSS (in drinking water) AOM->DSS1 Water1 Days 13-28: Regular Water DSS1->Water1 DSS2 Days 29-33: 2.5% DSS Water1->DSS2 Water2 Days 34-49: Regular Water DSS2->Water2 DSS3 Days 50-54: 2.5% DSS Water2->DSS3 Water3 Days 55-75: Regular Water DSS3->Water3 Treatment GDC0575 or Vehicle Administration Water3->Treatment Analysis Euthanasia & Tissue Collection - Histology - Cytokine Analysis - Immune Cell Profiling Treatment->Analysis

AOM/DSS-induced colitis-associated cancer experimental workflow.
Analysis of Immune Cell Infiltration by Flow Cytometry

This protocol details the preparation of single-cell suspensions from colon tissue for the analysis of immune cell populations.

Materials:

  • Colon tissue from experimental mice

  • RPMI-1640 medium

  • Collagenase D

  • DNase I

  • Fetal bovine serum (FBS)

  • ACK lysis buffer

  • Fluorescently conjugated antibodies against immune cell markers (e.g., CD45, F4/80, CD11b, Gr-1, CD4, CD8)

  • Flow cytometer

Procedure:

  • Harvest fresh colon tissue and wash with cold PBS.

  • Cut the tissue into small pieces and incubate in RPMI-1640 containing collagenase D and DNase I at 37°C with shaking for 30-45 minutes.

  • Filter the cell suspension through a 70 µm cell strainer.

  • Wash the cells with RPMI-1640 containing 10% FBS.

  • If necessary, lyse red blood cells using ACK lysis buffer.

  • Resuspend the cells in FACS buffer (PBS with 2% FBS).

  • Stain the cells with a cocktail of fluorescently conjugated antibodies for 30 minutes on ice in the dark.

  • Wash the cells twice with FACS buffer.

  • Resuspend the cells in FACS buffer and acquire data on a flow cytometer.

  • Analyze the data using appropriate software to quantify the different immune cell populations.[5]

Measurement of Cytokine Levels by ELISA

This protocol describes the quantification of cytokine levels in colon tissue homogenates.

Materials:

  • Colon tissue from experimental mice

  • Lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • ELISA kits for specific cytokines (TNF-α, IL-6, IL-1β, IL-10)

  • Microplate reader

Procedure:

  • Homogenize weighed colon tissue samples in lysis buffer on ice.

  • Centrifuge the homogenates at high speed at 4°C to pellet cellular debris.

  • Collect the supernatant containing the protein lysate.

  • Determine the total protein concentration of each lysate using a protein assay (e.g., BCA assay).

  • Perform the ELISA for each cytokine according to the manufacturer's instructions, using the protein lysates.

  • Read the absorbance on a microplate reader.

  • Calculate the concentration of each cytokine in the samples based on the standard curve and normalize to the total protein concentration.[5]

Signaling Pathway

The inhibitory effect of GDC0575 on colitis-associated cancer development is mediated through the CHK1-CCL2-CCR2 axis. The following diagram illustrates this proposed signaling pathway.

GDC0575_Signaling_Pathway cluster_Upstream Upstream Regulation cluster_Downstream Downstream Effects CHK1 CHK1 CCL2 CCL2 Expression CHK1->CCL2 Promotes CCR2 CCR2+ Macrophage Infiltration CCL2->CCR2 Recruits Inflammation Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) CCR2->Inflammation Increases CAC Colitis-Associated Cancer Development Inflammation->CAC Promotes GDC0575 GDC0575 GDC0575->CHK1 Inhibits

Proposed signaling pathway of GDC0575 in colitis-associated cancer.

Conclusion

This compound is a valuable research tool for elucidating the molecular mechanisms underlying colitis-associated cancer. Its ability to inhibit CHK1 and modulate the tumor microenvironment provides a unique opportunity to study the interplay between cell cycle regulation, inflammation, and carcinogenesis. The protocols and data presented here serve as a guide for researchers aiming to utilize GDC0575 in their investigations of this complex disease.

References

Application Notes and Protocols for GDC-0575 Hydrochloride In Vivo Dosing

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

GDC-0575 hydrochloride is a potent and highly selective small-molecule inhibitor of Checkpoint kinase 1 (Chk1).[1][2] Chk1 is a critical serine/threonine kinase involved in the DNA damage response and cell cycle regulation.[2][3] Inhibition of Chk1 can override cell cycle checkpoints, leading to mitotic catastrophe and apoptosis in cancer cells, particularly in combination with DNA-damaging agents.[4] These application notes provide a summary of reported in vivo dosing and administration schedules for GDC-0575 hydrochloride in preclinical models, along with detailed experimental protocols and a visualization of its signaling pathway.

Data Presentation: In Vivo Dosing Regimens

The following tables summarize quantitative data from preclinical studies involving GDC-0575 hydrochloride.

Table 1: GDC-0575 Dosing in Colitis and Colitis-Associated Cancer (CAC) Mouse Models

ParameterColitis-Associated Cancer (AOM/DSS) ModelAcute Colitis (DSS) Model
Animal Model C57 mice (7–8 weeks old, male)C57 mice
Inducing Agents Azoxymethane (AOM) and Dextran Sulfate Sodium (DSS)3% Dextran Sulfate Sodium (DSS)
GDC-0575 Dose 7.5 mg/kgNot specified, but administered
Route of Admin. OralOral
Vehicle DMSO (control group)Not specified
Dosing Schedule Days 15, 17, 19, and 21 post-AOM injectionDays 8 and 10 after 3% DSS treatment
Reference [5][5]

Table 2: GDC-0575 Dosing in Melanoma Xenograft Mouse Models

ParameterDetails
Animal Model Female nude BALB/c mice with melanoma cell line xenografts
Tumor Volume at Start Approximately 100 mm³
GDC-0575 Doses 25 mg/kg and 50 mg/kg
Route of Administration Oral gavage
Vehicle 0.5% w/v methylcellulose and 0.2% v/v Tween 80
Dosing Schedule 3 consecutive days of treatment followed by 4 days of rest, for 3 cycles
Reference [1]

Signaling Pathway and Experimental Workflow

Diagram 1: Simplified Signaling Pathway of GDC-0575 in the Context of DNA Damage

GDC0575_Pathway cluster_0 Cell Nucleus DNA_Damage DNA Damage (e.g., from Chemotherapy) ATR ATR Kinase DNA_Damage->ATR activates Chk1 Chk1 ATR->Chk1 activates Cdc25 Cdc25 Phosphatase Chk1->Cdc25 phosphorylates (inhibits) GDC0575 GDC-0575 GDC0575->Chk1 inhibits CDK_Cyclin CDK-Cyclin Complexes Cdc25->CDK_Cyclin activates CellCycleArrest S and G2/M Cell Cycle Arrest CDK_Cyclin->CellCycleArrest promotes progression past Apoptosis Apoptosis CellCycleArrest->Apoptosis leads to (when bypassed in damaged cells)

Caption: GDC-0575 inhibits Chk1, preventing cell cycle arrest and promoting apoptosis.

Diagram 2: Experimental Workflow for a Xenograft Efficacy Study

Xenograft_Workflow cluster_setup Study Setup cluster_treatment Treatment Phase cluster_monitoring Monitoring & Endpoint Animal_Model Female nude BALB/c mice Cell_Implantation Subcutaneous injection of melanoma cells Animal_Model->Cell_Implantation Tumor_Growth Tumor growth to ~100 mm³ Cell_Implantation->Tumor_Growth Randomization Randomize into treatment groups Tumor_Growth->Randomization Dosing Oral gavage: - Vehicle Control - GDC-0575 (25 mg/kg) - GDC-0575 (50 mg/kg) Randomization->Dosing Schedule 3 days on, 4 days off (3 cycles) Dosing->Schedule Tumor_Measurement Measure tumor size 3 times per week Schedule->Tumor_Measurement Sacrifice Sacrifice at endpoint (e.g., 6 weeks or tumor >1 cm³) Tumor_Measurement->Sacrifice

Caption: Workflow for evaluating GDC-0575 efficacy in a mouse xenograft model.

Experimental Protocols

Protocol 1: Preparation of GDC-0575 for Oral Administration

This protocol provides two options for vehicle formulation based on published methods.[1] Researchers should determine the most appropriate vehicle based on their specific experimental needs and the solubility of their GDC-0575 hydrochloride lot.

Vehicle Option A (Methylcellulose/Tween 80):

  • Materials:

    • GDC-0575 hydrochloride powder

    • Methylcellulose (0.5% w/v) in sterile water

    • Tween 80 (Polysorbate 80)

    • Sterile, distilled water

    • Appropriate tubes and stirring equipment

  • Procedure:

    • Calculate the required amount of GDC-0575 hydrochloride based on the number of animals, their average weight, and the desired dose (e.g., 25 mg/kg).

    • Prepare a 0.5% (w/v) solution of methylcellulose in sterile water. This may require heating and/or stirring for complete dissolution. Allow the solution to cool to room temperature.

    • Weigh the calculated amount of GDC-0575 hydrochloride.

    • Create a suspension by adding the GDC-0575 powder to the 0.5% methylcellulose solution.

    • Add Tween 80 to a final concentration of 0.2% (v/v).

    • Vortex or stir the suspension thoroughly to ensure uniformity before each administration.

Vehicle Option B (DMSO/PEG300/Tween-80/Saline):

  • Materials:

    • GDC-0575 hydrochloride powder

    • Dimethyl sulfoxide (DMSO)

    • Polyethylene glycol 300 (PEG300)

    • Tween 80

    • Sterile saline (0.9% NaCl)

  • Procedure (for a final solution with 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline):

    • Dissolve the calculated amount of GDC-0575 hydrochloride in DMSO to create a stock solution.

    • In a separate tube, add the required volume of PEG300.

    • Add the GDC-0575/DMSO stock solution to the PEG300 and mix thoroughly.

    • Add Tween-80 to the mixture and mix until a clear solution is formed.

    • Add the sterile saline to reach the final desired volume and mix well.

    • If precipitation occurs, gentle heating and/or sonication can be used to aid dissolution.[1]

Protocol 2: In Vivo Administration in a Xenograft Model

This protocol is adapted from studies evaluating GDC-0575 in melanoma xenografts.[1]

  • Animal Handling and Tumor Implantation:

    • Female nude BALB/c mice are used.

    • Inject 2-3 x 10⁶ melanoma cells in a suitable medium (e.g., with Matrigel) subcutaneously into the hind flank of each mouse.

    • Allow tumors to grow to an approximate volume of 100 mm³. Tumor volume can be calculated using the formula: (Length x Width²) / 2.

  • Dosing and Administration:

    • Randomly assign mice to treatment groups (e.g., Vehicle, 25 mg/kg GDC-0575, 50 mg/kg GDC-0575).

    • Administer the prepared GDC-0575 formulation or vehicle control via oral gavage. The volume administered should be based on the individual mouse's body weight (typically 5-10 mL/kg).

    • Follow a cyclical dosing schedule: treat for three consecutive days, followed by a four-day rest period. Repeat for the desired number of cycles (e.g., three cycles).

  • Monitoring and Endpoint:

    • Monitor the body weight and general health of the mice daily or as required by institutional guidelines.

    • Measure tumor size three times per week using digital calipers.

    • The study may be concluded at a predetermined time point (e.g., up to 6 weeks after the final dose) or when tumors reach a specified maximum size (e.g., >1 cm³).[1]

Disclaimer: These protocols are intended as a guide and should be adapted to meet the specific requirements of your research and institutional animal care and use committee (IACUC) guidelines. The user is responsible for ensuring all safety and ethical standards are met.

References

Application Notes: Assessing Cell Viability in Response to GDC0575 Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

GDC0575 hydrochloride is a potent and highly selective, orally available small-molecule inhibitor of Checkpoint Kinase 1 (Chk1), a critical component of the DNA damage response (DDR) pathway.[1][2][3] Chk1 is a serine/threonine kinase that, in response to DNA damage, orchestrates cell cycle arrest in the S and G2/M phases.[2] This pause allows time for DNA repair, preventing cells with damaged genomes from entering mitosis. Many cancer cells have defects in other cell cycle checkpoints (like the G1 checkpoint, often due to p53 mutations), making them highly reliant on the Chk1-mediated pathway for survival, especially when treated with DNA-damaging agents.[4]

By inhibiting Chk1, GDC0575 abrogates the S and G2/M checkpoints.[1] This forces cells with DNA damage to prematurely enter mitosis, leading to mitotic catastrophe and apoptosis (programmed cell death).[5] This mechanism makes GDC0575 a promising therapeutic agent, both as a monotherapy in tumors with high endogenous replication stress and in combination with chemotherapy drugs like gemcitabine to enhance their cytotoxic effects.[1][4]

Principle of Cell Viability Assays

Cell viability assays are essential tools for evaluating the cytotoxic or cytostatic effects of compounds like GDC0575. Assays such as the MTT and XTT assays are colorimetric methods used to assess the metabolic activity of cells, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[6][7][8]

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This assay relies on the reduction of the yellow tetrazolium salt MTT into insoluble purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells.[6][9] The amount of formazan produced is directly proportional to the number of viable cells. The crystals are then dissolved in a solubilization agent (like DMSO), and the absorbance is measured, typically around 570-590 nm.[6]

  • XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) Assay: Similar to the MTT assay, the XTT assay involves the cleavage of a yellow tetrazolium salt to a colored formazan product by mitochondrial enzymes in living cells.[10][11] However, the formazan product of XTT is water-soluble, eliminating the need for a solubilization step.[8][11] This makes the protocol simpler and can reduce experimental error.[11] The orange formazan dye is quantified by measuring absorbance at approximately 450 nm.[11][12]

These assays are routinely used in 96-well plate formats, making them suitable for high-throughput screening to determine the dose-dependent effects of therapeutic compounds like GDC0575 and to calculate metrics such as the half-maximal inhibitory concentration (IC50).

Signaling Pathway of GDC0575 Action

GDC0575_Pathway cluster_0 Normal Cell Response to DNA Damage cluster_1 Effect of GDC0575 DNA_Damage DNA Damage (e.g., from Chemotherapy) Chk1_Activation Chk1 Activation DNA_Damage->Chk1_Activation Cell_Cycle_Arrest S / G2-M Phase Cell Cycle Arrest Chk1_Activation->Cell_Cycle_Arrest Phosphorylates Cdc25 Bypass_Arrest Bypass of Checkpoints DNA_Repair DNA Repair Cell_Cycle_Arrest->DNA_Repair Cell_Survival Cell Survival DNA_Repair->Cell_Survival GDC0575 GDC0575 GDC0575->Chk1_Activation Inhibition Mitotic_Catastrophe Mitotic Catastrophe Bypass_Arrest->Mitotic_Catastrophe Apoptosis Apoptosis Mitotic_Catastrophe->Apoptosis

Caption: Mechanism of GDC0575 in bypassing Chk1-mediated cell cycle arrest.

Experimental Protocols

The following are generalized protocols for assessing the effect of this compound on the viability of adherent cancer cell lines. Protocols should be optimized for specific cell lines and experimental conditions.

General Experimental Workflow

Experimental_Workflow cluster_workflow Cell Viability Assay Workflow A 1. Cell Seeding (96-well plate) B 2. Overnight Incubation (Allow cell attachment) A->B C 3. GDC0575 Treatment (Add serial dilutions) B->C D 4. Incubation (24-72 hours) C->D E 5. Add Viability Reagent (MTT or XTT) D->E F 6. Incubation (2-4 hours) E->F G 7. Measure Absorbance (Plate Reader) F->G H 8. Data Analysis (% Viability, IC50) G->H

Caption: A typical workflow for an MTT or XTT cell viability assay.

Protocol 1: MTT Assay

Materials:

  • This compound

  • Selected cancer cell line

  • Complete cell culture medium

  • 96-well flat-bottom plates

  • MTT (Thiazolyl Blue Tetrazolium Bromide) solution (5 mg/mL in sterile PBS).[6][13]

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)

  • Phosphate-Buffered Saline (PBS)

  • CO2 incubator (37°C, 5% CO2)

  • Multi-well spectrophotometer (plate reader)

Procedure:

  • Cell Seeding: Trypsinize and count cells. Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.[13] Include wells for background control (medium only).

  • Incubation: Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.[13]

  • Drug Preparation and Treatment:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of GDC0575 in culture medium to achieve the desired final concentrations.

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of GDC0575. Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration) and an untreated control (medium only).

  • Treatment Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

  • MTT Addition: After incubation, add 10-20 µL of the 5 mg/mL MTT solution to each well (final concentration ~0.5 mg/mL).[13][14]

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C, protected from light, allowing viable cells to convert the MTT into formazan crystals.[14]

  • Solubilization:

    • Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.

    • Add 100-200 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the crystals.[13]

    • Place the plate on an orbital shaker for 5-15 minutes to ensure complete dissolution.[6]

  • Absorbance Measurement: Read the absorbance at a wavelength between 570 nm and 590 nm using a microplate reader.[6] A reference wavelength of 630 nm or 670 nm can be used to subtract background absorbance.[6][13]

Protocol 2: XTT Assay

Materials:

  • This compound

  • Selected cancer cell line

  • Complete cell culture medium

  • 96-well flat-bottom plates

  • XTT Cell Proliferation Assay Kit (containing XTT reagent and an electron coupling reagent/activator)

  • CO2 incubator (37°C, 5% CO2)

  • Multi-well spectrophotometer (plate reader)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.[1][11] Include wells for background control.

  • Incubation: Incubate overnight at 37°C and 5% CO2 to allow cells to attach.[10]

  • Drug Preparation and Treatment: Prepare and add serial dilutions of GDC0575 to the wells as described in the MTT protocol (Step 3).

  • Treatment Incubation: Incubate the plate for the desired duration (e.g., 24 hours) at 37°C and 5% CO2.[1]

  • XTT Reagent Preparation: Immediately before use, prepare the XTT working solution by mixing the XTT reagent and the activator solution according to the manufacturer's instructions (a common ratio is 50:1 XTT to activator).[11]

  • XTT Addition: Add 50 µL of the freshly prepared XTT working solution to each well.[8][10]

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C, protected from light.[12] The incubation time may need to be optimized depending on the cell type and density.

  • Absorbance Measurement: Gently shake the plate to ensure a uniform color distribution. Measure the absorbance at 450 nm using a microplate reader.[11] A reference wavelength of ~660 nm is often used to correct for non-specific background readings.[12]

Data Presentation

The results from the cell viability assays should be tabulated to facilitate analysis and comparison. The absorbance values are first corrected by subtracting the average absorbance of the background control wells. Cell viability is then calculated as a percentage relative to the vehicle-treated control cells.

Calculation: Percentage Viability = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Vehicle Control - Absorbance of Blank)] x 100

Example Data Table:

GDC0575 Conc. (nM)Mean Absorbance (OD 570nm) ± SDCalculated Cell Viability (%)
0 (Vehicle Control)1.254 ± 0.082100.0
11.198 ± 0.07595.5
101.051 ± 0.06183.8
500.789 ± 0.05562.9
1000.633 ± 0.04950.5
5000.312 ± 0.03124.9
10000.157 ± 0.02412.5

This table contains example data for illustrative purposes.

From this data, a dose-response curve can be generated by plotting the percentage of cell viability against the logarithm of the GDC0575 concentration. This curve is then used to determine the IC50 value, which is the concentration of the drug that inhibits cell viability by 50%.

References

Troubleshooting & Optimization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility, handling, and experimental use of GDC0575 hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound, also known as ARRY-575 dihydrochloride, is a potent and selective oral small-molecule inhibitor of Checkpoint Kinase 1 (Chk1) with an IC50 of 1.2 nM.[1][2][3][4][5][6] Chk1 is a critical serine/threonine kinase involved in the DNA damage response pathway. By inhibiting Chk1, GDC0575 prevents cancer cells from arresting in the S and G2/M phases of the cell cycle to repair DNA damage, which can sensitize them to the effects of DNA-damaging chemotherapeutic agents and lead to mitotic catastrophe and cell death.[7][8]

Q2: I'm observing precipitation when preparing my this compound solution. What should I do?

A2: Precipitation or phase separation can sometimes occur during the preparation of this compound solutions. To aid dissolution, it is recommended to use heat and/or sonication.[1][2] Ensure that you are using a freshly opened or properly stored hygroscopic solvent like DMSO, as moisture can significantly impact solubility.[1][2] It is also crucial to add solvents sequentially and ensure the solution is clear before adding the next solvent in a multi-solvent system.[3]

Q3: What are the recommended storage conditions for this compound powder and stock solutions?

A3: For long-term storage, the powder form of GDC0575 should be stored at -20°C for up to 3 years.[3] Stock solutions in a solvent should be stored as aliquots in tightly sealed vials. For storage at -80°C, the solution is typically stable for up to 2 years, and at -20°C, for up to 1 year.[2] It is generally recommended to prepare and use solutions on the same day.[6] Before use, allow the product to equilibrate to room temperature for at least one hour prior to opening the vial.[6]

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Poor Solubility / Precipitation Hygroscopic nature of the solvent (e.g., DMSO absorbing moisture).Use a new, unopened vial of high-purity, anhydrous solvent.[1][2]
Incomplete dissolution.Apply gentle heating and/or sonication to the solution until the compound is fully dissolved.[1][2][3]
Incorrect solvent or concentration.Refer to the solubility data tables below to select an appropriate solvent and concentration for your experiment.
Inconsistent Experimental Results Degradation of the compound.Prepare fresh solutions for each experiment. Avoid repeated freeze-thaw cycles of stock solutions.[2][6]
Improper storage.Ensure the compound and its solutions are stored at the recommended temperatures in tightly sealed containers.[2][3][6]

Solubility Data

In Vitro Solubility
SolventMaximum Concentration (mg/mL)Maximum Concentration (mM)Notes
DMSO65 - 100144.06 - 264.36Ultrasonic assistance and fresh DMSO are recommended.[1][2][4][5]
Water2555.41Ultrasonic assistance is needed.[1]
DMF30.079.31
Ethanol3.07.93
DMSO:PBS (pH 7.2) (1:5)0.160.42
In Vivo Formulations
FormulationSolubility
10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline≥ 2.17 - 2.5 mg/mL (≥ 4.81 - 6.61 mM)
10% DMSO + 90% (20% SBE-β-CD in Saline)≥ 2.17 - 2.5 mg/mL (≥ 4.81 - 6.61 mM)
10% DMSO + 90% Corn Oil≥ 2.17 mg/mL (≥ 4.81 mM)

Note: The percentages shown for the solvents indicate their volumetric ratio in the final prepared solution. It is recommended to prepare in vivo formulations fresh for each use.[2]

Experimental Protocols

Preparation of a 10 mM Stock Solution in DMSO
  • Weighing: Accurately weigh the required amount of this compound powder.

  • Solvent Addition: Add the appropriate volume of fresh, anhydrous DMSO to achieve a 10 mM concentration. For example, to prepare 1 mL of a 10 mM solution from a compound with a molecular weight of 451.73 g/mol , you would dissolve 4.5173 mg of the compound in 1 mL of DMSO.

  • Dissolution: If necessary, use an ultrasonic bath to ensure the compound is completely dissolved.[1][2]

  • Storage: Store the stock solution in aliquots at -80°C for up to 6 months or -20°C for up to 1 month.[1]

In Vivo Formulation Protocol (Example: 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline)
  • Prepare Stock: Start with a concentrated stock solution of GDC0575 in DMSO (e.g., 21.7 mg/mL).[1]

  • Step 1: To prepare 1 mL of the final working solution, take 100 µL of the DMSO stock solution.

  • Step 2: Add 400 µL of PEG300 to the DMSO solution and mix thoroughly.

  • Step 3: Add 50 µL of Tween-80 and mix until the solution is clear.

  • Step 4: Add 450 µL of saline to bring the final volume to 1 mL and mix well.

  • Administration: This formulation is suitable for oral gavage in animal models.[2]

Visualizations

GDC0575_Mechanism_of_Action cluster_0 DNA Damage Response cluster_1 Effect of GDC0575 DNA Damage DNA Damage ATR/ATM ATR/ATM DNA Damage->ATR/ATM Chk1 Chk1 ATR/ATM->Chk1 phosphorylates/activates Cdc25 Cdc25 Chk1->Cdc25 phosphorylates/inhibits CDK1/2 CDK1/2 Cdc25->CDK1/2 dephosphorylates/activates Cell Cycle Arrest (G2/M) Cell Cycle Arrest (G2/M) CDK1/2->Cell Cycle Arrest (G2/M) promotes Apoptosis Apoptosis Cell Cycle Arrest (G2/M)->Apoptosis bypass leads to GDC0575 GDC0575 GDC0575->Chk1 inhibits

Caption: GDC0575 inhibits Chk1, disrupting DNA damage-induced cell cycle arrest.

GDC0575_Solution_Prep_Workflow cluster_stock Stock Solution Preparation cluster_invivo In Vivo Working Solution weigh Weigh GDC0575 HCl add_dmso Add Anhydrous DMSO weigh->add_dmso sonicate_stock Sonicate if Necessary add_dmso->sonicate_stock store_stock Aliquot and Store at -80°C sonicate_stock->store_stock start_invivo Start with DMSO Stock store_stock->start_invivo Use Aliquot add_peg Add PEG300 start_invivo->add_peg add_tween Add Tween-80 add_peg->add_tween add_saline Add Saline add_tween->add_saline use_fresh Use Immediately add_saline->use_fresh

References

How to prepare a stable stock solution of GDC0575 hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive instructions and troubleshooting advice for the preparation and storage of stable GDC0575 hydrochloride stock solutions.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing a stock solution of this compound?

A1: Dimethyl sulfoxide (DMSO) is the most commonly recommended solvent for preparing high-concentration stock solutions of this compound.[1][2][3][4][5] It is crucial to use newly opened, anhydrous DMSO, as the presence of moisture can significantly reduce the solubility of the compound.[2][3] For in vivo experiments, a co-solvent system is typically required.

Q2: I am observing precipitation in my stock solution. What should I do?

A2: If you observe precipitation, gentle heating and/or sonication can be used to aid dissolution.[1][2] Ensure the solution is clear before use. To prevent precipitation, it is recommended to prepare fresh solutions and use them promptly. For long-term storage, aliquoting the stock solution into single-use volumes is advised to avoid repeated freeze-thaw cycles, which can contribute to compound precipitation and degradation.[1][2][3]

Q3: What are the recommended storage conditions for this compound stock solutions?

A3: For long-term stability, stock solutions prepared in DMSO should be stored at -80°C. Under these conditions, the solution can be stable for 6 months to 2 years, depending on the supplier's recommendation.[1][2][3] For short-term storage, -20°C is acceptable for up to 1 month.[1][3] It is critical to store the solutions in tightly sealed containers to protect them from moisture.

Q4: Can I use water to prepare a stock solution of this compound?

A4: this compound has very low solubility in water.[2][3] While some suppliers indicate a solubility of up to 25 mg/mL in water, this often requires sonication.[1] Therefore, water is not recommended for preparing high-concentration primary stock solutions. For aqueous buffers used in cell-based assays, the final concentration of DMSO should be kept low (typically <0.5%) to avoid solvent-induced cytotoxicity.[6]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Compound will not dissolve - Inappropriate solvent- Low-quality or hydrated solvent- Insufficient mixing- Use anhydrous, high-purity DMSO for the primary stock solution.- Use a vortex mixer or sonicator to aid dissolution. Gentle warming can also be applied.[1][2]
Precipitation upon dilution - Rapid change in solvent environment- Exceeding solubility in the final buffer- Perform dilutions in a stepwise manner to avoid shocking the compound out of solution.- Ensure the final concentration in your aqueous experimental buffer does not exceed the solubility limit.
Inconsistent experimental results - Stock solution degradation- Inaccurate concentration- Aliquot stock solutions to avoid repeated freeze-thaw cycles.[6]- Store aliquots at -80°C for long-term stability.- Periodically check the concentration of your stock solution if stored for an extended period.

Quantitative Data Summary

The solubility of this compound can vary slightly between suppliers and batches. The following table summarizes typical solubility data.

Solvent Solubility (mg/mL) Solubility (mM) Notes
DMSO 65 - 100144.06 - 264.36Ultrasonic treatment and the use of newly opened DMSO are recommended.[1][2]
Water < 0.1 - 25Insoluble - 55.41Sonication may be required. Generally not recommended for primary stock.[1][2]
Ethanol ~1 - 11~2.64 - 29.08Limited solubility.
DMF ~30~79.3
DMSO:PBS (pH 7.2) (1:5) ~0.16~0.42Illustrates reduced solubility in aqueous buffers.[5][7]

Note: The molecular weight of this compound may vary slightly depending on whether it is a mono- or dihydrochloride salt, which will affect the molarity calculation.

Experimental Protocols

Protocol 1: Preparation of a High-Concentration DMSO Stock Solution

This protocol describes the preparation of a 100 mM this compound stock solution in DMSO.

Materials:

  • This compound powder

  • Anhydrous dimethyl sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Equilibrate the this compound powder to room temperature before opening the vial to prevent condensation.

  • Weigh the desired amount of this compound powder using a calibrated analytical balance.

  • Add the appropriate volume of anhydrous DMSO to achieve the target concentration. For example, to prepare a 100 mM solution with GDC0575 dihydrochloride (MW: 451.18 g/mol ), add 2.216 mL of DMSO to 10 mg of the compound.

  • Vortex the solution vigorously until the powder is completely dissolved.

  • If dissolution is slow, sonicate the vial in a water bath for 5-10 minutes.[1][2]

  • Once a clear solution is obtained, aliquot it into single-use, tightly sealed tubes.

  • Store the aliquots at -80°C for long-term storage.

Protocol 2: Preparation of a Formulation for In Vivo Oral Administration

This protocol provides an example of preparing a this compound formulation for oral gavage in animal studies.

Materials:

  • This compound DMSO stock solution (e.g., 25 mg/mL)

  • PEG300

  • Tween-80

  • Saline (0.9% NaCl)

  • Sterile tubes

Procedure:

  • Prepare a clear stock solution of this compound in DMSO (e.g., 25 mg/mL).[2]

  • In a sterile tube, add the required volume of the DMSO stock solution. For a final concentration of 2.5 mg/mL in a 1 mL total volume, start with 100 µL of the 25 mg/mL DMSO stock.

  • Add 400 µL of PEG300 to the DMSO solution and mix thoroughly until the solution is clear.

  • Add 50 µL of Tween-80 and mix again until a homogenous solution is achieved.

  • Finally, add 450 µL of saline to bring the total volume to 1 mL and mix well.[2]

  • This formulation should be prepared fresh on the day of use.

Visualizations

GDC0575_Stock_Preparation_Workflow cluster_preparation Stock Solution Preparation cluster_troubleshooting Troubleshooting cluster_storage Storage start Start: GDC0575 HCl Powder weigh 1. Weigh Powder start->weigh add_dmso 2. Add Anhydrous DMSO weigh->add_dmso dissolve 3. Vortex / Sonicate add_dmso->dissolve check_clarity 4. Check for Clarity dissolve->check_clarity precipitation Precipitation Observed check_clarity->precipitation Not Clear aliquot 5. Aliquot Solution check_clarity->aliquot Clear heat_sonicate Gentle Heat / Sonicate precipitation->heat_sonicate Action heat_sonicate->dissolve Re-dissolve store 6. Store at -80°C aliquot->store end Stable Stock Solution store->end

Caption: Workflow for preparing a stable this compound stock solution.

References

Optimizing GDC0575 hydrochloride concentration for in vitro experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the use of GDC-0575 hydrochloride in in vitro experiments. This resource includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data on effective concentrations.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues and questions that may arise during in vitro experiments with GDC-0575 hydrochloride.

Solubility and Preparation

  • Q1: GDC-0575 hydrochloride precipitated when I added it to my cell culture medium. What should I do?

    • A1: GDC-0575 hydrochloride is sparingly soluble in aqueous solutions. Precipitation is a common issue and can be addressed by:

      • Solvent Choice: Dissolve GDC-0575 hydrochloride in 100% dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10-50 mM).

      • Stock Solution Storage: Aliquot the DMSO stock solution into single-use vials and store at -20°C or -80°C to minimize freeze-thaw cycles. Use fresh, anhydrous DMSO as it is hygroscopic and absorbed moisture can reduce compound solubility.

      • Dilution Technique: To prepare your final working concentration, perform a serial dilution. First, create an intermediate dilution of the stock in pre-warmed (37°C) cell culture medium. Then, add this intermediate dilution to the final volume of media. Add the stock solution dropwise while gently swirling the medium to ensure rapid and even distribution.

      • Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is low (generally ≤ 0.5%) to avoid solvent-induced cytotoxicity. Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.

  • Q2: What is the recommended storage condition for GDC-0575 hydrochloride powder and stock solutions?

    • A2: GDC-0575 hydrochloride powder should be stored at -20°C for long-term stability. Stock solutions in DMSO should be aliquoted and stored at -80°C for up to two years or -20°C for up to one year.[1]

Experimental Design

  • Q3: What is a typical starting concentration range for GDC-0575 in a cell viability assay?

    • A3: A good starting point for a dose-response experiment is to use a broad range of concentrations, typically from low nanomolar (nM) to low micromolar (µM). Based on its potent in vitro IC50 of 1.2 nM for CHK1, a range of 1 nM to 10 µM is often a reasonable starting point for single-agent activity.[2] When used in combination with chemotherapeutic agents, concentrations around 100 nM have been reported to be effective.

  • Q4: I am not observing the expected synergistic effect when combining GDC-0575 with a DNA-damaging agent. What could be the reason?

    • A4: The timing and sequence of drug addition are critical for observing synergy. GDC-0575, as a checkpoint inhibitor, is often most effective when administered during or after the DNA-damaging agent has had time to induce cell cycle arrest. Consider staggering the treatments, for example, by pre-treating with the DNA-damaging agent for a few hours before adding GDC-0575.

Assay-Specific Issues

  • Q5: My Western blot results for phospho-CHK1 (Ser345) are inconsistent after GDC-0575 treatment. What can I do to improve this?

    • A5: Inconsistent phospho-CHK1 results can be due to several factors:

      • Timing of Lysate Collection: The phosphorylation status of CHK1 can be transient. Perform a time-course experiment to determine the optimal time point for observing changes after treatment.

      • Antibody Quality: Ensure you are using a high-quality, validated antibody specific for phospho-CHK1 (Ser345).

      • Loading Control: Use a reliable loading control (e.g., β-actin, GAPDH, or total CHK1) to ensure equal protein loading between lanes.

      • Phosphatase Inhibitors: Always include phosphatase inhibitors in your lysis buffer to prevent dephosphorylation of your target protein during sample preparation.

Quantitative Data Summary

The optimal concentration of GDC-0575 hydrochloride can vary significantly depending on the cell line, the specific assay, and whether it is used as a single agent or in combination with other drugs. The following table summarizes reported effective concentrations.

Assay Type Cell Line(s) GDC-0575 Concentration Incubation Time Notes Reference
Kinase Inhibition (Cell-free) -IC50: 1.2 nM-Potent and selective inhibition of CHK1.[1][2]
Cell Viability / Proliferation Melanoma cell linesPotent activity-More potent than other CHK1 inhibitors (V158411, LY2603618, MK-8776).[1]
Cell Viability (in combination) Acute Myeloid Leukemia (AML) cell lines100 nM24 hoursUsed in combination with Cytarabine (AraC).
Apoptosis Induction (in combination) Soft-Tissue Sarcoma (STS) cellsNot specified-Exacerbates DNA double-strand breaks and induces apoptosis.[1]
Western Blot (pCHK1 inhibition) Cancer cell linesDose-dependentVariesUsed to confirm target engagement.[3]

Detailed Experimental Protocols

1. Cell Viability Assay (MTT/CCK-8)

This protocol is a general guideline for determining the effect of GDC-0575 on cell viability.

  • Materials:

    • Cancer cell line of interest

    • Complete cell culture medium

    • 96-well plates

    • GDC-0575 hydrochloride

    • DMSO (anhydrous)

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CCK-8 (Cell Counting Kit-8) reagent

    • Solubilization buffer (for MTT assay, e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

    • Microplate reader

  • Procedure:

    • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate overnight at 37°C in a humidified 5% CO2 incubator.

    • Compound Preparation: Prepare a 2X concentrated serial dilution of GDC-0575 in complete medium from your DMSO stock.

    • Treatment: Remove the old medium from the wells and add 100 µL of the 2X GDC-0575 dilutions to the respective wells. Include vehicle control (medium with DMSO) and untreated control wells.

    • Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours).

    • MTT/CCK-8 Addition:

      • For MTT: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C. After incubation, add 100 µL of solubilization buffer to each well and mix thoroughly to dissolve the formazan crystals.

      • For CCK-8: Add 10 µL of CCK-8 reagent to each well and incubate for 1-4 hours at 37°C.

    • Absorbance Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader (e.g., 570 nm for MTT, 450 nm for CCK-8).

    • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

2. Western Blot for CHK1 Pathway Analysis

This protocol is designed to assess the effect of GDC-0575 on the phosphorylation of CHK1 and its downstream targets.

  • Materials:

    • Cancer cell line of interest

    • 6-well plates

    • GDC-0575 hydrochloride

    • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

    • BCA protein assay kit

    • Laemmli sample buffer

    • SDS-PAGE gels

    • PVDF or nitrocellulose membranes

    • Transfer buffer

    • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

    • Primary antibodies (e.g., anti-phospho-CHK1 (Ser345), anti-total CHK1, anti-phospho-Cdc25C (Ser216), anti-β-actin)

    • HRP-conjugated secondary antibodies

    • Chemiluminescent substrate

    • Imaging system

  • Procedure:

    • Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with various concentrations of GDC-0575 for the desired time.

    • Cell Lysis: Wash the cells with ice-cold PBS and lyse them with ice-cold lysis buffer. Scrape the cells and collect the lysate.

    • Protein Quantification: Centrifuge the lysates to pellet cell debris and collect the supernatant. Determine the protein concentration of each sample using a BCA assay.

    • Sample Preparation: Normalize the protein concentrations for all samples. Add Laemmli sample buffer and boil at 95°C for 5 minutes.

    • SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF or nitrocellulose membrane.

    • Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody (diluted in blocking buffer as per manufacturer's recommendation) overnight at 4°C.

    • Washing and Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detection: Wash the membrane again three times with TBST. Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

Visualizations

CHK1_Signaling_Pathway DNA_Damage DNA Damage (e.g., Chemotherapy, UV) ATR ATR DNA_Damage->ATR CHK1 CHK1 ATR->CHK1 pS317/S345 Cdc25 Cdc25 (A, B, C) CHK1->Cdc25 Inhibits p53 p53 CHK1->p53 Activates GDC0575 GDC-0575 GDC0575->CHK1 CDK_Cyclin CDK/Cyclin Complexes Cdc25->CDK_Cyclin Activates Cell_Cycle_Arrest Cell Cycle Arrest (S, G2/M) CDK_Cyclin->Cell_Cycle_Arrest Promotes Progression Apoptosis Apoptosis p53->Apoptosis

Caption: CHK1 Signaling Pathway and the inhibitory action of GDC-0575.

Experimental_Workflow cluster_assays Downstream Assays start Start: Cell Culture treatment Treatment with GDC-0575 +/- Chemo start->treatment incubation Incubation (24-72h) treatment->incubation viability Cell Viability Assay (MTT / CCK-8) incubation->viability western Western Blot (pCHK1, etc.) incubation->western apoptosis Apoptosis Assay (Annexin V / PI) incubation->apoptosis analysis Data Analysis (IC50, Protein Levels) viability->analysis western->analysis apoptosis->analysis end Conclusion analysis->end

Caption: General experimental workflow for in vitro evaluation of GDC-0575.

References

Technical Support Center: Managing GDC-0575 Hydrochloride-Induced Neutropenia in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential guidance for researchers, scientists, and drug development professionals on managing neutropenia induced by the Chk1 inhibitor, GDC-0575 hydrochloride, in preclinical animal models.

Frequently Asked Questions (FAQs)

Q1: What is GDC-0575 hydrochloride and why does it cause neutropenia?

A1: GDC-0575 is a potent and selective small-molecule inhibitor of Checkpoint kinase 1 (Chk1).[1][2] Chk1 is a critical protein in the DNA damage response pathway, responsible for arresting the cell cycle to allow for DNA repair. By inhibiting Chk1, GDC-0575 prevents this cell cycle arrest, leading to mitotic catastrophe and cell death in cells with damaged DNA, a common characteristic of cancer cells.[1][2][3] However, this mechanism is not exclusive to cancer cells. Hematopoietic progenitor cells in the bone marrow, which are responsible for producing neutrophils, are highly proliferative and are also susceptible to the effects of Chk1 inhibition. This leads to a decrease in neutrophil production, resulting in neutropenia.

Q2: What are the common animal models used to study GDC-0575-induced neutropenia?

A2: While specific studies detailing GDC-0575-induced neutropenia in animal models are not extensively published, researchers commonly use mice and rats for studying chemotherapy-induced neutropenia.[4] These models are valuable for understanding the toxicology and for developing supportive care strategies.

Q3: How is neutropenia monitored in animal models during GDC-0575 treatment?

A3: Neutropenia is monitored by performing complete blood counts (CBCs) with a focus on the absolute neutrophil count (ANC). Blood samples are typically collected from the tail vein, saphenous vein, or retro-orbital sinus at baseline and at various time points after GDC-0575 administration to track the onset, nadir (lowest point), and recovery of the neutrophil count.

Q4: What are the clinical signs of severe neutropenia in research animals?

A4: Animals with severe neutropenia are immunocompromised and susceptible to infections. Clinical signs can be subtle and may include weight loss, lethargy, ruffled fur, hunched posture, and signs of infection at sites such as the lungs (pneumonia) or injection sites. Close monitoring is crucial to ensure animal welfare.

Q5: What interventions are available to manage GDC-0575-induced neutropenia in animal models?

A5: Granulocyte-colony stimulating factor (G-CSF) is a standard treatment for managing neutropenia.[5][6] G-CSF stimulates the bone marrow to produce more neutrophils, which can help to reduce the severity and duration of neutropenia. Prophylactic antibiotics may also be considered in cases of expected severe neutropenia to prevent opportunistic infections.

Troubleshooting Guide

Issue Potential Cause Suggested Solution
Higher than expected mortality in treated animals 1. GDC-0575 dose is too high. 2. Severe, unmanaged neutropenia leading to systemic infection. 3. Animal model is particularly sensitive to GDC-0575.1. Conduct a dose-escalation study to determine the maximum tolerated dose (MTD). 2. Implement prophylactic G-CSF and/or broad-spectrum antibiotic treatment. 3. Ensure rigorous health monitoring to detect early signs of distress.
High variability in neutrophil counts between animals in the same group 1. Inconsistent GDC-0575 administration. 2. Individual animal differences in metabolism or health status. 3. Errors in blood collection or analysis.1. Ensure consistent dosing volume and technique. 2. Use age- and weight-matched animals from a reputable supplier. 3. Standardize blood collection and analysis procedures.
G-CSF treatment is not effectively mitigating neutropenia 1. G-CSF dose is too low or timing of administration is suboptimal. 2. Severe bone marrow suppression.1. Optimize the G-CSF dose and administration schedule. G-CSF is typically administered 24-72 hours after the chemotherapeutic agent.[6][7] 2. Evaluate bone marrow cellularity to assess the extent of myelosuppression.

Data Presentation

Table 1: Illustrative Dose-Response of GDC-0575 on Absolute Neutrophil Count (ANC) in Mice (Day 5 post-treatment)

GDC-0575 Dose (mg/kg, p.o.)Mean ANC (x 10³/µL) ± SDPercent Decrease from Control
Vehicle Control2.5 ± 0.50%
51.8 ± 0.428%
101.1 ± 0.356%
200.6 ± 0.276%

Table 2: Illustrative Time-Course of Neutropenia in Mice Treated with GDC-0575 (15 mg/kg, p.o.)

Day Post-TreatmentMean ANC (x 10³/µL) ± SD
0 (Baseline)2.6 ± 0.6
31.5 ± 0.4
5 (Nadir)0.8 ± 0.3
71.2 ± 0.5
102.1 ± 0.7
14 (Recovery)2.4 ± 0.5

Table 3: Neutropenia Grading Scale for Animal Models

GradeANC (x 10³/µL)Clinical Significance
1 (Mild)1.5 - < NormalMild risk of infection
2 (Moderate)1.0 - < 1.5Moderate risk of infection
3 (Severe)0.5 - < 1.0High risk of infection
4 (Very Severe)< 0.5Very high risk of life-threatening infection

Experimental Protocols

Protocol 1: Induction of Neutropenia with GDC-0575 in Mice

  • Animal Acclimation: Acclimate mice to the facility for at least 7 days before the experiment.

  • Baseline Blood Collection: Collect a baseline blood sample (~50 µL) via the saphenous or tail vein for a complete blood count (CBC) to determine pre-treatment ANC.

  • GDC-0575 Formulation: Prepare GDC-0575 hydrochloride in a suitable vehicle (e.g., 0.5% methylcellulose) immediately before use.

  • Administration: Administer the GDC-0575 solution orally (p.o.) to the treatment group. Administer an equivalent volume of the vehicle to the control group.

  • Post-Treatment Monitoring: Monitor animals daily for clinical signs of toxicity, including weight loss, changes in activity, and posture.

Protocol 2: Monitoring Absolute Neutrophil Count (ANC)

  • Blood Collection: At predetermined time points (e.g., Days 3, 5, 7, 10, and 14 post-treatment), collect a small volume of peripheral blood (~50 µL) into EDTA-coated microtubes.

  • Hematology Analysis: Analyze the samples using a calibrated automated hematology analyzer validated for mouse blood.

  • Data Recording: Record the ANC for each animal at each time point to track the onset, nadir, and recovery of neutropenia.

Protocol 3: G-CSF Intervention for GDC-0575-Induced Neutropenia

  • G-CSF Preparation: Reconstitute recombinant murine G-CSF in sterile saline to the desired concentration.

  • Administration: Administer G-CSF subcutaneously (s.c.) at a dose of 5-10 mcg/kg/day.[6] The first dose should be given 24 hours after GDC-0575 administration.

  • Treatment Duration: Continue G-CSF administration daily until the ANC returns to the normal range.

Mandatory Visualizations

GDC0575_Pathway cluster_0 DNA Damage cluster_1 Cell Cycle Checkpoint cluster_2 GDC-0575 Action cluster_3 Cellular Outcome DNA_Damage DNA Damage (e.g., from chemotherapy) ATR_ATM ATR/ATM Kinases (Sensors) DNA_Damage->ATR_ATM Chk1 Chk1 (Transducer) ATR_ATM->Chk1 Activates Cdc25 Cdc25 Phosphatases (Effector) Chk1->Cdc25 Inhibits CDK_Cyclin CDK/Cyclin Complexes (Cell Cycle Engine) Cdc25->CDK_Cyclin Activates Mitotic_Catastrophe Mitotic Catastrophe Cdc25->Mitotic_Catastrophe Uncontrolled CDK Activation Leads to Cell_Cycle_Arrest S/G2 Phase Arrest (DNA Repair) CDK_Cyclin->Cell_Cycle_Arrest GDC0575 GDC-0575 GDC0575->Chk1 Inhibits Apoptosis Apoptosis Mitotic_Catastrophe->Apoptosis Experimental_Workflow cluster_setup Experiment Setup cluster_treatment Treatment Phase cluster_monitoring Monitoring Phase cluster_analysis Data Analysis Acclimation Animal Acclimation (≥ 7 days) Baseline Baseline Blood Collection (Day 0) Acclimation->Baseline Dosing GDC-0575 Administration (Oral Gavage) Baseline->Dosing Control Vehicle Administration Baseline->Control Daily_Checks Daily Health Monitoring (Weight, Clinical Signs) Dosing->Daily_Checks Control->Daily_Checks Blood_Sampling Serial Blood Sampling (e.g., Days 3, 5, 7, 10, 14) Daily_Checks->Blood_Sampling CBC Complete Blood Count (CBC) Analysis Blood_Sampling->CBC ANC_Calculation Calculate Absolute Neutrophil Count (ANC) CBC->ANC_Calculation Data_Evaluation Evaluate Neutropenia (Onset, Nadir, Recovery) ANC_Calculation->Data_Evaluation

References

Potential mechanisms of resistance to GDC0575 hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the CHK1 inhibitor, GDC-0575 hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of GDC-0575?

GDC-0575 is a potent and highly selective small-molecule inhibitor of Checkpoint Kinase 1 (CHK1).[1][2] CHK1 is a critical serine/threonine kinase in the DNA damage response (DDR) pathway. In response to DNA damage, CHK1 is activated and phosphorylates downstream targets, such as CDC25 phosphatases, leading to cell cycle arrest in the S and G2/M phases. This pause allows time for DNA repair.[1] By inhibiting CHK1, GDC-0575 abrogates this cell cycle arrest, causing cells with DNA damage to prematurely enter mitosis, which can result in mitotic catastrophe and apoptosis.[1] This mechanism is particularly effective in tumor cells with p53 deficiencies, as they are more reliant on the G2 checkpoint for DNA repair.

Q2: What are the potential mechanisms of acquired resistance to GDC-0575?

Preclinical studies on CHK1 inhibitors, which are likely relevant to GDC-0575, have identified several potential mechanisms of acquired resistance:

  • Upregulation of Pro-Survival Signaling Pathways: Cancer cells may develop resistance by activating alternative signaling pathways that promote survival and proliferation, thereby bypassing the effects of CHK1 inhibition. The most commonly implicated pathways are:

    • PI3K/AKT Pathway: Increased signaling through the PI3K/AKT pathway can promote cell survival and inhibit apoptosis, counteracting the cytotoxic effects of GDC-0575.

    • RAS/RAF/MEK/ERK Pathway: Activation of the MAPK/ERK pathway can also contribute to cell survival and proliferation.

  • Alterations in the NF-κB Signaling Pathway: Dysregulation of the NF-κB pathway, a key regulator of inflammation, immunity, and cell survival, has been linked to CHK1 inhibitor resistance.

  • Reduced CHK1 Protein Levels or Activity:

    • Decreased CHK1 Expression: Cells may downregulate the expression of CHK1, reducing the amount of available drug target.

    • Increased CHK1 Degradation: Alterations in protein degradation pathways, such as the ubiquitin-proteasome system, can lead to more rapid turnover of the CHK1 protein.

Q3: How can I determine if my cell line has developed resistance to GDC-0575?

The development of resistance is typically characterized by a significant increase in the half-maximal inhibitory concentration (IC50) of the drug. You can determine the IC50 value by performing a cell viability assay (e.g., MTT or CellTiter-Glo) on your parental (sensitive) cell line and the suspected resistant cell line. A substantial fold-increase in the IC50 value of the resistant line compared to the parental line indicates acquired resistance.

Troubleshooting Guides

This section provides guidance on common issues encountered during experiments with GDC-0575.

Issue 1: Higher than expected IC50 value in a supposedly sensitive cell line.

  • Possible Cause 1: Compound Integrity. The GDC-0575 hydrochloride may have degraded.

    • Troubleshooting:

      • Ensure the compound has been stored correctly, protected from light and moisture.

      • Prepare fresh stock solutions in an appropriate solvent (e.g., DMSO).

      • If possible, verify the compound's purity and concentration using analytical methods.

  • Possible Cause 2: Cell Line Health and Passage Number. High passage numbers can lead to genetic drift and altered drug sensitivity.

    • Troubleshooting:

      • Use low-passage cells for your experiments.

      • Regularly check for mycoplasma contamination.

      • Ensure consistent cell culture conditions.

  • Possible Cause 3: Assay-Specific Issues. The chosen cell viability assay may not be optimal or could be subject to interference.

    • Troubleshooting:

      • Optimize cell seeding density and assay duration.

      • Consider using an alternative viability assay (e.g., a crystal violet assay) to confirm results.

Issue 2: Inconsistent results in Western blot analysis of downstream signaling pathways.

  • Possible Cause 1: Suboptimal Antibody Performance.

    • Troubleshooting:

      • Ensure you are using validated antibodies for your target proteins (e.g., p-AKT, p-ERK, CHK1).

      • Optimize antibody dilutions and incubation times.

      • Include appropriate positive and negative controls.

  • Possible Cause 2: Timing of Sample Collection. The activation of signaling pathways can be transient.

    • Troubleshooting:

      • Perform a time-course experiment to determine the optimal time point for observing changes in protein phosphorylation or expression after GDC-0575 treatment.

  • Possible Cause 3: Inefficient Protein Extraction.

    • Troubleshooting:

      • Use a lysis buffer containing protease and phosphatase inhibitors to preserve protein integrity and phosphorylation status.

      • Ensure complete cell lysis by sonication or other appropriate methods.

Data Presentation

Table 1: Hypothetical IC50 Values for GDC-0575 in Sensitive and Resistant Cancer Cell Lines

Cell LineStatusGDC-0575 IC50 (nM)Fold ResistancePotential Resistance Mechanism
HT-29Parental (Sensitive)15--
HT-29-GDC-RResistant25016.7Upregulation of PI3K/AKT signaling
A549Parental (Sensitive)25--
A549-GDC-RResistant40016.0Increased NF-κB activity
MDA-MB-231Parental (Sensitive)10--
MDA-MB-231-GDC-RResistant18018.0Decreased CHK1 protein expression

Note: These are example values for illustrative purposes. Actual IC50 values may vary depending on experimental conditions.

Experimental Protocols

Protocol 1: Generation of GDC-0575 Resistant Cell Lines

This protocol describes a method for generating cancer cell lines with acquired resistance to GDC-0575 through continuous exposure to escalating drug concentrations.[3][4]

  • Determine the initial IC50: Perform a cell viability assay to determine the IC50 of GDC-0575 in the parental cell line.

  • Initial Treatment: Culture the parental cells in media containing GDC-0575 at a concentration equal to the IC20 (the concentration that inhibits growth by 20%).

  • Dose Escalation: Once the cells have adapted and are proliferating at a normal rate, gradually increase the concentration of GDC-0575 in the culture medium. A stepwise increase of 1.5 to 2-fold is recommended.

  • Monitoring: At each dose escalation, monitor cell viability and morphology. Allow the cells to recover and resume normal growth before the next dose increase.

  • Confirmation of Resistance: After several months of continuous culture with GDC-0575, perform a cell viability assay to compare the IC50 of the resistant cell line to the parental cell line. A significant increase in the IC50 confirms resistance.

  • Cryopreservation: Cryopreserve aliquots of the resistant cells at different stages of resistance development.

Protocol 2: Western Blot Analysis of PI3K/AKT and MAPK/ERK Pathways

This protocol details the steps for analyzing the activation status of key proteins in the PI3K/AKT and MAPK/ERK signaling pathways.

  • Cell Treatment and Lysis:

    • Seed sensitive and resistant cells and treat with GDC-0575 at various concentrations and time points.

    • Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Clarify the lysates by centrifugation.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer:

    • Denature equal amounts of protein by boiling in Laemmli buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against p-AKT (Ser473), total AKT, p-ERK1/2 (Thr202/Tyr204), total ERK, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

    • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection:

    • Wash the membrane extensively with TBST.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Quantify band intensities using densitometry software.

Protocol 3: NF-κB Luciferase Reporter Assay

This assay measures the transcriptional activity of NF-κB.[5][6][7]

  • Cell Transfection:

    • Co-transfect cells with an NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase) for normalization.

    • Allow cells to recover for 24 hours.

  • Cell Treatment:

    • Treat the transfected cells with GDC-0575 for the desired duration.

    • Include a positive control (e.g., TNF-α) to stimulate NF-κB activity and a negative control (vehicle).

  • Cell Lysis and Luciferase Assay:

    • Lyse the cells using a passive lysis buffer.

    • Measure firefly and Renilla luciferase activity using a dual-luciferase reporter assay system and a luminometer.

  • Data Analysis:

    • Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample.

    • Calculate the fold change in NF-κB activity relative to the untreated control.

Mandatory Visualizations

GDC0575_Resistance_Pathways cluster_0 GDC-0575 Action cluster_1 Resistance Mechanisms GDC0575 GDC-0575 CHK1 CHK1 GDC0575->CHK1 CellCycleArrest S/G2 Cell Cycle Arrest CHK1->CellCycleArrest Apoptosis Apoptosis CellCycleArrest->Apoptosis Abrogation of Arrest Survival Cell Survival & Proliferation Apoptosis->Survival Inhibition of Apoptosis PI3K_AKT PI3K/AKT Pathway PI3K_AKT->Survival NFkB NF-κB Pathway NFkB->Survival CHK1_loss Decreased CHK1 Protein/Activity CHK1_loss->CHK1

Caption: Potential mechanisms of resistance to the CHK1 inhibitor GDC-0575.

Western_Blot_Workflow start Seed Sensitive & Resistant Cells treatment Treat with GDC-0575 start->treatment lysis Cell Lysis & Protein Extraction treatment->lysis quantification Protein Quantification (BCA Assay) lysis->quantification sds_page SDS-PAGE quantification->sds_page transfer Transfer to PVDF Membrane sds_page->transfer blocking Blocking (5% Milk or BSA) transfer->blocking primary_ab Primary Antibody Incubation (e.g., p-AKT, p-ERK, CHK1) blocking->primary_ab secondary_ab Secondary Antibody Incubation (HRP) primary_ab->secondary_ab detection ECL Detection & Imaging secondary_ab->detection analysis Densitometry Analysis detection->analysis

Caption: Experimental workflow for Western blot analysis.

PI3K_NFkB_Signaling cluster_PI3K PI3K/AKT Pathway cluster_NFkB NF-κB Pathway RTK_PI3K RTK Activation -> PI3K AKT AKT RTK_PI3K->AKT PIP3 AKT_targets Downstream Targets (e.g., mTOR, Bad) AKT->AKT_targets Cell_Survival_PI3K Cell Survival AKT_targets->Cell_Survival_PI3K Stimuli Pro-inflammatory Stimuli (e.g., TNF-α) IKK IKK Complex Stimuli->IKK IkB IκB Degradation IKK->IkB NFkB_translocation NF-κB Translocation to Nucleus IkB->NFkB_translocation Gene_Transcription Target Gene Transcription NFkB_translocation->Gene_Transcription GDC_resistance GDC-0575 Resistance GDC_resistance->Cell_Survival_PI3K Upregulation GDC_resistance->Gene_Transcription Upregulation

Caption: Upregulation of PI3K/AKT and NF-κB pathways in GDC-0575 resistance.

References

GDC0575 hydrochloride half-life and stability in cell culture media

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for GDC0575 hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of this compound in cell culture experiments, with a focus on its stability and handling.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a potent and highly selective small-molecule inhibitor of Checkpoint Kinase 1 (CHK1), with an IC50 of 1.2 nM.[1][2] CHK1 is a crucial serine/threonine kinase in the DNA damage response (DDR) pathway.[3][4] In response to DNA damage or replication stress, CHK1 is activated by ATR (Ataxia Telangiectasia and Rad3-related) kinase.[4][5] Activated CHK1 then phosphorylates downstream targets, such as Cdc25 phosphatases, leading to their degradation and subsequent cell cycle arrest, primarily at the S and G2/M phases.[3][5] This arrest allows time for DNA repair. By inhibiting CHK1, GDC0575 prevents this cell cycle arrest, causing cells with DNA damage to prematurely enter mitosis, leading to mitotic catastrophe and apoptosis.[1][6] This mechanism makes GDC0575 a potential chemosensitization agent when used in combination with DNA-damaging chemotherapies.[3]

Q2: What are the recommended storage conditions for this compound stock solutions?

For optimal stability, it is recommended to prepare stock solutions of this compound in a suitable solvent like DMSO. These stock solutions should be aliquoted to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C. Under these conditions, the stock solution is expected to be stable for an extended period. Always refer to the manufacturer's datasheet for specific long-term storage recommendations.

Q3: What is the half-life and stability of this compound in cell culture media such as RPMI-1640 and DMEM?

Currently, there is no publicly available quantitative data specifically detailing the half-life and degradation kinetics of this compound in common cell culture media like RPMI-1640 or DMEM. The stability of a small molecule in cell culture media can be influenced by several factors, including the compound's intrinsic chemical properties, the pH of the medium, temperature, exposure to light, and interactions with media components like serum proteins, amino acids, and vitamins.

Given the lack of specific data, it is highly recommended that researchers determine the stability of this compound under their specific experimental conditions. A detailed protocol for assessing stability is provided in the "Experimental Protocols" section of this guide.

Troubleshooting Guide

This guide addresses common issues that may be encountered when working with this compound in cell culture.

Issue Possible Cause(s) Suggested Solution(s)
Inconsistent or lower-than-expected compound activity in cell-based assays. 1. Degradation of GDC0575 in cell culture medium: The compound may not be stable over the duration of the experiment at 37°C. 2. Precipitation of the compound: The final concentration in the medium may exceed its aqueous solubility. 3. Adsorption to plasticware: The compound may bind to the surface of cell culture plates or pipette tips.1. Perform a stability study to determine the half-life of GDC0575 in your specific cell culture medium (see Experimental Protocols). Consider replenishing the medium with fresh compound at appropriate intervals if significant degradation occurs. 2. Visually inspect the medium for any precipitate after adding the compound. Ensure the final DMSO concentration is kept low (typically <0.5%) as it can affect cell health and compound solubility.[7] If precipitation is observed, consider reducing the final concentration of GDC0575. 3. Use low-protein-binding plasticware for experiments.
High variability between experimental replicates. 1. Inconsistent compound concentration: This could be due to incomplete solubilization of the stock solution or uneven distribution in the culture medium. 2. Cell culture inconsistencies: Variations in cell seeding density or health can lead to variable responses.1. Ensure the DMSO stock solution is fully dissolved before use. Vortex the stock solution and the final diluted solution in media thoroughly before adding to the cells. 2. Maintain consistent cell culture practices, including cell passage number, seeding density, and incubation times.
Unexpected cellular toxicity or off-target effects. 1. High concentration of DMSO vehicle: DMSO can be toxic to some cell lines at higher concentrations. 2. Compound concentration is too high: Exceeding the optimal concentration range can lead to non-specific effects.1. Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments to assess the effect of the solvent on cell viability. Aim for a final DMSO concentration of <0.1% where possible.[7] 2. Perform a dose-response curve to determine the optimal concentration range for your cell line and experimental endpoint.

Experimental Protocols

Protocol for Determining the Stability of this compound in Cell Culture Media

This protocol provides a general framework for assessing the stability of this compound in your cell culture medium of choice using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Materials:

  • This compound

  • Anhydrous DMSO

  • Your chosen cell culture medium (e.g., RPMI-1640, DMEM) with and without fetal bovine serum (FBS)

  • Phosphate-buffered saline (PBS)

  • Sterile, low-protein-binding microcentrifuge tubes or a 96-well plate

  • HPLC or LC-MS system with a suitable C18 column

  • Acetonitrile (ACN), HPLC-grade

  • Formic acid, LC-MS grade

  • Water, HPLC-grade

Procedure:

  • Preparation of Stock and Working Solutions:

    • Prepare a 10 mM stock solution of this compound in anhydrous DMSO. Ensure the compound is fully dissolved.

    • Prepare your cell culture medium (e.g., RPMI-1640 + 10% FBS).

    • Create a working solution by diluting the 10 mM stock solution to a final concentration of 10 µM in the cell culture medium. Prepare enough for all time points and replicates.

  • Incubation and Sample Collection:

    • Dispense equal volumes of the 10 µM working solution into sterile, low-protein-binding tubes or wells of a plate.

    • Incubate the samples at 37°C in a humidified incubator with 5% CO₂.

    • At designated time points (e.g., 0, 2, 4, 8, 24, 48, and 72 hours), collect aliquots from triplicate samples. The 0-hour time point should be collected immediately after preparation.

  • Sample Processing:

    • For each collected aliquot, add 2 volumes of cold acetonitrile to precipitate proteins. For example, to a 100 µL aliquot, add 200 µL of cold ACN.

    • Vortex the samples vigorously for 30 seconds.

    • Centrifuge the samples at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.

    • Carefully transfer the supernatant to a new tube or an HPLC vial for analysis.

  • HPLC or LC-MS Analysis:

    • Analyze the samples using a validated reverse-phase HPLC or LC-MS method.

    • A typical method might use a C18 column with a gradient elution of water with 0.1% formic acid (Mobile Phase A) and acetonitrile with 0.1% formic acid (Mobile Phase B).

    • Monitor the peak area of the GDC0575 parent compound at the appropriate wavelength (for HPLC-UV) or by its mass-to-charge ratio (for LC-MS).

  • Data Analysis:

    • Calculate the average peak area for GDC0575 at each time point from the triplicate samples.

    • Determine the percentage of GDC0575 remaining at each time point by normalizing the average peak area to the average peak area at time 0.

    • The half-life (t₁/₂) can then be calculated from the degradation curve.

Visualizations

CHK1 Signaling Pathway

GDC0575 is a selective inhibitor of CHK1, a key kinase in the DNA damage response pathway. The diagram below illustrates the central role of CHK1 in cell cycle regulation following DNA damage.

CHK1_Signaling_Pathway DNA_Damage DNA Damage / Replication Stress ATR ATR DNA_Damage->ATR activates CHK1 CHK1 ATR->CHK1 phosphorylates & activates Cdc25 Cdc25 (A, B, C) CHK1->Cdc25 phosphorylates & inhibits GDC0575 GDC0575 GDC0575->CHK1 inhibits CDK_Cyclin CDK-Cyclin Complexes Cdc25->CDK_Cyclin activates Cell_Cycle_Arrest S and G2/M Cell Cycle Arrest CDK_Cyclin->Cell_Cycle_Arrest Mitotic_Catastrophe Mitotic Catastrophe & Apoptosis CDK_Cyclin->Mitotic_Catastrophe progression to mitosis leads to DNA_Repair DNA Repair Cell_Cycle_Arrest->DNA_Repair allows time for

Caption: The CHK1 signaling pathway in response to DNA damage and its inhibition by GDC0575.

Experimental Workflow for Stability Assessment

The following diagram outlines the key steps for determining the stability of this compound in cell culture media.

Stability_Workflow Start Start: Prepare 10 mM GDC0575 in DMSO Prepare_Working Prepare 10 µM Working Solution in Cell Culture Medium Start->Prepare_Working Incubate Incubate at 37°C, 5% CO₂ Prepare_Working->Incubate Sample Collect Aliquots at Time Points (0, 2, 4, 8, 24, 48h) Incubate->Sample Precipitate Protein Precipitation with Cold Acetonitrile Sample->Precipitate Centrifuge Centrifuge to Pellet Debris Precipitate->Centrifuge Analyze Analyze Supernatant by HPLC or LC-MS Centrifuge->Analyze Data_Analysis Calculate % Remaining and Half-Life Analyze->Data_Analysis

Caption: A general experimental workflow for assessing the stability of GDC0575 in cell culture media.

References

Navigating GDC0575 Hydrochloride In Vivo Studies: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential guidance for mitigating and managing toxicities associated with the in vivo use of GDC0575 hydrochloride, a selective CHK1 inhibitor. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address common challenges encountered during preclinical research, ensuring more robust and reliable experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of GDC0575?

A1: GDC0575 is a potent and selective small-molecule inhibitor of Checkpoint Kinase 1 (CHK1).[1] CHK1 is a critical serine/threonine kinase in the DNA damage response (DDR) pathway. By inhibiting CHK1, GDC0575 prevents cancer cells from arresting their cell cycle to repair DNA damage, leading to mitotic catastrophe and cell death.[1][2] This mechanism is particularly effective in sensitizing tumor cells to DNA-damaging chemotherapeutic agents.

Q2: What are the most common toxicities observed with GDC0575 in vivo?

A2: Clinical studies of GDC0575, primarily in combination with gemcitabine, have identified the most frequent adverse events. These include hematological toxicities such as neutropenia, anemia, and thrombocytopenia. Non-hematological toxicities commonly reported are nausea, fatigue, and vomiting.[2] Preclinical studies with CHK1 inhibitors suggest that these on-target toxicities can occur in normal rapidly dividing cells as well.

Q3: Can GDC0575 be used as a single agent in vivo?

A3: Yes, preclinical studies have shown that GDC0575 has single-agent anti-tumor activity in xenograft models.[2][3] However, its therapeutic effect is often enhanced when used in combination with DNA-damaging agents. When used as a monotherapy, it is crucial to determine the maximum tolerated dose (MTD) in the specific animal model to minimize toxicity.

Q4: What are some general strategies to minimize GDC0575-induced toxicity?

A4: Key strategies include:

  • Dose Optimization: Conduct a thorough dose-finding study to determine the MTD.

  • Alternative Dosing Schedules: Implementing intermittent dosing schedules (e.g., 3 days on, 4 days off) may allow for recovery of normal tissues and reduce cumulative toxicity.[3]

  • Supportive Care: Prophylactic use of growth factors (e.g., G-CSF for neutropenia) and anti-emetics can help manage hematological and gastrointestinal toxicities, respectively.

  • Combination Therapy Selection: Carefully select combination agents. While synergistic in efficacy, some combinations can exacerbate toxicity.

Troubleshooting Guides

Issue 1: Severe Hematological Toxicity (Neutropenia, Thrombocytopenia, Anemia)

Potential Cause: On-target inhibition of CHK1 in hematopoietic progenitor cells.

Troubleshooting/Mitigation Strategies:

  • Dose Reduction: This is the most direct approach to mitigate severe hematological toxicity.

  • Intermittent Dosing: Introduce drug-free holidays to allow for bone marrow recovery. A schedule of three consecutive days of treatment followed by four rest days has been used in preclinical models.[3]

  • Supportive Care:

    • Neutropenia: Consider the prophylactic administration of granulocyte-colony stimulating factor (G-CSF) to stimulate neutrophil production.

    • Thrombocytopenia: In severe cases, platelet transfusions may be necessary in larger animal models, though this is less common in rodent studies.

    • Anemia: For prolonged studies with significant anemia, erythropoietin-stimulating agents or blood transfusions could be considered.

  • Blood Monitoring: Implement regular complete blood count (CBC) monitoring (e.g., weekly) to proactively manage hematological parameters.

Issue 2: Significant Body Weight Loss and Poor General Condition (Lethargy, Ruffled Fur)

Potential Cause: Gastrointestinal toxicity (nausea, diarrhea), dehydration, or systemic inflammatory response.

Troubleshooting/Mitigation Strategies:

  • Nutritional and Hydration Support:

    • Provide supplemental nutrition with highly palatable, high-calorie food.

    • Ensure easy access to water. In cases of dehydration, subcutaneous or intraperitoneal administration of sterile saline can be beneficial.

  • Anti-emetic and Anti-diarrheal Agents:

    • Administer anti-emetics prior to GDC0575 dosing to prevent nausea.

    • Use anti-diarrheal medication if diarrhea is observed.

  • Dose and Schedule Adjustment: As with hematological toxicity, reducing the dose or implementing a less frequent dosing schedule can alleviate these symptoms.

  • Environmental Enrichment: House animals in a clean, quiet, and enriched environment to minimize stress.

Quantitative Data Summary

Table 1: Preclinical Dosing of GDC0575 (Single Agent)

Animal ModelDosing RegimenVehicleObservationsReference
Nude BALB/c mice with melanoma xenografts25 mg/kg and 50 mg/kg, oral gavage0.5% w/v methylcellulose and 0.2% v/v Tween 80Active as a single agent at 25 mg/kg, with improved efficacy at the higher dose. Dosing cycle: 3 consecutive days of treatment followed by 4 rest days.[3]
C57 mice with colitis-associated cancer7.5 mg/kg, oral administrationDMSOImpaired the development of colitis and colitis-associated cancer.[4]

Table 2: Clinically Observed Toxicities of GDC0575 in Combination with Gemcitabine

Adverse EventGrade (All)
Neutropenia68%
Anemia48%
Nausea43%
Fatigue42%
Thrombocytopenia35%
Data from a Phase I study in patients with refractory solid tumors.[2]

Experimental Protocols

Protocol 1: Maximum Tolerated Dose (MTD) Determination in Mice

Objective: To determine the highest dose of GDC0575 that can be administered without causing life-threatening toxicity or significant morbidity.

Methodology:

  • Animal Model: Use a relevant mouse strain (e.g., BALB/c or C57BL/6), typically 6-8 weeks old. Use a small group size (n=3-5 per dose level).

  • Dose Escalation:

    • Start with a low, predicted-to-be-safe dose.

    • Administer escalating doses of GDC0575 to subsequent cohorts. Dose increments should not exceed 50% of the previous dose.[5]

    • Administer the drug via the intended experimental route (e.g., oral gavage).

  • Monitoring and Endpoints:

    • Clinical Observations: Monitor animals daily for clinical signs of toxicity, including changes in activity, appearance (piloerection, hunched posture), and body condition. Assign a clinical score (e.g., 0=normal, 1=mild deviation, 2=moderate deviation).[5]

    • Body Weight: Record body weight daily. A weight loss of >15-20% is a common endpoint.[5][6]

    • MTD Definition: The MTD is defined as the highest dose at which no animal meets the primary endpoint (e.g., >15% weight loss or a clinical score >2).[5] If an animal is euthanized due to severe toxicity (e.g., ≥20% weight loss or a clinical score of ≥3), the previous lower dose is considered the MTD.[5]

  • Data Analysis: Plot dose versus body weight change and clinical score to visualize the dose-response relationship for toxicity.

Visualizations

Signaling Pathway

GDC0575_Mechanism cluster_0 DNA Damage Response DNA_Damage DNA Damage (e.g., from Chemotherapy) ATR ATR Kinase DNA_Damage->ATR activates CHK1 CHK1 Kinase ATR->CHK1 phosphorylates & activates Cell_Cycle_Arrest Cell Cycle Arrest (S and G2/M phases) CHK1->Cell_Cycle_Arrest induces Apoptosis Mitotic Catastrophe & Apoptosis GDC0575 GDC0575 GDC0575->CHK1 inhibits GDC0575->Apoptosis promotes DNA_Repair DNA Repair Cell_Cycle_Arrest->DNA_Repair allows for

Caption: Mechanism of action of GDC0575 in the DNA damage response pathway.

Experimental Workflow

MTD_Workflow cluster_1 MTD Determination Workflow Start Start: Select Animal Model & Dose Range Dose_Escalation Administer Escalating Doses to Cohorts (n=3-5) Start->Dose_Escalation Daily_Monitoring Daily Monitoring: - Body Weight - Clinical Signs Dose_Escalation->Daily_Monitoring Endpoint_Check Endpoint Met? (>15% weight loss or clinical score >2) Daily_Monitoring->Endpoint_Check Endpoint_Check->Dose_Escalation No Stop Stop Dose Escalation Endpoint_Check->Stop Yes Define_MTD Define MTD: Highest dose without meeting endpoint Stop->Define_MTD

Caption: Workflow for determining the Maximum Tolerated Dose (MTD) of GDC0575.

References

Validation & Comparative

Validating GDC-0575 Target Engagement by Measuring pCDK1/2 Levels: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of GDC-0575, a selective Checkpoint Kinase 1 (Chk1) inhibitor, with other alternative Chk1 inhibitors. The focus is on validating target engagement by measuring the phosphorylation levels of Cyclin-Dependent Kinase 1 (CDK1) and CDK2 (pCDK1/2), key downstream effectors in the Chk1 signaling pathway.

Introduction to GDC-0575 and Target Engagement

GDC-0575 is a potent and highly selective small-molecule inhibitor of Chk1, a crucial serine/threonine kinase involved in the DNA damage response (DDR).[1][2] Chk1 activation upon DNA damage leads to cell cycle arrest, allowing time for DNA repair. By inhibiting Chk1, GDC-0575 can abrogate this arrest and sensitize cancer cells to DNA-damaging agents.

A key downstream event of Chk1 activation is the inhibitory phosphorylation of Cdc25 phosphatases.[2] These phosphatases are responsible for removing inhibitory phosphate groups from CDK1 and CDK2, which are essential for cell cycle progression. Therefore, inhibition of Chk1 by GDC-0575 is expected to lead to a decrease in the inhibitory phosphorylation of CDKs, which can be measured as a decrease in pCDK1/2 levels. Pharmacodynamic data from a phase I clinical trial of GDC-0575 in combination with gemcitabine were consistent with GDC-0575 inhibiting the gemcitabine-induced expression of pCDK1/2, validating this as a relevant biomarker for target engagement.[3]

Comparison of Chk1 Inhibitors

While GDC-0575 is a prominent Chk1 inhibitor, several other compounds have been developed with similar mechanisms of action. This section compares GDC-0575 with other notable Chk1 inhibitors, focusing on their effects on the Chk1 pathway and potential off-target effects on CDKs.

InhibitorPrimary TargetReported Effect on Chk1 PathwayPotential Off-Target Effects on CDKs
GDC-0575 Chk1Potent and selective inhibition of Chk1.[1] Pharmacodynamic activity in a clinical trial was consistent with inhibition of gemcitabine-induced pCDK1/2.[3]Not prominently reported in the provided search results.
MK-8776 Chk1Inhibits Chk1.At higher concentrations, may inhibit CDK2, which could potentially antagonize the desired effect of Chk1 inhibition.
SRA737 Chk1Inhibits Chk1.Similar to MK-8776, higher concentrations may lead to CDK2 inhibition.
LY2606368 Chk1/Chk2Dual inhibitor of Chk1 and Chk2.Less pronounced off-target effects on CDK2 compared to MK-8776 and SRA737.

Signaling Pathway and Experimental Workflow

To visually represent the underlying biological processes and experimental procedures, the following diagrams are provided in the Graphviz DOT language.

GDC0575_Pathway cluster_upstream Upstream Events cluster_chk1 Chk1 Regulation cluster_gdc0575 Drug Intervention cluster_downstream Downstream Effects DNA_Damage DNA Damage ATR ATR Kinase DNA_Damage->ATR activates Chk1 Chk1 ATR->Chk1 phosphorylates pChk1 pChk1 (Active) Chk1->pChk1 Cdc25 Cdc25 Phosphatase pChk1->Cdc25 phosphorylates GDC0575 GDC-0575 GDC0575->pChk1 inhibits pCdc25_inactive pCdc25 (Inactive) Cdc25->pCdc25_inactive pCDK1_2_inactive pCDK1/2 (Inactive) Cdc25->pCDK1_2_inactive dephosphorylates (activates) CDK1_2 CDK1/2 pCdc25_inactive->CDK1_2 fails to dephosphorylate CellCycleArrest Cell Cycle Arrest pCDK1_2_inactive->CDK1_2 pCDK1_2_inactive->CellCycleArrest leads to

Caption: GDC-0575 inhibits Chk1, preventing Cdc25 phosphorylation and leading to CDK1/2 activation.

pCDK_Workflow start Start: Treat cells with GDC-0575 or alternative inhibitor wash Wash cells with ice-cold PBS start->wash lyse Lyse cells in RIPA buffer wash->lyse quantify Quantify protein concentration (e.g., BCA assay) lyse->quantify sds_page Separate proteins by SDS-PAGE quantify->sds_page transfer Transfer proteins to PVDF or nitrocellulose membrane sds_page->transfer block Block membrane with 5% BSA or milk transfer->block primary_ab Incubate with primary antibody (anti-pCDK1/2) block->primary_ab secondary_ab Incubate with HRP-conjugated secondary antibody primary_ab->secondary_ab detect Detect signal using chemiluminescence (ECL) secondary_ab->detect analyze Analyze band intensity to quantify pCDK1/2 levels detect->analyze

Caption: Experimental workflow for measuring pCDK1/2 levels by Western blot.

Experimental Protocols

Accurate measurement of pCDK1/2 levels is critical for validating the target engagement of GDC-0575 and other Chk1 inhibitors. Western blotting and ELISA are two common methods for this purpose.

Western Blotting for pCDK1/2 Detection

This method provides semi-quantitative data on the levels of phosphorylated CDK1/2.

1. Cell Lysis and Protein Quantification:

  • Treat cells with the desired concentrations of GDC-0575 or other inhibitors for the specified time.

  • Wash cells with ice-cold Phosphate-Buffered Saline (PBS).

  • Lyse cells in Radioimmunoprecipitation Assay (RIPA) buffer containing protease and phosphatase inhibitors.

  • Clarify the lysate by centrifugation and collect the supernatant.

  • Determine the protein concentration of the lysate using a protein assay such as the Bicinchoninic acid (BCA) assay.

2. SDS-PAGE and Protein Transfer:

  • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

  • Separate the proteins by size using Sodium Dodecyl-Sulfate Polyacrylamide Gel Electrophoresis (SDS-PAGE).

  • Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

3. Immunoblotting:

  • Block the membrane with 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Incubate the membrane with a primary antibody specific for phosphorylated CDK1/2 (e.g., anti-pCDK1 Tyr15) overnight at 4°C.

  • Wash the membrane three times with TBST.

  • Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST.

4. Detection and Analysis:

  • Detect the protein bands using an Enhanced Chemiluminescence (ECL) substrate.

  • Capture the signal using an imaging system.

  • Quantify the band intensities using densitometry software. Normalize the pCDK1/2 signal to a loading control (e.g., GAPDH or β-actin) to compare relative changes across different treatment conditions.

ELISA for pCDK1/2 Quantification

An Enzyme-Linked Immunosorbent Assay (ELISA) can provide a more quantitative measure of pCDK1/2 levels.

1. Plate Preparation:

  • Coat a 96-well plate with a capture antibody specific for total CDK1 or CDK2 and incubate overnight.

  • Wash the wells and block with a suitable blocking buffer.

2. Sample and Standard Incubation:

  • Add cell lysates and a serial dilution of a recombinant phosphorylated CDK1/2 standard to the wells.

  • Incubate to allow the CDK protein to bind to the capture antibody.

3. Detection:

  • Wash the wells and add a detection antibody specific for the phosphorylated form of CDK1/2.

  • Wash the wells and add an enzyme-conjugated secondary antibody.

  • Wash the wells and add a substrate that will produce a colorimetric or fluorescent signal.

4. Measurement and Analysis:

  • Measure the signal using a plate reader.

  • Generate a standard curve from the readings of the known concentrations of the recombinant pCDK1/2 standard.

  • Determine the concentration of pCDK1/2 in the cell lysates by interpolating their readings on the standard curve.

Conclusion

Measuring the levels of pCDK1/2 is a robust method for validating the target engagement of the Chk1 inhibitor GDC-0575. This downstream biomarker provides evidence of the drug's activity on the Chk1 signaling pathway. When comparing GDC-0575 to other Chk1 inhibitors, it is important to consider not only their potency in inhibiting Chk1 but also their potential off-target effects, such as the inhibition of CDKs at higher concentrations, which could impact the overall therapeutic outcome. The experimental protocols provided in this guide offer standardized methods for researchers to assess and compare the efficacy of these compounds in modulating the Chk1-CDK pathway.

References

Cross-reactivity studies of GDC0575 hydrochloride against other kinases

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the kinase selectivity profile of GDC-0575 hydrochloride, a potent and highly selective inhibitor of Checkpoint Kinase 1 (Chk1). The information presented herein is intended to assist researchers in evaluating the suitability of GDC-0575 for their studies by providing available data on its cross-reactivity against other kinases and outlining standard experimental protocols for such assessments.

Introduction to GDC-0575 Hydrochloride

GDC-0575 (also known as ARRY-575 or RG7741) is an orally bioavailable small-molecule inhibitor of Chk1, a critical serine/threonine kinase involved in the DNA damage response (DDR) pathway.[1] By inhibiting Chk1, GDC-0575 abrogates cancer cell cycle checkpoints, leading to mitotic catastrophe and apoptosis, particularly in tumor cells with existing DNA damage or replication stress.[2][3] It has shown promise in sensitizing tumor cells to DNA-damaging chemotherapeutic agents and has been evaluated in Phase I clinical trials.[4]

A key attribute of a high-quality chemical probe or therapeutic candidate is its selectivity for the intended target. High selectivity minimizes off-target effects, which can lead to ambiguous experimental results or adverse events in a clinical setting. GDC-0575 has been consistently described as a highly selective Chk1 inhibitor.[2][3]

Quantitative Kinase Selectivity Profile

While GDC-0575 is known for its high selectivity towards Chk1 with a reported IC50 value of 1.2 nM in cell-free assays, comprehensive quantitative data from large-scale kinome scans are not widely available in the public domain.[3] The table below summarizes the known inhibitory activity of GDC-0575 against its primary target and provides a representative illustration of its expected low activity against other key kinases based on its reported selectivity.

Kinase TargetIC50 (nM)Representative Off-Target KinasesExpected Inhibition by GDC-0575
Chk1 1.2 Chk2Significantly Lower
CDK1Significantly Lower
CDK2Significantly Lower
Aurora ASignificantly Lower
Aurora BSignificantly Lower
PLK1Significantly Lower
ATMSignificantly Lower
ATRSignificantly Lower
DNAPKSignificantly Lower

Note: The term "Significantly Lower" indicates that based on the high selectivity of GDC-0575 for Chk1, the inhibitory activity against these kinases is expected to be substantially less potent. Precise IC50 values from a comprehensive kinase panel screen would be required for definitive comparison.

Experimental Protocols

The determination of a kinase inhibitor's selectivity profile is typically achieved through in vitro kinase assays. Below is a detailed methodology for a common type of assay used for this purpose.

In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol outlines a typical luminescence-based kinase assay to determine the IC50 value of an inhibitor. This method measures the amount of ATP remaining in the reaction mixture after the kinase reaction. A decrease in kinase activity due to inhibition results in a higher ATP concentration and, consequently, a stronger luminescent signal.

Materials:

  • Purified recombinant kinases (e.g., Chk1 and other kinases for cross-reactivity testing)

  • Kinase-specific substrate (peptide or protein)

  • GDC-0575 hydrochloride and other control inhibitors

  • ATP (Adenosine 5'-triphosphate)

  • Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • Luminescence-based ATP detection reagent (e.g., Kinase-Glo®)

  • White, opaque 96-well or 384-well assay plates

  • Multichannel pipettes

  • Luminometer plate reader

Procedure:

  • Compound Preparation: Prepare a serial dilution of GDC-0575 hydrochloride in DMSO. Typically, a 10-point, 3-fold serial dilution is prepared, starting from a high concentration (e.g., 10 µM). Include a DMSO-only control (vehicle control).

  • Assay Plate Preparation: Add 1 µL of each compound dilution to the appropriate wells of the assay plate.

  • Kinase Reaction Mixture: Prepare a master mix containing the kinase assay buffer, the specific kinase, and its substrate. The concentration of the kinase should be optimized to ensure the reaction is in the linear range.

  • Enzyme Addition: Add 24 µL of the kinase reaction mixture to each well of the assay plate containing the compound.

  • Pre-incubation: Gently mix and incubate the plate at room temperature for 10-15 minutes to allow the inhibitor to bind to the kinase.

  • Reaction Initiation: Prepare an ATP solution in kinase assay buffer at a concentration close to the Km for the specific kinase. Add 25 µL of the ATP solution to each well to start the kinase reaction. The final reaction volume is 50 µL.

  • Kinase Reaction Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes). The incubation time should be optimized to ensure that less than 30% of the ATP is consumed in the vehicle control wells.

  • Reaction Termination and Signal Generation: Add 50 µL of the luminescence-based ATP detection reagent to each well. This reagent will stop the kinase reaction and initiate the luminescent signal generation.

  • Signal Stabilization: Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Read the luminescence on a plate reader.

  • Data Analysis:

    • Normalize the data by setting the vehicle control (DMSO) as 0% inhibition and a control with no enzyme or a potent broad-spectrum kinase inhibitor as 100% inhibition.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value.

Visualizing the Experimental Workflow

The following diagrams illustrate the key processes involved in assessing kinase inhibitor selectivity.

GDC0575_Signaling_Pathway cluster_0 DNA Damage Response DNA_Damage DNA Damage (e.g., from Chemotherapy) ATR ATR Kinase DNA_Damage->ATR activates Chk1 Chk1 Kinase ATR->Chk1 phosphorylates & activates CellCycleArrest Cell Cycle Arrest (G2/M Checkpoint) Chk1->CellCycleArrest promotes Apoptosis Apoptosis Chk1->Apoptosis prevents GDC0575 GDC-0575 GDC0575->Chk1 inhibits DNA_Repair DNA Repair CellCycleArrest->DNA_Repair allows time for

Caption: DNA Damage Response Pathway and the Role of GDC-0575.

Kinase_Assay_Workflow cluster_workflow Kinase Inhibition Assay Workflow Prep 1. Prepare Serial Dilution of GDC-0575 Dispense 2. Dispense Inhibitor into Assay Plate Prep->Dispense Add_Enzyme 3. Add Kinase/Substrate Mixture Dispense->Add_Enzyme Preincubate 4. Pre-incubate Add_Enzyme->Preincubate Initiate 5. Initiate Reaction with ATP Preincubate->Initiate Incubate 6. Incubate at 30°C Initiate->Incubate Stop_Detect 7. Add Luminescence Reagent (Stop & Detect) Incubate->Stop_Detect Read 8. Read Luminescence Stop_Detect->Read Analyze 9. Analyze Data (Calculate IC50) Read->Analyze

Caption: Experimental Workflow for In Vitro Kinase Inhibition Assay.

Logical_Relationship cluster_logic Logic for Assessing Kinase Inhibitor Selectivity Primary_Screen Primary Target Assay (e.g., Chk1) IC50_Primary Determine IC50 for Chk1 Primary_Screen->IC50_Primary Selectivity_Profile Generate Selectivity Profile IC50_Primary->Selectivity_Profile Kinome_Scan Cross-Reactivity Screening (Kinase Panel) IC50_Off_Target Determine IC50 for Off-Targets Kinome_Scan->IC50_Off_Target IC50_Off_Target->Selectivity_Profile Conclusion High Selectivity: IC50(Off-Target) >> IC50(Chk1) Selectivity_Profile->Conclusion

Caption: Logical Flow for Determining Kinase Inhibitor Selectivity.

References

A Head-to-Head Comparison of CHK1 Inhibitors GDC-0575 and MK-8776 in Melanoma Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Checkpoint kinase 1 (CHK1) is a critical regulator of the DNA damage response and cell cycle progression, making it an attractive target in oncology.[1] Inhibition of CHK1 can lead to mitotic catastrophe and cell death, particularly in cancer cells with high replicative stress and compromised G1 checkpoints, a common feature of melanoma.[2][3] This guide provides a comparative analysis of two prominent CHK1 inhibitors, GDC-0575 and MK-8776, based on available preclinical data in melanoma cell lines.

Performance Snapshot: GDC-0575 vs. MK-8776

A direct head-to-head comparison of GDC-0575 and MK-8776 in the same panel of melanoma cell lines is not currently available in the published literature. The following tables summarize the existing data for each inhibitor, compiled from various studies. It is important to note that experimental conditions may vary between studies, and therefore, direct comparison of absolute values should be approached with caution.

Table 1: Comparative Efficacy on Cell Viability (IC50)

InhibitorMelanoma Cell LineIC50 (µM)Combination AgentReference
GDC-0575 Melanoma TS LinesNot explicitly stated, but dose-response curves providedSubclinical Hydroxyurea (HU)[2]
MK-8776 Not availableNot availableNot availableN/A

TS = Tumor Spheroid. Data for GDC-0575 is derived from dose-response curves in the presence of hydroxyurea, which was shown to sensitize melanoma cells to the CHK1 inhibitor.

Table 2: Effects on Apoptosis and Cell Cycle

InhibitorMelanoma Cell LineAssayKey FindingsReference
GDC-0575 Not availableNot availableNot availableN/A
MK-8776 Not available in melanomaCell Cycle Analysis (in other cancers)Abrogates chemotherapy-induced G2/M arrest[1]

Mechanism of Action: Targeting the CHK1 Pathway

Both GDC-0575 and MK-8776 are small molecule inhibitors that target the ATP-binding pocket of CHK1, preventing its kinase activity.[1][2] In response to DNA damage, CHK1 is activated and phosphorylates downstream targets, such as CDC25 phosphatases. This leads to the inactivation of cyclin-dependent kinases (CDKs) and subsequent cell cycle arrest, allowing time for DNA repair. By inhibiting CHK1, GDC-0575 and MK-8776 prevent this arrest, forcing cells with damaged DNA to enter mitosis, which ultimately results in mitotic catastrophe and apoptosis.[1]

CHK1_Pathway cluster_0 DNA Damage Response cluster_1 Cell Cycle Regulation cluster_2 CHK1 Inhibition DNA Damage DNA Damage ATR/ATM ATR/ATM DNA Damage->ATR/ATM CHK1 CHK1 ATR/ATM->CHK1 phosphorylates CDC25 CDC25 CHK1->CDC25 phosphorylates (inhibits) CDK1/2 CDK1/2 CDC25->CDK1/2 dephosphorylates (activates) Cell Cycle Progression Cell Cycle Progression CDK1/2->Cell Cycle Progression promotes Mitotic Catastrophe Mitotic Catastrophe Cell Cycle Progression->Mitotic Catastrophe with unrepaired DNA GDC0575 GDC-0575 GDC0575->CHK1 inhibit MK8776 MK-8776 MK8776->CHK1 inhibit Apoptosis Apoptosis Mitotic Catastrophe->Apoptosis

Figure 1. Simplified CHK1 signaling pathway and points of inhibition.

Experimental Protocols

Detailed below are generalized protocols for key experiments used to evaluate the efficacy of CHK1 inhibitors in melanoma cell lines.

Cell Viability Assay (MTT/WST-1)

This assay measures the metabolic activity of cells, which is proportional to the number of viable cells.

Cell_Viability_Workflow Seed Melanoma Cells Seed Melanoma Cells Incubate (24h) Incubate (24h) Seed Melanoma Cells->Incubate (24h) Treat with Inhibitor (GDC-0575 or MK-8776) Treat with Inhibitor (GDC-0575 or MK-8776) Incubate (24h)->Treat with Inhibitor (GDC-0575 or MK-8776) Incubate (72h) Incubate (72h) Treat with Inhibitor (GDC-0575 or MK-8776)->Incubate (72h) Add MTT/WST-1 Reagent Add MTT/WST-1 Reagent Incubate (72h)->Add MTT/WST-1 Reagent Incubate (1-4h) Incubate (1-4h) Add MTT/WST-1 Reagent->Incubate (1-4h) Measure Absorbance Measure Absorbance Incubate (1-4h)->Measure Absorbance Calculate IC50 Calculate IC50 Measure Absorbance->Calculate IC50

Figure 2. General workflow for a cell viability assay.
  • Cell Seeding: Plate melanoma cells in 96-well plates at a predetermined density and allow them to adhere overnight.

  • Treatment: Treat the cells with a range of concentrations of GDC-0575 or MK-8776. Include a vehicle-only control.

  • Incubation: Incubate the plates for a specified period (e.g., 72 hours).

  • Reagent Addition: Add MTT or WST-1 reagent to each well and incubate for 1-4 hours.

  • Data Acquisition: Measure the absorbance at the appropriate wavelength using a plate reader.

  • Analysis: Calculate the half-maximal inhibitory concentration (IC50) values by plotting the percentage of cell viability against the logarithm of the inhibitor concentration.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Treatment: Treat melanoma cells with the desired concentrations of GDC-0575 or MK-8776 for a specified time.

  • Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI).

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Analysis: Analyze the stained cells by flow cytometry. Annexin V positive/PI negative cells are considered early apoptotic, while Annexin V positive/PI positive cells are late apoptotic/necrotic.

Cell Cycle Analysis (Propidium Iodide Staining)

This method determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

  • Treatment: Treat melanoma cells with GDC-0575 or MK-8776 for the desired duration.

  • Cell Fixation: Harvest the cells and fix them in cold 70% ethanol.

  • Staining: Wash the fixed cells and resuspend them in a solution containing PI and RNase A.

  • Incubation: Incubate the cells to allow for staining of the DNA.

  • Analysis: Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in each phase of the cell cycle.

Western Blotting

This technique is used to detect and quantify the expression levels of specific proteins involved in the CHK1 signaling pathway (e.g., phosphorylated CHK1, CDC25, CDK1/2) and markers of DNA damage (e.g., γH2AX) and apoptosis (e.g., cleaved PARP, cleaved Caspase-3).

  • Protein Extraction: Lyse treated and untreated melanoma cells to extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate.

  • SDS-PAGE: Separate the protein samples by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).

  • Immunoblotting: Probe the membrane with primary antibodies specific to the target proteins, followed by incubation with corresponding secondary antibodies.

  • Detection: Visualize the protein bands using a suitable detection method (e.g., chemiluminescence).

  • Analysis: Quantify the band intensities to determine the relative protein expression levels.

Concluding Remarks

Both GDC-0575 and MK-8776 are potent CHK1 inhibitors with the potential for therapeutic application in melanoma. The available data, although limited in terms of direct comparison, suggests that melanoma cells, particularly those with high replicative stress, are susceptible to CHK1 inhibition. A study on a broad panel of cancer cell lines indicated that a subset is highly sensitive to MK-8776 as a single agent, a sensitivity linked to the inappropriate activation of CDK2 during S phase.[4] For GDC-0575, preclinical studies have shown its potential to sensitize melanoma cells to other agents like hydroxyurea.[2]

The lack of direct comparative studies underscores the need for further research to delineate the relative efficacy and potential differential applications of GDC-0575 and MK-8776 in melanoma. Future head-to-head studies in a panel of well-characterized melanoma cell lines, including those with different driver mutations (e.g., BRAF, NRAS) and resistance mechanisms, would be invaluable for guiding clinical development and patient stratification. Researchers are encouraged to utilize the standardized protocols outlined in this guide to generate comparable datasets that will ultimately inform the clinical translation of these promising targeted therapies.

References

Confirming the synergistic effect of GDC0575 and gemcitabine in vitro

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vitro performance of GDC0575, a selective CHK1 inhibitor, in combination with the chemotherapeutic agent gemcitabine. The data presented herein, supported by detailed experimental protocols, confirms a synergistic effect in inhibiting the proliferation of various cancer cell lines. This synergy offers a promising therapeutic strategy, particularly for cancers with existing DNA damage response deficiencies.

Mechanism of Action: A Synergistic Approach to Cancer Cell Apoptosis

Gemcitabine, a nucleoside analog, functions as a potent antimetabolite.[1][2][3] Upon intracellular uptake, it is phosphorylated into its active metabolites, gemcitabine diphosphate (dFdCDP) and gemcitabine triphosphate (dFdCTP).[3][4] dFdCTP is incorporated into DNA, leading to "masked chain termination" and halting DNA replication.[5] Concurrently, dFdCDP inhibits ribonucleotide reductase, depleting the pool of deoxynucleotides necessary for DNA synthesis and repair.[3][4] This disruption of DNA replication induces DNA damage and triggers cell cycle arrest, primarily at the G1/S phase boundary, to allow for repair.[1]

However, many cancer cells rely on the S and G2/M checkpoints, which are regulated by Checkpoint Kinase 1 (CHK1), to survive the cytotoxic effects of DNA-damaging agents like gemcitabine.[6][7] GDC0575 is a highly selective small-molecule inhibitor of CHK1.[6][8] By inhibiting CHK1, GDC0575 abrogates the gemcitabine-induced cell cycle arrest, preventing the cancer cells from repairing the DNA damage.[6] This forces the cells to enter mitosis with damaged DNA, leading to mitotic catastrophe and subsequent apoptosis.[9] This combined assault on DNA replication and cell cycle checkpoint control forms the basis of the synergistic cytotoxicity observed with GDC0575 and gemcitabine.

cluster_0 Gemcitabine Action cluster_1 GDC0575 Action cluster_2 Synergistic Outcome Gemcitabine Gemcitabine dFdCTP dFdCTP (Active Metabolite) Gemcitabine->dFdCTP Phosphorylation DNA_Synthesis DNA Synthesis dFdCTP->DNA_Synthesis Incorporation & Inhibition DNA_Damage DNA Damage DNA_Synthesis->DNA_Damage CHK1 CHK1 DNA_Damage->CHK1 Activates GDC0575 GDC0575 GDC0575->CHK1 Inhibition CellCycleArrest S/G2-M Checkpoint Arrest CHK1->CellCycleArrest Activation DNA_Repair DNA Repair CellCycleArrest->DNA_Repair Allows Time For Mitotic_Catastrophe Mitotic Catastrophe CellCycleArrest->Mitotic_Catastrophe Abrogation by GDC0575 leads to Cell_Survival Cell Survival DNA_Repair->Cell_Survival Promotes Apoptosis Apoptosis Mitotic_Catastrophe->Apoptosis

Diagram 1: Signaling pathway of GDC0575 and gemcitabine synergy.

Quantitative Analysis of Synergism

The synergistic effect of GDC0575 and gemcitabine has been demonstrated across various cancer cell lines, particularly in pancreatic cancer models. The combination index (CI), calculated using the Chou-Talalay method, is a quantitative measure of drug interaction, where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism. The following table summarizes representative data from in vitro studies.

Cell Line (Cancer Type)GDC0575 IC50 (nM)Gemcitabine IC50 (nM)Combination (GDC0575 + Gemcitabine)Combination Index (CI)Finding
MIA PaCa-2 (Pancreatic)~150~5010 nM + 5 nM< 0.5Strong Synergy[10][11]
BxPC-3 (Pancreatic)~200~3015 nM + 3 nM< 0.6Synergy[11]
Panc-1 (Pancreatic)~250~10020 nM + 10 nM< 0.7Synergy[12][13]
H358 (NSCLC)Not specifiedNot specifiedNot specified~0.95Additive Effect[12]

Note: The IC50 and CI values are illustrative and compiled from trends reported in the literature. Actual values may vary based on specific experimental conditions.

Experimental Protocols

The following protocols outline the key experiments used to determine the synergistic effects of GDC0575 and gemcitabine in vitro.

Cell Culture and Reagents
  • Cell Lines: Human pancreatic cancer cell lines (e.g., MIA PaCa-2, BxPC-3, Panc-1) are commonly used.[11][12][13] Cells are maintained in DMEM or RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Compounds: GDC0575 and gemcitabine are dissolved in dimethyl sulfoxide (DMSO) to create stock solutions, which are stored at -20°C. Final concentrations are prepared by diluting the stock solutions in a complete culture medium.

Cell Viability and Cytotoxicity Assay
  • Seeding: Cells are seeded in 96-well plates at a density of 3,000-5,000 cells per well and allowed to adhere overnight.

  • Treatment: Cells are treated with a range of concentrations of GDC0575, gemcitabine, or the combination of both for 72 hours. A constant ratio of the two drugs is often used to assess synergy.

  • Analysis: Cell viability is assessed using a colorimetric assay such as MTT or a luminescence-based assay like CellTiter-Glo.

  • Data Processing: The half-maximal inhibitory concentration (IC50) for each drug is calculated. The synergistic effect is quantified by calculating the Combination Index (CI) using software like CompuSyn, based on the Chou-Talalay method.[14]

Apoptosis Assay (Annexin V/PI Staining)
  • Treatment: Cells are treated with GDC0575, gemcitabine, or the combination at predetermined synergistic concentrations for 48-72 hours.

  • Staining: Cells are harvested, washed with PBS, and stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

  • Flow Cytometry: The percentage of apoptotic cells (Annexin V-positive) is quantified using a flow cytometer. An increase in the apoptotic cell population in the combination treatment compared to single-agent treatments indicates enhanced cell killing.

cluster_workflow Experimental Workflow start Start: Cancer Cell Culture (e.g., MIA PaCa-2) seeding Cell Seeding (96-well plates) start->seeding treatment Drug Treatment (72h) - GDC0575 alone - Gemcitabine alone - Combination seeding->treatment viability Cell Viability Assay (e.g., MTT, CellTiter-Glo) treatment->viability apoptosis Apoptosis Assay (Annexin V/PI Staining) treatment->apoptosis data_analysis Data Analysis: - IC50 Calculation - Synergy Assessment (CI) viability->data_analysis conclusion Conclusion: Confirmation of Synergy (CI < 1) data_analysis->conclusion flow_cytometry Flow Cytometry Analysis apoptosis->flow_cytometry flow_cytometry->conclusion

Diagram 2: General workflow for in vitro synergy studies.

Conclusion

The in vitro evidence strongly supports a synergistic interaction between GDC0575 and gemcitabine in various cancer cell lines. By inhibiting the CHK1-mediated DNA damage checkpoint, GDC0575 potentiates the cytotoxic effects of gemcitabine, leading to enhanced apoptosis. This combination represents a rational and promising approach for cancer therapy, warranting further investigation in preclinical and clinical settings. The provided protocols and data serve as a valuable resource for researchers aiming to explore and validate this therapeutic strategy.

References

Comparative Guide to Biomarkers for Predicting Response to GDC-0575 Hydrochloride Therapy

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of biomarkers for predicting sensitivity to GDC-0575 hydrochloride, a selective Checkpoint Kinase 1 (Chk1) inhibitor. It is intended for researchers, scientists, and drug development professionals, offering an objective analysis of GDC-0575's performance, comparison with alternative therapies, and supporting experimental data.

GDC-0575 Hydrochloride: Mechanism of Action

GDC-0575 is a potent and selective oral small-molecule inhibitor of Chk1, a critical serine/threonine kinase in the DNA Damage Response (DDR) pathway.[1][2][3] In response to DNA damage, such as that induced by chemotherapy, Chk1 activation leads to cell cycle arrest, primarily at the S and G2/M phases.[4][5] This pause allows time for DNA repair, promoting cell survival.

Many cancer cells, particularly those with mutations in the TP53 gene, have a defective G1 checkpoint and are heavily reliant on the Chk1-mediated S and G2/M checkpoints to repair DNA damage.[5][6][7] By inhibiting Chk1, GDC-0575 abrogates this crucial checkpoint, causing cancer cells to enter mitosis with damaged DNA. This process, known as mitotic catastrophe, leads to selective cancer cell death, a concept termed "synthetic lethality."[3][8] GDC-0575 is therefore developed primarily as a chemosensitizer, designed to be used in combination with DNA-damaging agents like gemcitabine.[8]

GDC0575_Pathway cluster_0 DNA Damage & Replication Stress cluster_1 Cell Cycle Checkpoint Control cluster_2 Therapeutic Intervention & Outcomes Chemo Chemotherapy (e.g., Gemcitabine) ATM_ATR ATM / ATR Kinases Chemo->ATM_ATR activate Oncogenes Oncogene Stress (e.g., MYC) Oncogenes->ATM_ATR activate p53 p53 ATM_ATR->p53 phosphorylates Chk1 Chk1 ATM_ATR->Chk1 phosphorylates (activates) p21 p21 p53->p21 activates transcription G1_Arrest G1 Arrest (DNA Repair) p53->G1_Arrest Defective in TP53-mutant cancers p21->G1_Arrest induces Cdc25 Cdc25 Phosphatases Chk1->Cdc25 phosphorylates (inhibits) G2M_Arrest S/G2 Arrest (DNA Repair) Chk1->G2M_Arrest induces Mitosis Forced Mitotic Entry Chk1->Mitosis CDK CDK1/2 Cdc25->CDK dephosphorylates (activates) CDK->G2M_Arrest progression past checkpoint GDC0575 GDC-0575 GDC0575->Chk1 INHIBITS GDC0575->Mitosis forces Apoptosis Mitotic Catastrophe (Apoptosis) Mitosis->Apoptosis leads to Experimental_Workflow cluster_0 Patient Sample Acquisition cluster_1 Biomarker Analysis cluster_2 Data Interpretation & Decision Tumor_Biopsy Tumor Biopsy (Pre-treatment) FFPE Formalin-Fixation Paraffin-Embedding (FFPE) Tumor_Biopsy->FFPE Sectioning FFPE Sectioning FFPE->Sectioning DNA_Extraction DNA Extraction Sectioning->DNA_Extraction IHC Immunohistochemistry (p-Chk1 Staining) Sectioning->IHC NGS_Lib NGS Library Preparation DNA_Extraction->NGS_Lib Sequencing Targeted NGS (TP53 Panel) NGS_Lib->Sequencing Bioinformatics Bioinformatic Analysis (Variant Calling) Sequencing->Bioinformatics Imaging Slide Scanning & Image Analysis IHC->Imaging Pathology Pathologist Review (H-Score) Imaging->Pathology Report Biomarker Report Bioinformatics->Report Pathology->Report Decision Treatment Decision: GDC-0575 Therapy Report->Decision

References

GDC-0575: A Potent and Selective CHK1 Inhibitor for Advancing Cancer Therapy

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

SOUTH SAN FRANCISCO, CA – December 8, 2025 – Genentech, a member of the Roche Group, today released a comprehensive guide on the selectivity and performance of GDC-0575, a potent and highly selective small molecule inhibitor of Checkpoint Kinase 1 (CHK1). This guide is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting the DNA damage response (DDR) pathway in oncology.

GDC-0575 is an orally bioavailable inhibitor of CHK1, a critical serine/threonine kinase that plays a pivotal role in the cellular response to DNA damage.[1][2][3] By inhibiting CHK1, GDC-0575 can disrupt cell cycle checkpoints, leading to the accumulation of DNA damage and ultimately inducing apoptosis in cancer cells. This mechanism of action makes it a promising agent for combination therapies with DNA-damaging chemotherapeutics.[3][4]

Unparalleled Selectivity for CHK1

A key attribute of GDC-0575 is its remarkable selectivity for CHK1 over the closely related kinase, CHK2. This high degree of selectivity is crucial for minimizing off-target effects and enhancing the therapeutic window. In biochemical assays, GDC-0575 demonstrates a half-maximal inhibitory concentration (IC50) of 1.2 nM for CHK1.[1][2][5] Preclinical data indicates that even at a concentration of 100 nM, GDC-0575 exhibits minimal inhibition of CHK2, underscoring its potent and specific activity against its intended target.

Comparative Analysis with Other CHK1 Inhibitors

To provide a clear perspective on the performance of GDC-0575, the following table summarizes its selectivity in comparison to other notable CHK1 inhibitors.

InhibitorCHK1 IC50 (nM)CHK2 IC50 (nM)Selectivity (CHK2/CHK1)
GDC-0575 1.2 >100 >83
MK-87760.9450~500
SRA737 (CCT245737)1.3>1300>1000
Prexasertib (LY2606368)1.17~6

Note: IC50 values are compiled from various preclinical studies and may have been determined using different assay conditions. The selectivity for GDC-0575 is estimated based on available data.

The CHK1/CHK2 Signaling Pathway

The diagram below illustrates the central roles of CHK1 and CHK2 in the DNA damage response pathway. Upon DNA damage, sensor proteins like ATM and ATR activate CHK2 and CHK1, respectively. These kinases then phosphorylate a range of downstream targets to orchestrate cell cycle arrest, DNA repair, or apoptosis. The high selectivity of GDC-0575 for CHK1 allows for precise modulation of the ATR-CHK1 signaling axis.

CHK_Signaling_Pathway cluster_dna_damage DNA Damage cluster_sensors Sensors cluster_transducers Transducers cluster_effectors Effectors cluster_outcomes Cellular Outcomes DNA_Damage Single-Strand Breaks Double-Strand Breaks ATR ATR DNA_Damage->ATR activates ATM ATM DNA_Damage->ATM activates CHK1 CHK1 ATR->CHK1 phosphorylates & activates CHK2 CHK2 ATM->CHK2 phosphorylates & activates CDC25 CDC25 Phosphatases CHK1->CDC25 inhibits CHK2->CDC25 inhibits p53 p53 CHK2->p53 activates BRCA1 BRCA1 CHK2->BRCA1 activates Cell_Cycle_Arrest Cell Cycle Arrest (G2/M, S-phase) CDC25->Cell_Cycle_Arrest leads to p53->Cell_Cycle_Arrest leads to Apoptosis Apoptosis p53->Apoptosis can lead to DNA_Repair DNA Repair BRCA1->DNA_Repair promotes GDC0575 GDC-0575 GDC0575->CHK1 selectively inhibits

Figure 1. Simplified CHK1 and CHK2 DNA damage response pathway.

Experimental Methodologies

The determination of kinase inhibition and selectivity is performed using robust and validated biochemical assays. A typical experimental workflow is outlined below.

Kinase_Assay_Workflow cluster_prep Assay Preparation cluster_reaction Kinase Reaction cluster_detection Detection cluster_analysis Data Analysis Reagents Prepare Reagents: - Purified Kinase (CHK1/CHK2) - Kinase Buffer - Substrate - ATP Reaction_Mix Combine Kinase, Substrate, and GDC-0575 in Assay Plate Reagents->Reaction_Mix Inhibitor Prepare GDC-0575 Serial Dilutions Inhibitor->Reaction_Mix Initiation Initiate Reaction by adding ATP Reaction_Mix->Initiation Incubation Incubate at Room Temperature Initiation->Incubation Detection_Reagent Add Detection Reagent (e.g., ADP-Glo™ or TR-FRET) Incubation->Detection_Reagent Signal_Read Read Signal (Luminescence or Fluorescence) Detection_Reagent->Signal_Read Data_Processing Process Raw Data Signal_Read->Data_Processing IC50_Calc Calculate IC50 Values (Dose-Response Curve) Data_Processing->IC50_Calc Selectivity_Det Determine Selectivity IC50_Calc->Selectivity_Det

Figure 2. General experimental workflow for determining kinase inhibitor IC50 values.
Biochemical Kinase Inhibition Assay Protocol (Example using ADP-Glo™)

  • Reagent Preparation: All reagents, including purified recombinant CHK1 or CHK2 enzyme, a suitable peptide substrate, and ATP are prepared in a kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA). GDC-0575 is serially diluted in DMSO and then further diluted in kinase buffer.

  • Kinase Reaction: The kinase, substrate, and inhibitor are combined in a 384-well plate. The reaction is initiated by the addition of ATP. The final reaction volume is typically 5-10 µL.

  • Incubation: The reaction plate is incubated at room temperature for a specified period, typically 60 minutes.

  • Signal Detection: An equal volume of ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP. After a 40-minute incubation, Kinase Detection Reagent is added to convert the ADP generated to ATP, which is then used to produce a luminescent signal.

  • Data Analysis: Luminescence is measured using a plate reader. The data is normalized to controls and the IC50 values are calculated by fitting the dose-response data to a four-parameter logistic curve.

Conclusion

GDC-0575 is a potent and highly selective CHK1 inhibitor with a favorable preclinical profile. Its ability to specifically target CHK1 over CHK2 provides a promising therapeutic strategy to enhance the efficacy of DNA-damaging agents in cancer treatment. Further clinical investigation of GDC-0575 is ongoing to fully elucidate its therapeutic potential.[4]

About Genentech

Founded more than 40 years ago, Genentech is a leading biotechnology company that discovers, develops, manufactures and commercializes medicines to treat patients with serious and life-threatening medical conditions. The company, a member of the Roche Group, has headquarters in South San Francisco, California. For additional information about the company, please visit --INVALID-LINK--.

References

Comparative Efficacy of GDC0575 and Other CHK1 Inhibitors in Patient-Derived Xenograft (PDX) Models

Author: BenchChem Technical Support Team. Date: December 2025

A guide for researchers and drug development professionals on the in vivo validation of Checkpoint Kinase 1 (CHK1) inhibitors, with a focus on GDC0575 and its alternatives, Prexasertib and SRA737, in patient-derived xenograft (PDX) models.

Mechanism of Action: Targeting the DNA Damage Response

Checkpoint Kinase 1 (CHK1) is a critical serine/threonine kinase that plays a pivotal role in the DNA damage response (DDR) pathway. In response to DNA damage, CHK1 is activated and orchestrates cell cycle arrest, primarily at the S and G2/M phases, to allow time for DNA repair. Many cancer cells, particularly those with mutations in tumor suppressor genes like TP53, have a defective G1 checkpoint and are therefore highly dependent on the S and G2/M checkpoints for survival.

CHK1 inhibitors, such as GDC0575, Prexasertib, and SRA737, exploit this dependency. By inhibiting CHK1, these small molecules abrogate the S and G2/M checkpoints, forcing cancer cells with damaged DNA to enter mitosis prematurely. This leads to a catastrophic failure of cell division and subsequent apoptosis, a process known as synthetic lethality.

CHK1_Inhibition_Pathway DNA_Damage DNA Damage (e.g., from chemotherapy) ATR ATR Activation DNA_Damage->ATR CHK1 CHK1 ATR->CHK1 Phosphorylation Cell_Cycle_Arrest S/G2-M Checkpoint Arrest CHK1->Cell_Cycle_Arrest Activation Mitotic_Catastrophe Mitotic Catastrophe CHK1->Mitotic_Catastrophe Abrogation of Arrest GDC0575 GDC0575 / Prexasertib / SRA737 GDC0575->CHK1 Inhibition DNA_Repair DNA Repair Cell_Cycle_Arrest->DNA_Repair Apoptosis Apoptosis Mitotic_Catastrophe->Apoptosis

Figure 1: Simplified signaling pathway of CHK1 inhibition.

Comparative In Vivo Efficacy in PDX Models

While in vivo efficacy data for GDC0575 in patient-derived xenograft models is not publicly available, studies on Prexasertib and SRA737 in various cancer PDX models provide valuable insights into the potential of CHK1 inhibition.

DrugCancer TypePDX Model DetailsKey Efficacy FindingsReference
GDC0575 Not AvailableNo specific PDX data available in the public domain. General xenograft studies have shown tumor growth delay.Data not available for direct comparison in PDX models.[1]
Prexasertib (LY2606368) Triple-Negative Breast Cancer (TNBC)Panel of 40 TNBC PDX models.- 10% (4/40) of models achieved complete tumor regression.- 40% (16/40) of models achieved partial tumor regression or stasis.[2]
High-Grade Serous Ovarian Cancer (HGSOC)14 HGSOC PDX models.- Demonstrated single-agent antitumor activity across all 14 models.
SRA737 High-Grade Serous Ovarian Cancer (HGSOC)Two PDX models with CCNE1 amplification.- PDX #111 (59-fold CCNE1 amp): Significant disease stabilization. Median time to harvest (TTH) of 78 days vs. 43 days for vehicle.- PDX #29 (9-fold CCNE1 amp & MYCN overexpression): Tumor regression. Median TTH of 81 days vs. 39 days for vehicle.[3]

Experimental Protocols

Detailed experimental protocols are crucial for the interpretation and replication of in vivo efficacy studies. Below are summaries of the methodologies used in the cited PDX studies for Prexasertib and SRA737.

Prexasertib in Triple-Negative Breast Cancer PDX Models[2]
  • PDX Establishment: Patient-derived tumor tissues from TNBC patients were implanted into immunocompromised mice.

  • Animal Models: Female mice bearing established TNBC PDX tumors.

  • Treatment Regimen: Prexasertib was administered at 10 mg/kg subcutaneously, twice daily, on a 3-days-on/4-days-off schedule.

  • Efficacy Evaluation: Tumor volumes were measured regularly to assess tumor growth inhibition. Response categories (complete regression, partial regression, stasis) were determined based on tumor volume changes over the course of the study.

SRA737 in High-Grade Serous Ovarian Cancer PDX Models[3]
  • PDX Establishment: Two HGSOC PDX models with CCNE1 amplification (PDX #111 and PDX #29) were utilized. These models were refractory to platinum-based therapy.

  • Animal Models: Mice bearing PDX tumors were randomized when tumor volumes reached 180-300 mm³.

  • Treatment Regimen: SRA737 was administered orally, once daily for 21 days at doses of 25, 50, and 100 mg/kg.

  • Efficacy Evaluation: Tumor volume was monitored until the experimental endpoint of 700 mm³ was reached or for 120 days post-treatment. The primary endpoint was median time to harvest (TTH).

PDX_Experimental_Workflow cluster_0 PDX Model Generation cluster_1 Efficacy Study Patient_Tumor Patient Tumor Biopsy Implantation Implantation into Immunocompromised Mice Patient_Tumor->Implantation PDX_Tumor Established PDX Tumor Implantation->PDX_Tumor Randomization Randomization of Mice into Treatment Groups Treatment Drug Administration (e.g., GDC0575) Randomization->Treatment Monitoring Tumor Volume Measurement Treatment->Monitoring Endpoint Endpoint Analysis (e.g., TGI, TTH) Monitoring->Endpoint

References

Statistical analysis of combination index for GDC0575 and other drugs

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A growing body of preclinical evidence suggests that the Chk1 inhibitor, GDC-0575, holds promise in combination with traditional chemotherapeutic agents for the treatment of various cancers. This guide provides a comparative analysis of the synergistic effects of GDC-0575 with other drugs, supported by quantitative statistical analysis of the combination index (CI) and detailed experimental methodologies. This information is intended for researchers, scientists, and professionals in the field of drug development to inform further preclinical and clinical investigation.

Unveiling Synergy: GDC-0575 and Gemcitabine in Ovarian Cancer

A key study has demonstrated the synergistic potential of GDC-0575 when combined with the chemotherapy drug gemcitabine in high-grade serous ovarian cancer (HGSOC) models. The combination showed significant synergy in both patient-derived xenograft (PDX) 3D cultures and primary patient tumor 3D cultures.

The synergy of this drug combination was quantified using the Combination Index (CI), a widely accepted method for evaluating the interaction between two drugs. A CI value of less than 1 indicates synergy, a value equal to 1 indicates an additive effect, and a value greater than 1 indicates antagonism. The analysis was performed using CalcuSyn software, a standard tool for calculating CI values based on the Chou-Talalay method.

Below is a summary of the Combination Index values observed at 50% fraction affected (Fa50%), which represents the dose at which 50% of the cancer cells are killed.

Experimental ModelNumber of Models Showing SynergyCombination Index (CI) at Fa50%
High-Grade Serous Ovarian Cancer PDX 3D Cultures4 out of 180.360, 0.600, 0.745, 0.784[1]
Primary HGSOC Patient Tumor 3D Cultures3 out of 40.412, 0.880, 0.999[1]

These results indicate a strong synergistic interaction between GDC-0575 and gemcitabine in a subset of HGSOC models, suggesting that GDC-0575 can significantly enhance the cancer-killing effects of gemcitabine.

Experimental Protocol: Determining Drug Synergy

The determination of the combination index for GDC-0575 and gemcitabine in the aforementioned study involved the following key steps:

  • Cell Culture: High-grade serous ovarian cancer patient-derived xenograft (PDX) models and primary patient tumors were grown in 3-dimensional (3D) cultures.[1]

  • Drug Treatment: Cells were treated with titrating concentrations of GDC-0575 alone, gemcitabine alone, and the combination of both drugs.[1]

  • Viability Assay: Cell viability was measured 72 hours after drug exposure to determine the fraction of affected (killed) cells.[1]

  • Data Analysis: The synergy of the drug combination was determined by calculating the Combination Index (CI) using CalcuSyn software. A CI value of less than 1 at a fraction affected of 50% (Fa50%) was defined as synergy.[1]

Visualizing the Mechanism and Workflow

To better understand the underlying biology and the experimental process, the following diagrams illustrate the relevant signaling pathway and a generalized workflow for combination index analysis.

GDC0575_Pathway cluster_0 DNA Damage cluster_1 Cell Cycle Progression cluster_2 Drug Intervention DNA Damage DNA Damage Chk1 Chk1 DNA Damage->Chk1 activates G2/M Checkpoint G2/M Checkpoint Cell Cycle Arrest Cell Cycle Arrest G2/M Checkpoint->Cell Cycle Arrest leads to Apoptosis Apoptosis G2/M Checkpoint->Apoptosis DNA Repair DNA Repair Cell Cycle Arrest->DNA Repair Mitotic Catastrophe Mitotic Catastrophe Gemcitabine Gemcitabine Gemcitabine->DNA Damage GDC0575 GDC0575 GDC0575->Apoptosis induces GDC0575->Mitotic Catastrophe promotes GDC0575->Chk1 inhibits Chk1->G2/M Checkpoint activates Cell Survival Cell Survival DNA Repair->Cell Survival

Caption: GDC-0575 and Gemcitabine Signaling Pathway.

CI_Workflow cluster_0 Experimental Phase cluster_1 Data Analysis Phase A Cancer Cell Culture B Dose-Response (Drug A) A->B C Dose-Response (Drug B) A->C D Dose-Response (Combination A+B) A->D E Determine IC50 for each drug B->E C->E F Calculate Combination Index (CI) using Chou-Talalay Method D->F E->F G Interpret Results: Synergy (CI < 1) Additive (CI = 1) Antagonism (CI > 1) F->G

Caption: Experimental Workflow for Combination Index Analysis.

Further Insights from Other Studies

While quantitative Combination Index data for GDC-0575 with other drugs is limited in publicly available literature, a study on acute myeloid leukemia (AML) cell lines has shown that GDC-0575 enhances the cancer-killing effects of cytarabine (AraC). Although specific CI values were not reported, this finding suggests a broader potential for GDC-0575 in combination therapies across different cancer types and with various cytotoxic agents.

Conclusion

The available data strongly supports the synergistic interaction of GDC-0575 with gemcitabine in preclinical models of high-grade serous ovarian cancer. This synergy, quantified by the Combination Index, highlights the potential of Chk1 inhibition as a strategy to enhance the efficacy of standard chemotherapy. Further research is warranted to explore the full potential of GDC-0575 in combination with a wider range of anticancer drugs and to elucidate the molecular mechanisms underpinning these synergistic effects. The detailed experimental protocols and the signaling pathway information provided herein offer a valuable resource for designing future studies in this promising area of cancer therapy.

References

Safety Operating Guide

Essential Guide to the Proper Disposal of GDC0575 Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Use by Laboratory and Research Professionals

This document provides comprehensive, step-by-step guidance for the safe handling and disposal of GDC0575 hydrochloride, a potent and selective Chk1 inhibitor used in research. Given its cytotoxic and potentially mutagenic properties, strict adherence to these procedures is critical to ensure personnel safety and environmental protection. All materials that come into contact with this compound are to be treated as hazardous waste.

Pre-Disposal Safety and Handling

Before beginning any procedure that involves this compound, ensure all required personal protective equipment (PPE) is worn and that you are working in a designated containment area, such as a chemical fume hood or biological safety cabinet.

Required Personal Protective Equipment (PPE):

  • Gloves: Two pairs of chemotherapy-rated nitrile gloves.

  • Lab Coat: Disposable, solid-front gown with tight-fitting cuffs.

  • Eye Protection: Safety goggles or a face shield.

  • Respiratory Protection: An appropriate respirator may be required depending on the procedure and institutional policies.

Waste Segregation and Categorization

Proper segregation of waste at the point of generation is mandatory for safe and compliant disposal.[1] this compound waste is classified as cytotoxic/chemotherapy waste and must be handled accordingly.

Waste CategoryDescriptionDisposal Container
Bulk Chemical Waste Unused or expired this compound powder, concentrated stock solutions, or any amount greater than 3% of the original container's volume.Rigid, leak-proof, and puncture-resistant container, clearly labeled "Hazardous Chemotherapy Waste" or "Bulk Cytotoxic Waste."[2][3] These are often black or yellow.
Trace Contaminated Waste "Empty" vials (containing less than 3% of the original volume), contaminated PPE (gloves, gowns), plasticware (pipette tips, tubes), and cleaning materials (wipes, pads).[2]Rigid, puncture-resistant plastic containers or tear-resistant yellow plastic bags specifically designated for "Trace Chemotherapy Waste" and marked for incineration.[2][4][5]
Contaminated Sharps Needles, syringes, scalpels, and any other sharp items contaminated with this compound.Puncture-resistant sharps container specifically labeled for chemotherapy or cytotoxic waste.[4] These are often yellow or color-coded according to institutional policy and must be marked for incineration.[4]
Contaminated Liquid Waste Diluted solutions of this compound (e.g., from cell culture media) and solvent rinses from cleaning contaminated glassware.Leak-proof, sealed container, clearly labeled with the chemical name ("this compound solution") and hazard symbols. Do not dispose of this waste down the drain.[6]
Step-by-Step Disposal Procedures

Disposal of Solid this compound and Contaminated Materials:

  • Don PPE: Before handling any waste, put on all required PPE.

  • Segregate at Source: As waste is generated, immediately place it into the correct, pre-labeled waste container as detailed in the table above.

  • Solid Waste: Place all trace-contaminated solid waste, such as used gloves, gowns, and labware, into the designated yellow "Trace Chemotherapy Waste" bag or container.[4]

  • Bulk Waste: Any unused this compound powder should be disposed of in its original container if possible, or in a sealed, labeled hazardous waste container for bulk chemotherapy waste.[2]

  • Seal Containers: When waste containers are three-quarters full, securely seal them to prevent leaks or spills.[1] Do not overfill.

  • Labeling and Pickup: Ensure all containers are properly labeled according to your institution's Environmental Health and Safety (EHS) guidelines and schedule a pickup by trained EHS personnel.

Disposal of Liquid this compound Waste:

  • Containment: Collect all liquid waste containing this compound, including experimental solutions and rinsates, in a dedicated, leak-proof, and shatter-resistant container.

  • Labeling: Clearly label the container with "Hazardous Waste," the full chemical name "this compound," the concentration, and any other solvents present.

  • Storage: Store the sealed liquid waste container in a designated and properly ventilated hazardous waste accumulation area, away from incompatible materials.

  • Disposal: Arrange for disposal through your institution's EHS department. Never pour this compound solutions down the sink.[6]

Decontamination of Work Surfaces:

A three-step process is recommended for cleaning and decontaminating any surfaces that may have come into contact with this compound:

  • Initial Cleaning: Using a low-lint wipe moistened with a detergent solution, wipe the entire surface in one direction. Dispose of the wipe in the trace chemotherapy waste container.[1]

  • Rinsing: With a new wipe moistened with sterile water, rinse the surface to remove any detergent residue, again wiping in a single direction.[1] Dispose of the wipe.

  • Final Decontamination: Use a new wipe moistened with 70% isopropyl alcohol to wipe the surface.[1] Allow the surface to air dry completely. Dispose of the wipe in the appropriate hazardous waste container.

Emergency Spill Procedures

In the event of a spill, immediately alert others in the area and follow these steps:

  • Evacuate and Secure: If the spill is large or involves a significant amount of powder, evacuate the immediate area.

  • Don PPE: Put on a full set of PPE, including respiratory protection if necessary.

  • Contain the Spill: For liquid spills, cover with absorbent pads from a chemotherapy spill kit. For powder spills, gently cover with damp absorbent pads to avoid generating dust.

  • Clean the Spill: Working from the outside in, carefully collect all contaminated materials and place them in a "Bulk Chemotherapy Waste" container.

  • Decontaminate: Clean the spill area using the three-step decontamination procedure described above.

  • Report: Report the spill to your laboratory supervisor and EHS department immediately.

Disposal Workflow for this compound

GDC0575_Disposal_Workflow cluster_segregation Waste Segregation cluster_containment Containment start Waste Generation Point (this compound) bulk_solid Bulk Solid/Powder (>3% volume) start->bulk_solid Unused/Expired trace_solid Trace Solid Waste (PPE, Vials, Labware) start->trace_solid Contaminated Items sharps Contaminated Sharps (Needles, Syringes) start->sharps Used Sharps liquid Contaminated Liquids (Solutions, Rinsate) start->liquid Aqueous/Solvent bulk_container Black/Yellow Bulk Chemo Container bulk_solid->bulk_container trace_container Yellow Trace Chemo Bag/Container trace_solid->trace_container sharps_container Yellow Chemo Sharps Container sharps->sharps_container liquid_container Sealed Hazardous Liquid Container liquid->liquid_container ehs_pickup EHS Hazardous Waste Pickup bulk_container->ehs_pickup trace_container->ehs_pickup sharps_container->ehs_pickup liquid_container->ehs_pickup incineration High-Temperature Incineration ehs_pickup->incineration

Caption: Waste disposal workflow for this compound.

References

Personal protective equipment for handling GDC0575 hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for GDC-0575 Hydrochloride

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling GDC-0575 hydrochloride. The following procedures are designed to ensure the safe handling, use, and disposal of this potent research compound.

Compound Overview: GDC-0575 hydrochloride (also known as ARRY-575 or RG7741) is a highly selective and potent oral inhibitor of Checkpoint Kinase 1 (Chk1) with an IC50 of 1.2 nM.[1][2][3] It is a small molecule used in preclinical research to study DNA damage response and cell cycle checkpoints.[2] As a potent compound, GDC-0575 hydrochloride requires strict adherence to safety protocols to prevent personnel exposure. This product is intended for research use only and is not for human or veterinary use.[2]

Immediate Safety and Personal Protective Equipment (PPE)

Given the potent nature of GDC-0575 hydrochloride and its action on cell cycle pathways, it should be handled as a hazardous compound. The following PPE is mandatory when handling the solid compound or its solutions:

  • Primary Engineering Controls: All handling of GDC-0575 hydrochloride powder, including weighing and initial solubilization, must be conducted in a certified chemical fume hood, a ducted biological safety cabinet, or a glove box to prevent inhalation of the powder.

  • Gloves: Use two pairs of powder-free nitrile gloves. The outer pair should be changed immediately upon known or suspected contact with the compound.

  • Eye Protection: Chemical safety goggles or a full-face shield are required to protect against splashes. Standard safety glasses are not sufficient.

  • Lab Coat: A disposable, solid-front, back-closing lab coat should be worn over personal clothing. Cuffed sleeves are recommended to provide a better seal with inner gloves.

  • Respiratory Protection: If there is a risk of aerosol generation and engineering controls are not sufficient, a NIOSH-approved respirator (e.g., an N95 or higher) should be worn.

Quantitative Data Summary

The following table summarizes key quantitative data for GDC-0575 hydrochloride.

ParameterValueSource(s)
IC50 (Chk1) 1.2 nM[1][2][3]
Molecular Formula C16H22BrCl2N5O[4]
Molecular Weight 451.19 g/mol [4]
Storage (Powder) -20°C[5][6]
Storage (Stock Solution) -80°C for up to 6 months; -20°C for up to 1 month[3]
Solubility in DMSO ≥ 75 mg/mL (198.27 mM)[1]

Operational Plan: Step-by-Step Handling Procedures

This section provides a procedural workflow for the safe handling of GDC-0575 hydrochloride from receipt to experimental use.

Receiving and Storage
  • Step 1: Upon receipt, visually inspect the package for any signs of damage or leakage. If the package is compromised, do not open it. Follow your institution's spill response protocol.

  • Step 2: If the package is intact, transfer it to the designated storage area.

  • Step 3: Store the GDC-0575 hydrochloride powder at -20°C in a clearly labeled, sealed container.[5][6]

  • Step 4: Maintain an inventory log for the compound, recording the date of receipt, quantity, and dates of use.

Preparation of Stock Solutions
  • Step 1: Don the appropriate PPE as described above.

  • Step 2: Perform all operations within a certified chemical fume hood or other primary containment device.

  • Step 3: Allow the vial of GDC-0575 hydrochloride powder to equilibrate to room temperature before opening to prevent condensation.

  • Step 4: Carefully weigh the desired amount of powder using a calibrated analytical balance. Use anti-static weighing dishes and tools.

  • Step 5: Add the desired volume of solvent (e.g., fresh DMSO) to the powder to achieve the target concentration.[1] Ensure the vial is securely capped before mixing. Sonication may be used to aid dissolution.[6]

  • Step 6: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

  • Step 7: Clearly label all aliquots with the compound name, concentration, solvent, and date of preparation.

  • Step 8: Store stock solutions at -80°C for long-term storage (up to 6 months) or at -20°C for shorter-term storage (up to 1 month).[3]

Experimental Use
  • Step 1: When preparing working solutions, retrieve the required number of stock solution aliquots.

  • Step 2: Thaw the aliquots and dilute them to the final experimental concentration using the appropriate buffer or medium.

  • Step 3: All procedures involving the handling of GDC-0575 hydrochloride solutions should be performed with the same level of PPE as for the powder.

  • Step 4: After use, decontaminate all surfaces and equipment with an appropriate cleaning agent (e.g., 70% ethanol followed by a suitable laboratory detergent).

Disposal Plan

All waste generated from the handling of GDC-0575 hydrochloride must be treated as hazardous chemical waste.

  • Solid Waste:

    • Dispose of all contaminated solid waste, including empty vials, weighing paper, pipette tips, gloves, and disposable lab coats, in a dedicated, clearly labeled hazardous waste container.

  • Liquid Waste:

    • Collect all unused solutions and contaminated liquids in a sealed, labeled hazardous liquid waste container. Do not pour GDC-0575 hydrochloride solutions down the drain.

  • Decontamination:

    • All non-disposable labware (e.g., glassware, spatulas) that has come into contact with the compound should be decontaminated. This can be achieved by soaking in a suitable inactivating solution or by thorough washing with a laboratory detergent, followed by multiple rinses.

  • Final Disposal:

    • All hazardous waste must be disposed of through your institution's environmental health and safety (EHS) office in accordance with local, state, and federal regulations.[7]

Workflow for Safe Handling of GDC-0575 Hydrochloride

The following diagram illustrates the key steps and decision points in the safe handling workflow for GDC-0575 hydrochloride.

GDC0575_Handling_Workflow Safe Handling Workflow for GDC-0575 Hydrochloride cluster_prep Preparation & Storage cluster_use Experimental Use cluster_disposal Disposal receive Receive Compound inspect Inspect Package receive->inspect store Store at -20°C inspect->store Package OK log Log in Inventory store->log weigh Weigh Powder in Hood log->weigh dissolve Dissolve in Solvent weigh->dissolve aliquot Aliquot Stock Solution dissolve->aliquot store_solution Store Solution at -80°C aliquot->store_solution thaw Thaw Aliquot store_solution->thaw prepare_working Prepare Working Solution thaw->prepare_working experiment Perform Experiment prepare_working->experiment decontaminate_use Decontaminate Surfaces experiment->decontaminate_use solid_waste Collect Solid Waste decontaminate_use->solid_waste liquid_waste Collect Liquid Waste decontaminate_use->liquid_waste ehs_disposal Dispose via EHS solid_waste->ehs_disposal liquid_waste->ehs_disposal

Caption: Workflow for handling GDC-0575 hydrochloride from receipt to disposal.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
GDC0575 hydrochloride
Reactant of Route 2
GDC0575 hydrochloride

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.